Nitroxyl
描述
Structure
3D Structure
属性
CAS 编号 |
14332-28-6 |
|---|---|
分子式 |
HNO |
分子量 |
31.014 g/mol |
IUPAC 名称 |
nitroxyl |
InChI |
InChI=1S/HNO/c1-2/h1H |
InChI 键 |
ODUCDPQEXGNKDN-UHFFFAOYSA-N |
SMILES |
N=O |
规范 SMILES |
N=O |
其他CAS编号 |
14332-28-6 |
同义词 |
azanone HNO compound nitrosyl hydride nitroxide nitroxide radical nitroxyl |
产品来源 |
United States |
Foundational & Exploratory
endogenous nitroxyl (HNO) production pathways
An In-depth Technical Guide to Endogenous Nitroxyl (HNO) Production Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (HNO), also known as azanone, is the one-electron reduced and protonated sibling of the well-studied signaling molecule, nitric oxide (NO).[1] Despite their structural similarity, HNO exhibits a unique chemical reactivity and distinct pharmacological profile, making it a molecule of significant interest in physiology and drug development.[2][3] While the therapeutic potential of HNO donors is being actively explored, particularly for conditions like heart failure, the definitive pathways of its endogenous production and regulation remain an intense area of investigation.[3][4] The inherent reactivity of HNO, especially its rapid dimerization and reactions with thiols and heme proteins, has historically complicated its detection and the confirmation of its biological sources.[1][5][6] However, recent advancements in detection methodologies have begun to shed light on several plausible enzymatic and non-enzymatic routes for its formation in vivo.[1][4][5]
This technical guide provides a comprehensive overview of the core proposed pathways for endogenous HNO production. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the primary signaling and experimental workflows to serve as a resource for professionals in the field.
Proposed Endogenous HNO Production Pathways
The formation of HNO in biological systems is thought to occur through several distinct mechanisms, which can be broadly categorized as enzymatic and non-enzymatic pathways.
Nitric Oxide Synthase (NOS)-Mediated Pathways
Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine.[7][8] There are three main isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[7][9] The canonical NOS reaction involves the five-electron oxidation of L-arginine to produce NO and L-citrulline, with Nω-hydroxy-L-arginine (NOHA) as a stable intermediate.[10]
It has been proposed that under specific conditions, particularly when the essential cofactor tetrahydrobiopterin (BH4) is limited, NOS can "uncouple" and may produce HNO.[5][11][12] In this scenario, the oxidation of the NOHA intermediate may proceed differently, leading to the formation of HNO instead of NO.[10][11] Superoxide dismutase (SOD) has also been observed to enhance the production of free NO from NOS-catalyzed L-arginine oxidation, potentially by accelerating the conversion of an intermediate like HNO to NO.[13]
Reduction of Nitric Oxide (NO)
While the direct one-electron reduction of NO to HNO is thermodynamically unfavorable under standard biological conditions, several biologically relevant molecules have been shown to mediate this conversion.[2][14]
-
Reaction with Thiols: One of the most studied non-enzymatic pathways is the reaction of NO with thiols (RSH), such as glutathione (GSH).[15][16] This reaction proceeds through a free radical adduct (RSNOH•) which can then react with a second NO molecule to yield HNO and an S-nitrosothiol (RSNO).[15][16] The resulting RSNO can further react with another thiol molecule to produce a second molecule of HNO and a disulfide (RSSR).[15]
-
Reaction with Other Reductants: Other endogenous reducing agents have also been proposed to convert NO to HNO. These include hydrogen sulfide (H2S), ascorbic acid (Vitamin C), and various aromatic alcohols like tyrosine.[1][4][14][16] The reaction between NO and H2S has gained particular attention as a potential physiological source of HNO.[1][17]
Oxidation of Hydroxylamine Derivatives
Oxidative pathways starting from more reduced nitrogen species are also considered plausible sources of HNO.
-
Oxidation of Hydroxylamine (NH₂OH): Heme proteins, such as myoglobin and catalase, can catalyze the oxidation of hydroxylamine to generate HNO, particularly in the presence of hydrogen peroxide (H₂O₂).[5][12][18] The heme protein is first oxidized by H₂O₂ to a high-valence ferryl species (Compound I), which then reacts with hydroxylamine to produce HNO.[12][18]
-
Oxidation of NOHA: The NOS intermediate Nω-hydroxy-L-arginine (NOHA) can also be oxidized by peroxidases to form HNO, representing a potential intersection between enzymatic and oxidative pathways.[11][19]
Other Potential Pathways
Several other enzymatic systems have been implicated in HNO production in vitro, although their physiological relevance is still under investigation.[1]
-
Cytochrome P450 (CYP450): These heme-containing monooxygenases are primarily known for their role in metabolizing xenobiotics and endogenous compounds.[20][21] Some studies suggest they may be involved in nitrogen oxide metabolism that could lead to HNO.
-
Xanthine Oxidase: This enzyme has been reported to generate HNO through the reduction of NO.[22]
-
Mitochondrial Respiration: Reduction of NO by components of the mitochondrial electron transport chain, such as cytochrome c, has been proposed as another potential source.[22]
Quantitative Data on HNO Production
Quantifying endogenous HNO production is challenging. Most available data comes from in vitro experiments measuring the kinetics of specific reactions proposed to generate HNO.
| Pathway / Reaction | Reactants | Rate Constant (k) | Conditions | Reference |
| NO Reduction | NO + Glutathione (GSH) | ~10 M⁻¹s⁻¹ (effective) | Anaerobic, pH 7.4 | --INVALID-LINK--[15] |
| NO + Cysteine | ~60 M⁻¹s⁻¹ (effective) | Anaerobic, pH 7.4 | --INVALID-LINK--[15] | |
| NO + H₂S | Not yet reported directly, but reaction is confirmed | pH dependent | --INVALID-LINK--[4][14] | |
| NO + Ascorbic Acid | ~0.1 M⁻¹s⁻¹ (effective) | pH 7.4 | --INVALID-LINK--[14] | |
| HNO Dimerization | HNO + HNO | 8 x 10⁶ M⁻¹s⁻¹ | Aqueous solution | --INVALID-LINK--[2] |
| HNO Reaction | HNO + O₂ | ~3 x 10³ M⁻¹s⁻¹ | Aqueous solution | --INVALID-LINK--[1] |
| NO Production (for context) | NOS-dependent | 0.95-0.96 µmol·kg⁻¹·h⁻¹ (whole body) | In vivo, human | --INVALID-LINK--[23] |
| Endothelial Cells | 6.8 x 10⁻¹⁴ µmol·µm⁻²·s⁻¹ (estimated) | Mathematical model | --INVALID-LINK--[24] |
Note: Effective rate constants for NO reduction often reflect complex, multi-step reactions and are not simple bimolecular rate constants.
Experimental Protocols for HNO Detection
Due to its transient nature, detecting endogenous HNO requires sensitive and selective methods.[1][5] Common strategies include trapping agents, fluorescent probes, and electrochemical sensors.[1][6][25]
Protocol: Real-Time HNO Detection in Living Cells Using a Chemiluminescent Probe
This protocol is a generalized methodology based on the use of advanced chemiluminescent probes, such as HNOCL-1, for the quantitative, real-time monitoring of HNO.[17]
Objective: To measure the rate and quantity of HNO produced in cultured cells following stimulation.
Materials:
-
Cultured cells (e.g., HeLa, smooth muscle cells)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chemiluminescent probe for HNO (e.g., HNOCL-1), stock solution in DMSO
-
Reagents to stimulate HNO production (e.g., Na₂S for H₂S and an NO donor like DEA NONOate)
-
Luminometer or microscope equipped with a sensitive photon-counting camera
Methodology:
-
Cell Culture: Plate cells in an appropriate format (e.g., 96-well plate for luminometer, glass-bottom dish for microscopy) and grow to desired confluency.
-
Probe Loading:
-
Remove growth medium and wash cells gently with pre-warmed PBS (pH 7.4).
-
Incubate cells with the chemiluminescent probe (e.g., 20 µM HNOCL-1) in PBS or imaging buffer for 30 minutes at 37°C, protected from light.
-
-
Baseline Measurement:
-
Place the plate or dish into the luminometer or onto the microscope stage, maintained at 37°C.
-
Record the baseline chemiluminescence for 2-5 minutes to ensure signal stability.
-
-
Stimulation of HNO Production:
-
Inject the stimulating agents (e.g., Na₂S and DEA NONOate) into the buffer.
-
Immediately begin recording the chemiluminescent signal over time. The reaction of the probe with HNO generates light, and the intensity is proportional to the rate of reaction.
-
-
Data Acquisition:
-
Record the light emission continuously for a desired period (e.g., 30-60 minutes). The data will be a trace of luminescence intensity versus time.
-
-
Data Analysis and Quantification:
-
The raw luminescence trace represents the rate of the probe-HNO reaction.
-
To convert this to HNO concentration, a kinetics-based approach is used.[17] This involves solving a differential equation that accounts for the rate of the probe-HNO reaction (determined independently), the rate of light emission from the product, and the known rates of HNO self-consumption and reaction with other species.[17]
-
This analysis allows for the reconstruction of the real-time concentration profile of free HNO in the sample.[17]
-
Conclusion
The endogenous production of this compound, a reactive nitrogen species with distinct and potent biological activities, is a critical area of ongoing research. While a definitive, regulated enzymatic pathway akin to canonical NO synthesis has yet to be unequivocally established in vivo, substantial in vitro evidence points to several plausible sources.[11][26] These include the uncoupling of nitric oxide synthase, the reduction of nitric oxide by thiols and other biological reductants, and the oxidation of hydroxylamine derivatives by heme proteins.[1][5] The development of increasingly sophisticated detection tools is enabling researchers to probe these pathways with greater precision, moving the field closer to understanding how, where, and when HNO is produced in physiological and pathophysiological contexts. A full elucidation of these pathways is paramount for harnessing the therapeutic potential of HNO signaling.
References
- 1. Recent Advances in the Chemical Biology of this compound (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of this compound (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of HNO: Mechanisms and Reaction Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02236A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 8. Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic function of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Chemical Biology of HNO Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative HNO Formation Mechanisms from NH2OH via Two Different Heme Proteins and Effects from Hemes, Nearby Residues, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of free nitric oxide from l-arginine by nitric oxide synthase: direct enhancement of generation by superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. A Chemiluminescent Probe for HNO Quantification and Real-time Monitoring in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The Chemistry of HNO: Mechanisms and Reaction Kinetics [frontiersin.org]
- 20. youtube.com [youtube.com]
- 21. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative aspects of nitric oxide production from nitrate and nitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Estimation of nitric oxide production and reaction rates in tissue by use of a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Tale of Two Nitrogen Oxides: An In-depth Technical Guide to the Nitroxyl (HNO) and Nitric Oxide (NO) Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitric oxide (NO), a well-established gaseous signaling molecule, plays a pivotal role in a myriad of physiological processes, primarily through its activation of soluble guanylate cyclase (sGC) and subsequent cGMP production. However, its one-electron reduced sibling, nitroxyl (HNO), is emerging as a distinct signaling entity with a unique biochemical profile and therapeutic potential. While chemically similar, the signaling cascades initiated by HNO and NO are remarkably different, stemming from their distinct reactivities with biological targets. This technical guide provides a comprehensive comparison of the HNO and NO signaling pathways, detailing their chemical biology, primary molecular targets, and downstream physiological effects. We present quantitative data on their reactivity and biological potency, detailed experimental protocols for their study, and visual diagrams of their respective signaling cascades to facilitate a deeper understanding of these two critical nitrogen oxides.
Introduction: The Chemical Dichotomy of HNO and NO
Nitric oxide is a free radical (·NO) that primarily interacts with ferrous (Fe²⁺) heme proteins, most notably soluble guanylate cyclase (sGC).[1] In contrast, this compound (HNO) is a singlet-state molecule with electrophilic properties, demonstrating a pronounced reactivity towards soft nucleophiles like thiols and a preference for ferric (Fe³⁺) heme proteins.[1][2] This fundamental difference in chemical reactivity dictates their distinct biological targets and downstream signaling pathways. While NO is a key regulator of vasodilation through the canonical NO-sGC-cGMP pathway, HNO exerts its effects through both cGMP-dependent and -independent mechanisms, including direct modification of key regulatory proteins.[3][4]
Quantitative Comparison of HNO and NO Reactivity and Potency
The divergent biological effects of HNO and NO can be traced back to their differing reaction kinetics with various biological molecules. The following tables summarize key quantitative data for easy comparison.
Table 1: Reactivity with Biological Targets
| Target Molecule | This compound (HNO) | Nitric Oxide (NO) | Key Distinction |
| Thiols (e.g., Glutathione) | Direct, rapid reaction (k ≈ 10⁶ M⁻¹s⁻¹) forming disulfides or sulfinamides.[1][5] | No direct reaction; requires oxidation to an NO⁺ equivalent.[1] | HNO is a potent thiol-modifying agent. |
| Ferrous (Fe²⁺) Heme Proteins | Slower reaction (k ≈ 10⁴ M⁻¹s⁻¹).[5] | Very rapid and stable binding, leading to sGC activation.[6] | NO is the primary activator of ferrous sGC. |
| Ferric (Fe³⁺) Heme Proteins | Rapid reaction (k ≈ 10⁶ M⁻¹s⁻¹).[5] | Forms an unstable electrophilic nitrosyl complex.[3] | HNO readily interacts with oxidized heme proteins. |
| Superoxide (O₂⁻) | Resistant to scavenging.[7] | Rapid reaction to form peroxynitrite (ONOO⁻). | HNO's bioactivity is preserved in oxidative stress environments. |
| Oxygen (O₂) | Slower reaction (k < 10³ M⁻¹s⁻¹).[5] | Autoxidation leads to the formation of nitrosative species (e.g., N₂O₃).[3] | NO is more susceptible to autoxidation. |
Table 2: Pharmacological Effects in the Cardiovascular System
| Parameter | This compound (HNO) | Nitric Oxide (NO) | Key Distinction |
| Inotropy (Cardiac Contractility) | Positive inotropic and lusitropic effects.[4][8] | Generally neutral or can cause modest systolic depression.[9] | HNO enhances heart muscle contraction and relaxation. |
| Vasodilation | Potent vasodilator, acting as a venodilator.[3] | Potent vasodilator, acting on both arteries and veins.[3] | HNO shows some selectivity for veins. |
| Second Messenger Signaling | Can increase CGRP; cGMP increase is often not observed in vivo.[10] | Primarily increases cGMP.[6][11] | HNO can signal independently of the canonical cGMP pathway. |
| Effect on Calcium Channels | Modulates ryanodine receptors and enhances sarcoplasmic reticulum Ca²⁺ cycling.[12][13] | Can inhibit capacitative Ca²⁺ entry and activate KCa channels.[14] | They have distinct effects on intracellular calcium handling. |
Signaling Cascades: A Visual Guide
The following diagrams, rendered in Graphviz DOT language, illustrate the distinct signaling pathways of nitric oxide and this compound.
The Canonical Nitric Oxide Signaling Pathway
The NO signaling cascade is primarily initiated by the activation of nitric oxide synthase (NOS), which produces NO from L-arginine. NO then diffuses to adjacent smooth muscle cells, where it activates sGC.
The Multifaceted this compound Signaling Pathway
The this compound signaling cascade is more diverse, involving both cGMP-independent and dependent mechanisms. A key feature is its direct interaction with thiols on various proteins.
Key Experimental Protocols
This section provides detailed methodologies for crucial experiments used to differentiate the signaling pathways of HNO and NO.
Quantification of HNO Release from a Donor (Angeli's Salt) using Glutathione Trapping
This protocol quantifies HNO release by trapping it with glutathione (GSH) and measuring the formation of a specific biomarker, glutathione sulfinamide (GS(O)NH₂).[15][16]
Materials:
-
Angeli's salt (AS)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Naphthalene-2,3-dicarboxaldehyde (NDA)
-
Capillary electrophoresis with laser-induced fluorescence (CE-LIF) system
Procedure:
-
Prepare a stock solution of Angeli's salt in 10 mM NaOH.
-
Prepare solutions of GSH in PBS at desired concentrations.
-
Initiate the reaction by adding a small volume of the AS stock solution to the GSH solution to achieve the desired final concentration of the donor.
-
Allow the reaction to proceed for a time sufficient for the complete decomposition of AS (approximately 10 half-lives).
-
Take an aliquot of the reaction mixture and add NDA to fluorescently label the primary amine of GS(O)NH₂.
-
Analyze the sample using a CE-LIF system to separate and quantify the NDA-labeled GS(O)NH₂.
-
Generate a standard curve with known concentrations of synthetic GS(O)NH₂ to determine the concentration in the experimental sample.
-
Correlate the concentration of GS(O)NH₂ to the amount of HNO released from the donor.
Measurement of Soluble Guanylate Cyclase (sGC) Activity
This protocol measures sGC activity by quantifying the production of cGMP in response to NO donors.[14][17]
Materials:
-
Purified sGC or cell/tissue homogenate
-
NO donor (e.g., DEA/NO)
-
GTP
-
Assay buffer (containing MgCl₂ and phosphodiesterase inhibitors)
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Prepare the sGC enzyme or homogenate in the assay buffer.
-
Add GTP to the reaction mixture.
-
Initiate the reaction by adding the NO donor. A control reaction without the NO donor should be run in parallel to measure basal activity.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stop buffer or by heat inactivation.
-
Quantify the amount of cGMP produced using a competitive cGMP EIA kit according to the manufacturer's instructions.
-
Calculate the specific activity of sGC (pmol cGMP/min/mg protein).
Assessment of VASP Phosphorylation via Western Blot
This protocol assesses the activation of the cGMP-dependent protein kinase (PKG) by measuring the phosphorylation of its substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.[15][18]
Materials:
-
Cell or tissue lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer membranes
-
Chemiluminescent substrate
Procedure:
-
Treat cells or tissues with the NO or HNO donor for the desired time.
-
Lyse the cells or tissues in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-VASP (Ser239) primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total VASP antibody to normalize for protein loading.
Measurement of Cardiomyocyte Contractility
This protocol details the isolation of adult ventricular myocytes and the subsequent measurement of sarcomere shortening to assess contractility in response to HNO or NO donors.[12][19]
Materials:
-
Adult rat or mouse heart
-
Langendorff perfusion system
-
Collagenase-containing perfusion buffer
-
IonOptix Myocyte Contractility System or similar
-
HNO and NO donors
Procedure:
-
Cardiomyocyte Isolation:
-
Anesthetize the animal and rapidly excise the heart.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse the heart with a calcium-free buffer to wash out the blood, followed by a collagenase-containing buffer to digest the extracellular matrix.
-
Mince the ventricular tissue and gently triturate to release individual cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension.
-
-
Contractility Measurement:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with the IonOptix system.
-
Electrically pace the cardiomyocytes to induce contractions.
-
Record baseline sarcomere shortening using the IonOptix software, which utilizes Fast Fourier Transform to analyze the striation pattern.
-
Perfuse the cells with a solution containing the HNO or NO donor at various concentrations.
-
Record the changes in the amplitude and kinetics of sarcomere shortening to determine the inotropic effect.
-
Experimental Workflow for Comparing HNO and NO Effects
Conclusion
The distinction between this compound and nitric oxide signaling is a compelling example of how a subtle change in redox state can lead to profoundly different biological outcomes. While NO predominantly signals through the well-characterized sGC-cGMP pathway, HNO engages a more diverse set of targets, largely through its reactivity with thiols, leading to cGMP-independent effects on cellular function. This is particularly evident in the cardiovascular system, where HNO's positive inotropic and lusitropic effects offer a therapeutic avenue distinct from that of traditional NO donors. For researchers and drug development professionals, understanding these divergent pathways is crucial for the rational design of novel therapeutics that can selectively harness the unique properties of either HNO or NO for the treatment of a wide range of diseases. The experimental protocols and comparative data provided in this guide serve as a foundational resource for the continued exploration of these fascinating nitrogen oxides.
References
- 1. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 2. Langendorff isolated heart experiments [bio-protocol.org]
- 3. scispace.com [scispace.com]
- 4. SutherlandandHearse [southalabama.edu]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesoscale.com [mesoscale.com]
- 8. insidescientific.com [insidescientific.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. 2024.ebtt.org [2024.ebtt.org]
- 13. Glutathione Sulfinamide Serves as a Selective, Endogenous Biomarker for this compound Following Exposure to Therapeutic Levels of Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Glutathione sulfinamide serves as a selective, endogenous biomarker for this compound after exposure to therapeutic levels of donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Generation of Nitroxyl (HNO): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a fascinating signaling molecule with a unique chemical profile and significant therapeutic potential, particularly in the treatment of cardiovascular diseases like heart failure.[1][2][3] Unlike NO, HNO exhibits distinct reactivity, primarily targeting thiols and heme proteins, which underpins its diverse biological effects, including vasodilation, inhibition of platelet aggregation, and limitation of vascular smooth muscle cell proliferation.[1][3] This technical guide provides a comprehensive overview of the core principles and methodologies for the enzymatic and non-enzymatic generation of this compound, designed to equip researchers with the foundational knowledge required for its study and application.
Non-Enzymatic Generation of this compound
The primary route for non-enzymatic HNO generation in a research setting is through the use of donor molecules that decompose under specific conditions to release HNO.[4][5] These donors are essential tools for studying HNO chemistry and biology due to the inherent instability of the HNO molecule, which readily dimerizes to form nitrous oxide (N₂O).[4][6]
Key HNO Donor Compounds
A variety of HNO donors have been developed, each with distinct mechanisms of decomposition, release kinetics, and byproducts.[4] The choice of donor is critical and should be tailored to the specific experimental context.
Angeli's Salt (Sodium Trioxodinitrate, Na₂N₂O₃)
Angeli's salt is the most widely used and well-characterized HNO donor.[5][7] It decomposes in a pH-dependent, first-order process to yield HNO and nitrite (NO₂⁻).[4][7][8] The release of HNO is most efficient in the pH range of 4 to 8, making it suitable for use under physiological conditions.[7][9]
Piloty's Acid (N-Phenylsulfonamide) and its Derivatives
Piloty's acid and its derivatives represent another important class of HNO donors.[7] Similar to Angeli's salt, their decomposition is pH-dependent; however, they are generally more stable at lower pH and release HNO more readily at higher pH.[7] A significant consideration with Piloty's acid derivatives is that under certain aerobic conditions at neutral pH, they may undergo oxidation to produce NO rather than HNO.[4]
Other Non-Enzymatic Donors
Research into novel HNO donors is an active area. Other classes of compounds include:
-
Acyloxy Nitroso Compounds: These compounds release HNO upon the cleavage of an ester bond.[7]
-
Diazeniumdiolate-derived Compounds (NONOates): Certain NONOates have been designed to release HNO.[10][11]
-
Reaction of Peroxynitrite with Thiols: The reaction between peroxynitrite (ONOO⁻) and thiols can lead to the formation of HNO, among other products.[12][13]
Table 1: Quantitative Data for Common Non-Enzymatic HNO Donors
| Donor Compound | Decomposition Mechanism | Half-life (t½) | Optimal pH for HNO Release | Key Byproducts |
| Angeli's Salt | pH-dependent, first-order heterolytic cleavage | ~2-3 minutes at 37°C, pH 7.4[5][7] | 4 - 8[4][7] | Nitrite (NO₂⁻)[4][8] |
| Piloty's Acid | pH-dependent, first-order decomposition | Varies with derivative; rate increases with pH[4][7] | > physiological pH[7] | Benzenesulfinate[4] |
Experimental Protocol: Monitoring Angeli's Salt Decomposition
A common method to monitor the decomposition of Angeli's salt and the release of HNO is through UV-vis spectroscopy.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Angeli's salt in a cold, alkaline solution (e.g., 10 mM NaOH) to ensure stability. The concentration can be determined by measuring the absorbance at 248 nm (ε = 8.2 x 10³ M⁻¹cm⁻¹).[4]
-
Initiation of Decomposition: Dilute the stock solution into a buffered solution at the desired pH (typically physiological pH 7.4) and temperature (e.g., 37°C).
-
Spectroscopic Monitoring: Immediately begin monitoring the decrease in absorbance at 248 nm over time. This corresponds to the decomposition of the N₂O₃²⁻ anion.
-
Data Analysis: The rate of decomposition can be determined by fitting the absorbance data to a first-order decay model.
Enzymatic Generation of this compound
While non-enzymatic donors are invaluable research tools, understanding the potential for endogenous, enzymatic HNO production is crucial for elucidating its physiological roles. Several enzymatic pathways have been proposed to generate this compound.
Heme Protein-Mediated Generation
Heme proteins, such as catalase and horseradish peroxidase, can catalyze the formation of HNO from various nitrogen-containing substrates.[14] This typically involves an oxidative process.
-
Substrates: Common substrates include hydroxylamine (NH₂OH), hydroxyurea, and cyanamide.[4][14]
-
Mechanism: For example, catalase-mediated oxidation of cyanamide forms an unstable N-hydroxycyanamide intermediate, which then decomposes to HNO and cyanide (HCN).[4]
Nitric Oxide Synthase (NOS)
Nitric oxide synthases, the enzymes responsible for producing NO from L-arginine, have been implicated in HNO generation under specific conditions.[15][16] In the absence of the essential cofactor tetrahydrobiopterin (BH₄), NOS may "uncouple" and produce HNO.[4][15]
Enzyme-Activated HNO Donors (Prodrugs)
A sophisticated strategy for controlled HNO delivery involves the use of enzyme-activated prodrugs.[17] These molecules are designed with a "caged" HNO donor that is released upon the action of a specific enzyme. This approach allows for targeted and controlled HNO generation.
-
Mechanism: A common approach is to use an enzyme like β-galactosidase or an esterase to cleave a protecting group from the prodrug, which then spontaneously decomposes to release HNO.[10][17][18] For example, a β-D-galactosyl group can be attached to a diazeniumdiolate, rendering it stable. The addition of β-galactosidase removes the sugar moiety, activating the donor.[18]
Table 2: Enzymatic Pathways for HNO Generation
| Enzymatic System | Substrate(s) | General Mechanism |
| Heme Proteins (e.g., Catalase) | Hydroxylamine, Hydroxyurea, Cyanamide | Oxidation of the substrate to an unstable intermediate that decomposes to HNO.[4][14] |
| Nitric Oxide Synthase (NOS) | L-Arginine | Uncoupled enzymatic activity in the absence of tetrahydrobiopterin.[4][15] |
| Enzyme-Activated Prodrugs | Caged HNO Donor | Enzymatic cleavage of a protecting group, leading to the release of an active HNO donor.[17][18] |
Experimental Protocol: General Workflow for Enzymatic HNO Generation and Detection
This workflow outlines the general steps for studying enzymatic HNO production.
Methodology:
-
Reaction Setup: Combine the purified enzyme (e.g., catalase, NOS, or an activating enzyme for a prodrug), the appropriate substrate, and any necessary cofactors in a suitable buffer system at a controlled temperature and pH.
-
Initiation: Add the substrate or enzyme to initiate the reaction.
-
HNO Trapping/Detection: Due to its short half-life, HNO is typically detected indirectly.
-
Metmyoglobin Assay: A common method involves the use of metmyoglobin (metMb), a ferric heme protein. HNO reductively nitrosylates metMb to form the ferrous-nitrosyl complex (MbNO), which has a distinct absorption spectrum.[10]
-
N₂O Detection: The dimerization product of HNO, nitrous oxide (N₂O), can be detected by gas chromatography-mass spectrometry (GC-MS).[6]
-
Fluorescent Probes: Specific fluorescent probes that react with HNO can be used to monitor its production in real-time.[6]
-
-
Controls: Run appropriate control experiments, such as reactions without the enzyme or substrate, to ensure that the observed signal is due to enzymatic activity.
Signaling Pathways and Visualizations
The biological effects of this compound are largely attributed to its "thiophilic" nature, leading to interactions with critical cysteine residues in proteins and with heme centers.[3]
Key Signaling Actions of HNO
-
Vasodilation: HNO induces relaxation of vascular smooth muscle, in part through the activation of potassium channels (K(V) and K(ATP)) and the release of calcitonin gene-related peptide (CGRP).[1]
-
Cardioprotection: HNO has shown promise in treating heart failure.[1][2]
-
Thiol Modification: HNO reacts with thiols to form N-hydroxysulfenamides, which can then lead to the formation of disulfides or sulfinamides, thereby modulating protein function.[19]
Diagrams of Core Concepts
References
- 1. This compound (HNO) as a vasoprotective signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of this compound (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (HNO): a novel redox signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemistry of this compound-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emergence of this compound (HNO) as a Pharmacological Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Chemical Biology of this compound (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A recent history of this compound chemistry, pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Mechanisms of HNO Generation by a this compound Prodrug of the Diazeniumdiolate (NONOate) Class - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative heme protein-mediated this compound (HNO) generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02236A [pubs.rsc.org]
- 16. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 17. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 18. Enzymatic generation of the NO/HNO-releasing IPA/NO anion at controlled rates in physiological media using β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Chemical Biology of HNO Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Nitroxyl (HNO) and Heme Proteins: A Technical Guide for Researchers
Abstract
Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a molecule of significant interest in the fields of chemistry, biology, and pharmacology. Its unique chemical reactivity, distinct from that of NO, allows it to participate in a diverse array of biological processes. A central aspect of HNO's bioactivity is its interaction with heme proteins, a class of metalloproteins critical for a myriad of physiological functions, including oxygen transport, electron transfer, and signal transduction. This technical guide provides an in-depth exploration of the interaction between HNO and key heme proteins such as myoglobin, hemoglobin, and cytochrome c. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the reaction chemistry, kinetics, and thermodynamics, alongside practical experimental protocols and a summary of the biological implications.
Introduction: The Unique Chemistry of this compound
This compound is a highly reactive and transient species that cannot be easily isolated or stored. Consequently, its study in biological systems relies on the use of donor compounds that release HNO under physiological conditions. The most commonly utilized donors include Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) and Piloty's acid (N-hydroxybenzenesulfonamide) and its derivatives.[1] Angeli's salt decomposes in aqueous solutions at neutral pH to yield HNO and nitrite (NO₂⁻).[2]
The reactivity of HNO is characterized by its electrophilic nature, which contrasts with the radical nature of NO. This distinction governs its interactions with biological targets. While both molecules react with heme centers, the mechanisms and products of these reactions can differ significantly, leading to distinct downstream biological effects.
Interaction of HNO with Ferrous Heme Proteins
Myoglobin and Hemoglobin: Formation of Stable Adducts
Deoxymyoglobin (deoxyMb) and deoxyhemoglobin (deoxyHb), which contain a ferrous (Fe(II)) heme iron, react rapidly with HNO to form stable adducts, designated as Mb-HNO and Hb-HNO, respectively.[3] This reaction is essentially irreversible and represents a significant pathway for HNO scavenging and signaling.
The formation of the Mb-HNO adduct has been extensively characterized. It is a diamagnetic species, and the bound HNO can be readily identified by a unique proton NMR signal at approximately 14.8 ppm.[4][5] The binding of HNO to deoxymyoglobin is a rapid, bimolecular process.
Kinetics and Thermodynamics of Ferrous Heme Interaction
The reaction of HNO with ferrous myoglobin and hemoglobin has been studied using various kinetic techniques, including stopped-flow spectroscopy. The quantitative data from these studies provide insights into the speed and strength of this interaction.
| Heme Protein | Reaction | Rate Constant (k) | Conditions | Reference |
| Deoxymyoglobin | deoxyMb + HNO → Mb-HNO | 3.7 x 10⁵ M⁻¹s⁻¹ | pH 7.0 | [6] |
| Mb-HNO | Mb-HNO + HNO → Mb-NO + N₂O + H₂O | 1.67 x 10⁴ M⁻¹s⁻¹ | pH 7.0 | [6] |
| Deoxymyoglobin | deoxyMb + HNO → Mb-HNO | >1.4 x 10⁴ M⁻¹s⁻¹ | pH 10 | [3] |
Table 1: Reaction Rate Constants for HNO with Ferrous Myoglobin.
The binding of HNO to deoxymyoglobin is not only rapid but also thermodynamically very favorable, as indicated by its high binding affinity.
| Heme Protein | Parameter | Value | Method | Reference |
| Deoxymyoglobin | Binding Affinity (Kₐ) | 4.2 x 10⁹ M⁻¹ | Competitive Trapping with CO | [6] |
| Deoxymyoglobin | Dissociation Rate Constant (k_off) | 8.9 x 10⁻⁵ s⁻¹ | Competitive Trapping with CO | [6] |
Table 2: Thermodynamic Parameters for HNO Binding to Deoxymyoglobin.
The interaction of HNO with the ferrous heme center can be depicted as a direct coordination of the nitrogen atom of HNO to the iron.
References
- 1. The Chemistry of this compound-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient trapping of HNO by deoxymyoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H NMR structure of the heme pocket of HNO-myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A singular value decomposition approach for kinetic analysis of reactions of HNO with myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitroxyl (HNO) Redox Chemistry in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged from relative obscurity to become a molecule of significant interest in the fields of chemistry, biology, and pharmacology. Initially considered as a mere redox counterpart to the well-established signaling molecule NO, extensive research has unveiled that HNO possesses a unique chemical reactivity and distinct pharmacological profile. This has profound implications for its role in biological systems and its potential as a therapeutic agent, particularly in the context of cardiovascular diseases like heart failure.
This technical guide provides a comprehensive overview of the core aspects of this compound redox chemistry in biological systems. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental chemistry of HNO and its translation into physiological and pathophysiological contexts. The guide covers the generation of this compound, its key reactions with biological molecules, and its involvement in cellular signaling pathways. Quantitative data are presented in structured tables for easy comparison, and detailed experimental protocols for studying HNO are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interactions of this fascinating reactive nitrogen species.
Generation of this compound in Biological Systems
The transient nature of this compound necessitates its generation in situ for study. This can be achieved through both endogenous pathways and the use of exogenous donor compounds.
Endogenous Production
While the endogenous formation of HNO in mammals is still a subject of ongoing investigation, several potential pathways have been proposed:
-
Nitric Oxide Synthase (NOS): Under specific conditions, such as altered substrate or cofactor availability, nitric oxide synthase may be capable of producing HNO from L-arginine.
-
Reaction of NO with Reductants: The one-electron reduction of NO can theoretically yield HNO, although the reduction potential is unfavorable under typical physiological conditions.
-
Oxidation of Hydroxylamine: The oxidation of hydroxylamine (NH₂OH) by hemeproteins in the presence of hydrogen peroxide has been shown to generate HNO.
Exogenous Donors
The majority of our understanding of HNO biology comes from the use of donor compounds that release this compound under physiological conditions. The choice of donor is critical for experimental design, as they differ in their release kinetics, byproducts, and mechanisms of decomposition.
| Donor Compound | Common Name | Mechanism of HNO Release | Release Kinetics (at 37°C, pH 7.4) | Byproducts |
| Na₂N₂O₃ | Angeli's Salt | Spontaneous, proton-dependent decomposition | t½ ≈ 2.3 min | Nitrite (NO₂⁻) |
| C₆H₅SO₂NHOH | Piloty's Acid | Base-catalyzed |
Methodological & Application
Application Notes and Protocols: Angeli's Salt as a Nitroxyl (HNO) Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a promising therapeutic agent with unique pharmacological properties, particularly in the context of cardiovascular diseases like heart failure.[1][2][3] Unlike NO, HNO exhibits distinct chemical reactivity, such as its facile reaction with thiols and ferric heme proteins.[4] Due to its transient nature, HNO is studied and utilized through the use of donor compounds. Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) is a widely used and well-characterized HNO donor, valued for its ability to release HNO in a controlled, pH-dependent manner under physiological conditions.[1][5] This document provides a detailed overview of the mechanism and kinetics of HNO donation from Angeli's salt, along with experimental protocols for its study.
Mechanism of HNO Donation from Angeli's Salt
The decomposition of Angeli's salt in aqueous solution to yield this compound (HNO) and nitrite (NO₂⁻) is a well-established, pH-dependent process.[6][7][8] The generally accepted mechanism, particularly in the pH range of 4 to 8, involves the following steps:[6][9]
-
Protonation: The trioxodinitrate dianion (N₂O₃²⁻) is first protonated on the oxygen of the nitroso group.
-
Tautomerization: This is followed by a rate-limiting tautomerization to form a monoanion protonated at the nitroso nitrogen.[6]
-
Heterolytic Cleavage: The N-protonated intermediate then undergoes heterolytic cleavage of the N-N bond to release singlet HNO and nitrite (NO₂⁻).[6]
Below pH 4, the decomposition pathway changes, yielding nitric oxide (NO) as the primary nitrogen-containing product instead of HNO.[6][10] Conversely, in strongly alkaline solutions (pH > 10) and in the presence of oxygen, Angeli's salt decomposition can lead to the formation of peroxynitrite (ONOO⁻).[7][11]
Caption: Decomposition pathway of Angeli's salt to produce HNO and subsequent reactions of HNO.
Kinetics of Angeli's Salt Decomposition and HNO Reactions
The decomposition of Angeli's salt follows first-order kinetics.[6] The rate of decomposition is notably consistent across the physiologically relevant pH range of 4 to 8.[6][12] This predictable behavior makes it a reliable source of HNO for experimental studies. The released HNO is a reactive species and can undergo several subsequent reactions, including dimerization, reaction with molecular oxygen, and reaction with biological nucleophiles like thiols.[4][12]
Table 1: Decomposition Kinetics of Angeli's Salt
| Parameter | Value | Conditions | Reference(s) |
| Decomposition Rate Constant (k) | 6.8 x 10⁻⁴ s⁻¹ | 25°C, pH 4-8.6 | [6][12] |
| Half-life (t₁/₂) at 25°C | ~17 minutes | pH 4-8.6 | [12] |
| Decomposition Rate Constant (k) | 4-5 x 10⁻³ s⁻¹ | 37°C, pH 4-8 | [6] |
| Primary Products | HNO, NO₂⁻ | pH 4-8 | [6][7] |
| Primary Product (acidic) | NO | < pH 4 | [6][10] |
| Primary Product (alkaline, aerobic) | ONOO⁻ | > pH 10, with O₂ | [7][11] |
Table 2: Reaction Kinetics of HNO
| Reaction | Second-order Rate Constant (k) | Conditions | Reference(s) |
| HNO + HNO → H₂N₂O₂ → N₂O + H₂O (Dimerization) | 8 x 10⁶ M⁻¹s⁻¹ | 23-25°C | [4][12] |
| HNO + O₂ → ONOO⁻ + H⁺ | 1.8 ± 0.3 x 10⁴ M⁻¹s⁻¹ | pH 7.4, 25°C | [4][12] |
| HNO + NO₂⁻ | 5.0 ± 0.9 x 10³ M⁻¹s⁻¹ | - | [4] |
| HNO + Glutathione (GSH) | 3.1 ± 0.6 x 10⁶ M⁻¹s⁻¹ | pH 7.4 | [12] |
| HNO + N-acetylcysteine (NAC) | 1.4 ± 0.3 x 10⁶ M⁻¹s⁻¹ | pH 7.4 | [12] |
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of Angeli's Salt Decomposition
This protocol allows for the determination of the decomposition rate of Angeli's salt by monitoring the change in its UV absorbance over time.
Materials:
-
Angeli's salt (Na₂N₂O₃)
-
10 mM NaOH for stock solution
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a fresh stock solution of Angeli's salt in cold 10 mM NaOH. Angeli's salt is more stable in alkaline solutions.[6][13] Keep the stock solution on ice.
-
Equilibrate the phosphate buffer to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the Angeli's salt stock solution to the temperature-equilibrated buffer in the cuvette to achieve the desired final concentration (e.g., 100 µM). Mix quickly by inverting the cuvette.
-
Immediately begin monitoring the decrease in absorbance at the λₘₐₓ of the Angeli's salt anion (approximately 248 nm). Record the absorbance at regular intervals.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The negative slope of the resulting linear plot will be the first-order rate constant (k) for the decomposition.
Caption: Workflow for spectrophotometric monitoring of Angeli's salt decomposition.
Protocol 2: Competition Kinetics Assay for HNO Reactivity
This method is used to determine the rate constant of the reaction between HNO and a molecule of interest by having it compete with a reaction of known kinetics, typically the reaction of HNO with O₂.[12] The formation of peroxynitrite from the HNO/O₂ reaction is monitored using a fluorescent probe.
Materials:
-
Angeli's salt (AS)
-
Molecule of interest (e.g., a thiol)
-
Phosphate buffer (50 mM, pH 7.4) with metal chelator (e.g., 100 µM DTPA)
-
Peroxynitrite-sensitive fluorescent probe (e.g., coumarin boronic acid - CBA)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, DTPA, the fluorescent probe (e.g., 50 µM CBA), and varying concentrations of the molecule of interest in a cuvette. The solution should be in equilibrium with air.[12]
-
Prepare a fresh, cold stock solution of Angeli's salt in 1 mM NaOH.
-
Initiate the reaction by adding a small volume of the AS stock solution to the reaction mixture (e.g., to a final concentration of 3-6 µM).[12]
-
Monitor the increase in fluorescence over time, which corresponds to the formation of peroxynitrite reacting with the probe.
-
The presence of the competing molecule of interest will decrease the rate of fluorescence increase by scavenging HNO before it can react with O₂.
-
By analyzing the inhibition of the fluorescence signal at different concentrations of the competing molecule and using the known rate constant for the HNO + O₂ reaction, the rate constant for the reaction of HNO with the molecule of interest can be calculated.
Caption: Logical diagram of the competition kinetics assay for determining HNO reactivity.
Biological Implications and Signaling Pathways
The HNO released from Angeli's salt can modulate several biological signaling pathways. A key target is the activation of soluble guanylate cyclase (sGC), leading to increased cGMP levels, which contributes to vasorelaxation.[13] However, HNO's biological effects are not solely dependent on sGC. It has also been shown to elicit physiological responses through cGMP-independent mechanisms, such as the release of calcitonin gene-related peptide (CGRP) and interaction with TRPA1 channels.[2][13] The high reactivity of HNO towards thiols suggests that it can directly modify cysteine residues in proteins, altering their function.[12][13]
Caption: Simplified overview of HNO-mediated signaling pathways.
Conclusion
Angeli's salt is an invaluable tool for the study of this compound biology and for the development of HNO-based therapeutics. Its well-defined mechanism of decomposition and predictable kinetics allow for the controlled generation of HNO in experimental settings. The protocols outlined in this document provide a foundation for researchers to investigate the fundamental chemistry of Angeli's salt and the diverse biological effects of the HNO it releases. A thorough understanding of its chemistry is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. The Chemistry of HNO: Mechanisms and Reaction Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A recent history of this compound chemistry, pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry of this compound-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mode of decomposition of Angeli's salt (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The chemisry of trioxodinitrates. Part I. Decompostion of sodium trioxodinitrate (Angeli's salt) in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: CXL-1020, a Novel Nitroxyl (HNO) Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXL-1020 is a novel small molecule nitroxyl (HNO) donor that has shown significant promise in preclinical and clinical studies for the treatment of cardiovascular diseases, particularly acute decompensated heart failure (ADHF) and hypertension. As a prodrug, CXL-1020 chemically converts to release HNO and an inactive byproduct, CXL-1051.[1] HNO exhibits a unique pharmacological profile characterized by positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects on the heart, coupled with potent vasodilation.[2][3] These actions are largely independent of the cyclic GMP-protein kinase G (PKG) pathway under basal conditions, distinguishing it from nitric oxide (NO) donors and offering potential therapeutic advantages.[4]
This document provides detailed application notes and protocols for the synthesis and utilization of CXL-1020 in a research setting.
Chemical and Physical Properties
CXL-1020, chemically known as N-hydroxy-2-(methylsulfonyl)benzenesulfonamide, is a white to off-white solid.
| Property | Value | Reference |
| Chemical Name | N-hydroxy-2-(methylsulfonyl)benzenesulfonamide | [4] |
| CAS Number | 950834-06-7 | [4] |
| Molecular Formula | C₇H₉NO₅S₂ | [4] |
| Molecular Weight | 251.28 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥99.0% | [4] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [4] |
| Storage (in solvent) | -80°C for 6 months, -20°C for 1 month | [4] |
| Decomposition | Converts to HNO and inactive CXL-1051 with a t½ of ~2 minutes in solution. | [1] |
Mechanism of Action
CXL-1020 exerts its biological effects through the release of this compound (HNO). HNO is a highly reactive and electrophilic molecule that targets cysteine residues in various proteins, leading to post-translational modifications that alter their function.
Cardiovascular Effects:
-
Vasodilation: Under basal conditions, the vasodilatory effect of CXL-1020 is primarily mediated by the activation of soluble guanylate cyclase (sGC), similar to nitric oxide (NO).[4] However, in pathological states where sGC may be dysfunctional, HNO can directly activate cGMP-dependent protein kinase I (PKGIα) through the oxidation of a critical cysteine residue (C195), leading to vasodilation.[4] This dual mechanism may be advantageous in disease states characterized by oxidative stress.
-
Cardiac Effects: The positive inotropic and lusitropic effects of CXL-1020 are independent of the sGC-cGMP pathway. HNO directly modifies key proteins involved in cardiomyocyte calcium (Ca²⁺) handling, including:
-
SERCA2a: Enhances Ca²⁺ reuptake into the sarcoplasmic reticulum (SR).
-
Phospholamban (PLN): Modulates its inhibitory effect on SERCA2a.
-
Ryanodine Receptor (RyR2): Influences Ca²⁺ release from the SR. These modifications lead to more efficient Ca²⁺ cycling, resulting in increased contractility and improved relaxation of the heart muscle.[5]
-
Applications
The primary application of CXL-1020 investigated to date is in the treatment of cardiovascular diseases.
Acute Decompensated Heart Failure (ADHF)
CXL-1020 has been evaluated in clinical trials for ADHF.[2] Its balanced effects of enhancing cardiac function and reducing vascular load without significantly increasing heart rate make it an attractive therapeutic candidate for this condition.[6]
Hypertension
Preclinical studies have demonstrated that CXL-1020 can lower blood pressure in hypertensive models.[4] Its unique mechanism of activating PKGIα independently of sGC suggests it may be effective in forms of hypertension where the canonical NO-sGC-cGMP pathway is impaired.[4]
Quantitative Data Summary
Preclinical Data
| Model | Parameter | Effect of CXL-1020 | Reference |
| Hypertensive Mice | Mean Arterial Pressure (MAP) | ↓ 10 ± 4 mmHg | [4] |
| Normal Rats (100 µg/kg/min IV) | Mean Arterial Pressure (MAP) | Significant decrease | [1] |
| Left Ventricular End-Systolic Pressure (LV-ESP) | Significant decrease | [1] | |
| Left Ventricular End-Diastolic Pressure (LV-EDP) | Significant decrease | [1] | |
| Heart Rate (HR) | No significant change | [1] | |
| Load-independent contractility indices (ESPVR, PRSW) | Increased | [1] | |
| Isolated Cardiomyocytes (ISO rats) | Ca²⁺ Re-uptake | Facilitated | [4] |
| Myocyte Relaxation | Enhanced | [4] |
Clinical Trial Data (Stable Heart Failure Patients)
| Dose | Observation | Reference |
| Up to 10 µg/kg/min | Well tolerated, no significant change in heart rate or systolic blood pressure. | [2] |
| 30 µg/kg/min | 33% of patients experienced a >20 mmHg drop in systolic blood pressure. | [2] |
Experimental Protocols
Synthesis of CXL-1020 (N-hydroxy-2-(methylsulfonyl)benzenesulfonamide) - Proposed Method
This protocol is a proposed synthetic route based on established methods for the synthesis of N-hydroxy arylsulfonamides.
Materials:
-
2-(Methylsulfonyl)benzenesulfonyl chloride
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator).
Procedure:
-
In a round-bottom flask, dissolve 2-(methylsulfonyl)benzenesulfonyl chloride (1 equivalent) in dichloromethane.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (2.5 equivalents).
-
Cool the dichloromethane solution to 0°C in an ice bath.
-
Slowly add the aqueous hydroxylamine solution to the stirred dichloromethane solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield N-hydroxy-2-(methylsulfonyl)benzenesulfonamide.
In Vitro Vasodilation Assay using Wire Myography
Materials:
-
Isolated mesenteric arteries from rats or mice.
-
Wire myograph system.
-
Krebs-Henseleit buffer.
-
CXL-1020 stock solution (dissolved in an appropriate vehicle, e.g., DMSO).
-
Phenylephrine (PE) or other vasoconstrictor.
-
Data acquisition system.
Procedure:
-
Isolate and mount segments of mesenteric artery in the wire myograph chambers containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Normalize the vessel segments to a standardized resting tension.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau of contraction is reached, add CXL-1020 cumulatively to the bath in increasing concentrations.
-
Record the relaxation response at each concentration.
-
Data can be expressed as the percentage of relaxation from the pre-contracted tone.
Isolated Cardiomyocyte Contractility Assay
Materials:
-
Isolated adult ventricular cardiomyocytes from rats or mice.
-
IonOptix or similar cardiomyocyte contractility measurement system.
-
Tyrode's solution.
-
CXL-1020 stock solution.
-
Field stimulation electrodes.
Procedure:
-
Isolate ventricular cardiomyocytes using established enzymatic digestion protocols.
-
Allow the isolated cells to stabilize.
-
Place a coverslip with adherent cardiomyocytes on the stage of an inverted microscope equipped with a contractility measurement system.
-
Superfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.
-
Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relengthening).
-
Introduce CXL-1020 into the superfusion solution at the desired concentration.
-
Record the changes in contractility parameters in the presence of CXL-1020.
In Vivo Hemodynamic Assessment in a Rodent Model
Materials:
-
Anesthetized rats or mice.
-
Pressure-volume (PV) loop catheter.
-
Data acquisition and analysis software (e.g., LabChart, ADInstruments).
-
Intravenous (IV) line for drug administration.
-
CXL-1020 solution for infusion.
Procedure:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Insert the PV loop catheter into the left ventricle via the carotid artery.
-
Allow the animal to stabilize and record baseline hemodynamic parameters (e.g., heart rate, blood pressure, cardiac output, stroke volume, end-systolic and end-diastolic pressures and volumes).
-
Administer CXL-1020 via IV infusion at the desired dose (e.g., 100 µg/kg/min).
-
Continuously record hemodynamic parameters throughout the infusion period.
-
Analyze the data to determine the effects of CXL-1020 on cardiovascular function.
Disclaimer
CXL-1020 is an investigational compound and should be used for research purposes only. The information provided in this document is intended for guidance and should be adapted as necessary for specific experimental conditions. All experiments should be conducted in accordance with institutional and national guidelines for animal and human research.
References
- 1. CXL-1020, a Novel this compound (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction—A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioxyl Pharmaceuticals Presents Data On Its Clinical Candidate, CXL-1020, at the 60th Annual American College of Cardiology Scientific Session [prnewswire.com]
- 3. CXL-1020 Treatment for Patients with Acute Decompensated Heart Failure (ADHF) - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. CXL-1020, a Novel this compound (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction-A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioxyl Pharmaceuticals Announces Pre-Clinical Results on Lead Clinical Candidate, CXL-1020 at American Heart Association Scientific Sessions 2009 - BioSpace [biospace.com]
- 6. Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Nitroxyl (HNO) Detection Using Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a critical signaling molecule in various physiological and pathological processes.[1][2] Its unique chemical properties and distinct biological effects from NO, particularly in the cardiovascular system, have spurred significant interest in developing tools for its selective detection in living systems.[1][2][3][4][5][6] Fluorescent probes have become an indispensable method for visualizing HNO in real-time within cellular environments due to their high sensitivity, selectivity, and spatiotemporal resolution.[1][7][8]
These application notes provide an overview of the common fluorescent probes for intracellular HNO detection, their mechanisms of action, and detailed protocols for their use in live-cell imaging.
Mechanisms of HNO Detection
The design of fluorescent probes for HNO primarily relies on two main chemical reactions: the reduction of Copper(II) complexes and the Staudinger ligation with phosphine-based compounds.[1][7]
-
Copper(II) Reduction: Many probes consist of a fluorophore linked to a Cu(II) complex. The paramagnetic Cu(II) ion quenches the fluorescence of the attached dye.[1][6] Upon reaction with HNO, Cu(II) is selectively reduced to diamagnetic Cu(I), which then dissociates from the ligand, restoring the fluorescence of the probe in a "turn-on" response.[1][3][6] This mechanism has been employed in a variety of probes, including those based on BODIPY, coumarin, and dihydroxanthene fluorophores.[1][3]
-
Phosphine-Based Probes (Staudinger Ligation): This strategy utilizes the reaction between a phosphine group and HNO.[1][9] Probes are designed with a fluorophore that is masked or has its fluorescence properties altered by a diphenylphosphinobenzoyl or a similar phosphine-containing group.[4][9][10] The reaction with HNO leads to the formation of an azaylide intermediate, which subsequently cleaves to release the free fluorophore, resulting in a significant change in fluorescence.[11] This mechanism is known for its high selectivity for HNO over other reactive nitrogen and oxygen species (RNS/ROS).[9]
Other advanced mechanisms, such as Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT), have also been ingeniously integrated into probe design to achieve ratiometric and two-photon imaging capabilities.[1][8][10]
Quantitative Data of Selected Fluorescent Probes for HNO Detection
The following table summarizes the key quantitative parameters of several reported fluorescent probes for intracellular this compound detection, allowing for easy comparison of their performance characteristics.
| Probe Name/Number | Sensing Mechanism | Fluorophore | Excitation λ (nm) | Emission λ (nm) | Detection Limit (nM) | Fluorescence Enhancement | Cell Line/Application | Reference |
| Cu(II)-based Probes | ||||||||
| Probe 1 (Lippard) | Cu(II) Reduction | BODIPY | ~500 | ~526 | - | 4.3-fold | Live cells | [1][6] |
| CuDHX1 | Cu(II) Reduction | Dihydroxanthene | ~650 | ~715 | - | 5-fold | HeLa cells | [3] |
| Probe 7 (Lippard) | Cu(II) Reduction | Dihydroxanthene | - | 715 | - | 5-fold | Multicolor imaging | [1] |
| Cu(II)-AbTCA | Cu(II) Reduction | Benzothiazole deriv. | - | - | 9050 | Turn-off | Live cells, Zebrafish | [12] |
| Phosphine-based Probes | ||||||||
| Probe 12 (Tan) | Staudinger Ligation | - | - | - | 20 | - | - | [1] |
| Probe 13 (King) | Staudinger Ligation | Fluorescein | - | 520 | - | Significant increase | - | [1] |
| Probe 14 (Bhuniya) | Staudinger Ligation | Resorufin | ~540 | 590 | 20 | ~30-fold | CHO cells, C. elegans | [1][13] |
| Probe 15 | Staudinger Ligation | NIR dye | - | 700 | 60 | Significant increase | Lysosomal imaging, Mice | [1] |
| Probe 16/17 | Staudinger Ligation | Aza-BODIPY | - | - | 30 | High sensitivity | Live cells | [1] |
| Probe 18 | Staudinger Ligation | - | - | - | 43 | - | Lysosomal imaging | [1] |
| Probe 19 | Staudinger Ligation | - | - | - | 60 | - | Mitochondrial imaging | [1] |
| Probe 25/26 | Staudinger Ligation | - | - | 545 / 452 | 170 / 18 | 125-fold increase (25) | Mitochondrial imaging | [1] |
| Cyto-JN | Staudinger Ligation | Aza-BODIPY | - | - | - | High sensitivity | Live cells, Mice | [4] |
| PITC-HNO | Staudinger Ligation | Xanthene dye | - | 714 | - | Fast response | HeLa cells | [14] |
| Ratiometric/FRET Probes | ||||||||
| Probe 27 (Zhang) | ICT | - | - | 418 -> 546 | 500 | Ratiometric change | - | [1] |
| Probe 28 | ICT | - | - | 614 | 10 | Turn-on | Live cells | [1] |
| Probe 30 (Yin) | ESIPT | - | - | 380 -> 460 | 980 | Ratiometric change | Live cells | [1] |
| Probe 34 (Yang) | FRET | Benzo[h]chromene-rhodol | Two-photon | 470 -> 540 | 50 | Ratiometric change | Live cells, Tissues | [1] |
| Coumarin-Rhodol FRET Probe | FRET | Coumarin-Rhodol | ~407 | 470 -> 543 | 70 | Ratiometric change | HepG2 cells | [8][10] |
Diagrams of Mechanisms and Workflows
Caption: Core mechanisms for fluorescent detection of this compound (HNO).
Caption: General experimental workflow for live-cell imaging of HNO.
Caption: Mechanism of a FRET-based ratiometric probe for HNO detection.
Experimental Protocols
1. Materials and Reagents
-
Fluorescent HNO probe (e.g., from a commercial supplier or synthesized)
-
Dimethyl sulfoxide (DMSO, anhydrous, cell culture grade)
-
Cell line of interest (e.g., HeLa, HepG2, RAW 264.7)[3][4][10][14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HNO donor, e.g., Angeli's salt (AS, Na₂N₂O₃) or other appropriate donors. Note: AS solutions should be prepared fresh in 0.01 M NaOH and kept on ice.
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets, environmental chamber (37°C, 5% CO₂), and digital camera.
2. Protocol for Probe Preparation
-
Stock Solution: Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed serum-free medium or PBS.[8][10] The optimal concentration should be determined empirically for each probe and cell line to maximize signal-to-noise while minimizing cytotoxicity.
3. Protocol for Live-Cell Imaging of Intracellular HNO
This protocol provides a general framework. Incubation times and concentrations may need optimization.
-
Cell Seeding:
-
One to two days before the experiment, seed the cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of imaging.
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator.
-
-
Probe Loading:
-
Washing:
-
Baseline Imaging (Control):
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire baseline fluorescence images of the probe-loaded cells before adding the HNO donor. This serves as the control (t=0) measurement.
-
-
HNO Induction and Time-Lapse Imaging:
-
To induce intracellular HNO, add a freshly prepared solution of Angeli's salt (or another HNO donor) to the imaging dish to achieve the desired final concentration (e.g., 50-200 µM).[6][13]
-
Immediately begin acquiring images at regular intervals (e.g., every 30-60 seconds) for a total duration of 30-60 minutes to monitor the change in fluorescence intensity over time.[3][6]
-
-
Data Acquisition and Analysis:
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[15]
-
For quantitative analysis, select regions of interest (ROIs) within multiple cells and measure the mean fluorescence intensity at each time point.
-
Calculate the fold-change in fluorescence by dividing the intensity at each time point by the baseline intensity (F/F₀).
-
For ratiometric probes, calculate the ratio of the emission intensities at the two different wavelengths (e.g., I₅₄₃nm / I₄₇₀nm).[10]
-
4. Selectivity and Control Experiments
To validate the specificity of the probe for HNO, perform the following control experiments:
-
Probe-only control: Image probe-loaded cells without adding an HNO donor to assess probe stability and photobleaching.
-
Selectivity test: Treat probe-loaded cells with other biologically relevant reactive species (e.g., H₂O₂, NO donors, glutathione) to ensure the probe does not respond to them.[3][16]
-
Positive control: Confirm the probe's responsiveness to a known concentration of the HNO donor in a cell-free buffer system.
By following these protocols and utilizing the information provided, researchers can effectively employ fluorescent probes to investigate the intricate roles of this compound in cellular signaling and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent probes for the detection of this compound (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A near-infrared fluorescent probe for the selective detection of HNO in living cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NitroxylFluor: A Thiol-Based Fluorescent Probe for Live-Cell Imaging of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Ratiometric Determination of this compound Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Chemiluminescent Probe for HNO Quantification and Real-Time Monitoring in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and in Vivo Imaging of this compound with Copper Fluorescent Probe in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel NIR fluorescent probe for the highly sensitive detection of HNO and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 16. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Electrochemical HNO Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a critical signaling molecule with distinct physiological and pharmacological effects. Its therapeutic potential, particularly in cardiovascular medicine, has spurred the development of reliable methods for its real-time detection. Electrochemical sensors offer a powerful platform for monitoring HNO dynamics with high sensitivity and temporal resolution, crucial for understanding its fleeting existence in biological systems. This document provides detailed application notes and experimental protocols for the electrochemical detection of HNO, focusing on the most selective and widely characterized methods.
Principle of Electrochemical HNO Detection
The direct electrochemical detection of the highly reactive HNO molecule is challenging. The most successful approach to date relies on the catalytic activity of metalloporphyrins, particularly cobalt porphyrins, immobilized on an electrode surface. This method leverages the specific chemical reactivity between HNO and the cobalt center of the porphyrin to generate a measurable electrical signal.
A prominent and well-characterized method for selective real-time HNO sensing involves a gold electrode modified with a self-assembled monolayer (SAM) of a thiol-derivatized cobalt(II) porphyrin.[1][2] The sensing mechanism is based on the following principles:
-
Selective Trapping: The cobalt(II) porphyrin on the electrode surface selectively reacts with HNO to form a cobalt(III)-nitrosyl complex (Co(III)(P)NO⁻).[1]
-
Surface-Mediated Redox Potential Shift: A crucial "surface effect" is observed when the cobalt porphyrin is covalently attached to the gold surface. This interaction significantly lowers the redox potential of the Co(III)/Co(II) couple, enabling the selective oxidation of the HNO adduct at a potential where free NO does not interfere.[1]
-
Amperometric Transduction: By applying a constant potential (typically around +0.8 V vs. Ag/AgCl), the formed Co(III)(P)NO⁻ adduct is oxidized.[1][3] This regenerates the Co(III) porphyrin and releases NO, resulting in a catalytic cycle. The measured oxidation current is directly proportional to the concentration of HNO at the electrode surface.[1]
This amperometric approach allows for continuous, real-time monitoring of HNO concentrations with high sensitivity and selectivity over other reactive nitrogen and oxygen species (RNOS).[2]
Quantitative Data Presentation
The performance of electrochemical HNO sensors is characterized by several key parameters. The following table summarizes the quantitative data for the widely used cobalt porphyrin-modified gold electrode.
| Parameter | Value | Reference |
| Detection Method | Amperometry | [1][3] |
| Electrode | Cobalt Porphyrin-Modified Gold | [1][2] |
| Linear Range | 1 nM - 1000 nM | [2] |
| Limit of Detection (LOD) | 1 nM | [2] |
| Applied Potential | +0.8 V (vs. Ag/AgCl) | [1][3] |
| Selectivity | High selectivity against NO, O₂, and other RNOS | [2] |
| Response Time | Seconds | [1] |
| Application | In vitro, cell culture, biological media | [2] |
Experimental Protocols
Protocol 1: Preparation of Cobalt Porphyrin-Modified Gold Electrode
This protocol details the fabrication of a self-assembled monolayer of a thiol-derivatized cobalt porphyrin on a gold electrode surface.
Materials:
-
Gold working electrode (e.g., gold disk electrode)
-
Cobalt(II) 5,10,15,20-tetrakis[3-(p-acetylthiopropoxy)phenyl]porphyrin or a similar thiol-derivatized cobalt porphyrin
-
200 proof ethanol
-
Sulfuric acid (H₂SO₄), 1 M
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Appropriate solvent for the porphyrin (e.g., dichloromethane, ethanol)
-
Electrochemical cell and potentiostat
Procedure:
-
Gold Electrode Cleaning:
-
Polish the gold electrode surface with alumina slurry (0.05 µm) on a polishing cloth.
-
Rinse thoroughly with DI water.
-
Sonciate the electrode in ethanol for 5 minutes to remove any organic residues.
-
Rinse again with DI water.
-
Perform electrochemical cleaning by cycling the potential in 1 M H₂SO₄ until a reproducible cyclic voltammogram characteristic of clean gold is obtained.
-
Rinse the electrode extensively with DI water and dry under a stream of high-purity nitrogen.
-
-
Preparation of Porphyrin Solution:
-
Prepare a dilute solution (e.g., 1 mM) of the thiol-derivatized cobalt porphyrin in a suitable organic solvent.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the clean, dry gold electrode into the porphyrin solution.[4]
-
To ensure a well-ordered monolayer, allow the self-assembly to proceed for 24-48 hours in a sealed container, purged with nitrogen to minimize oxidation.
-
-
Post-Assembly Rinsing:
-
Carefully remove the electrode from the porphyrin solution.
-
Rinse the electrode surface thoroughly with the pure solvent used for the porphyrin solution to remove any non-covalently bound molecules.[5]
-
Dry the modified electrode under a gentle stream of nitrogen.
-
-
Electrode Storage:
-
Store the modified electrode in a clean, dry environment. For long-term storage, keeping it in a desiccator under an inert atmosphere is recommended.
-
Protocol 2: Real-Time Amperometric Detection of HNO
This protocol describes the use of the prepared cobalt porphyrin-modified gold electrode for the real-time measurement of HNO.
Materials:
-
Cobalt porphyrin-modified gold working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrochemical cell
-
Potentiostat capable of amperometric measurements
-
Phosphate-buffered saline (PBS) or other appropriate buffer solution
-
HNO donor (e.g., Angeli's salt - AS)
-
Stir plate and stir bar
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the buffer solution.
-
Ensure the modified working electrode, reference electrode, and counter electrode are properly immersed in the solution.
-
Gently stir the solution to ensure mass transport to the electrode surface.
-
-
Electrode Stabilization:
-
Apply a constant potential of +0.8 V (vs. Ag/AgCl) to the working electrode.
-
Allow the background current to stabilize to a low, steady value. This may take several minutes.
-
-
Calibration (Optional but Recommended):
-
Prepare fresh standard solutions of an HNO donor (e.g., Angeli's salt) in the buffer.
-
Add known concentrations of the HNO donor to the electrochemical cell and record the resulting current response.
-
Plot the steady-state current change as a function of the HNO donor concentration to generate a calibration curve.
-
-
Real-Time HNO Measurement:
-
Once a stable baseline is achieved, introduce the sample containing the source of HNO (e.g., cells, chemical reaction) into the electrochemical cell.
-
Record the current as a function of time. An increase in the anodic current indicates the presence and generation of HNO.
-
-
Data Analysis:
-
The change in current from the baseline is proportional to the HNO concentration at the electrode surface.
-
If a calibration was performed, the measured current can be converted to an absolute HNO concentration.
-
Kinetic profiles of HNO generation can be obtained from the real-time current-time plot.[1]
-
Visualizations
Signaling Pathway: HNO-Mediated S-Nitrosylation of Ryanodine Receptor
This compound is known to exert some of its biological effects through the post-translational modification of protein cysteine residues, a process known as S-nitrosylation. One important target is the ryanodine receptor (RyR), a calcium release channel crucial for muscle contraction. Dysregulation of RyR S-nitrosylation is implicated in cardiovascular diseases such as heart failure.[6][7]
Experimental Workflow: Electrochemical HNO Sensing
The following diagram illustrates the key steps involved in the preparation and use of a cobalt porphyrin-modified electrode for real-time HNO detection.
Logical Relationship: Principle of Selective HNO Detection
This diagram outlines the logical sequence of events that enables the selective electrochemical detection of HNO using a cobalt porphyrin-modified gold electrode.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suárez, S.A. Time-resolved electrochemical quantification of azanone (HNO) at low nanomolar level. (2013). Analytical Chemistry. 85 (21):10262-10269 [bibliotecadigital.exactas.uba.ar]
- 3. Discovery of endogenous this compound as a new redox player in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Impaired S-Nitrosylation of the Ryanodine Receptor Caused by Xanthine Oxidase Activity Contributes to Calcium Leak in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deficient ryanodine receptor S-nitrosylation increases sarcoplasmic reticulum calcium leak and arrhythmogenesis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Nitroxyl (HNO) Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a promising therapeutic agent, particularly in the context of cardiovascular diseases.[1][2] Unlike NO, HNO exhibits unique chemical and pharmacological properties, such as its ability to increase cardiac contractility and promote vasodilation without inducing tolerance.[1] The high reactivity and short half-life of HNO necessitate the use of donor compounds, such as Angeli's salt (sodium trioxodinitrate), for its controlled generation in experimental settings.[2]
A critical aspect of studying HNO's biological effects and developing HNO-based therapeutics is the accurate and reliable quantification of its reaction products. Due to its transient nature, direct measurement of HNO is challenging. Therefore, analytical strategies focus on trapping HNO with specific reagents to form stable products that can be quantified using High-Performance Liquid Chromatography (HPLC). This application note provides detailed protocols for the HPLC analysis of HNO reaction products, focusing on two primary trapping methodologies: reaction with triarylphosphines and interaction with thiols, such as glutathione.
Principle of HNO Detection by HPLC
The core principle involves the reaction of HNO, released from a donor molecule, with a trapping agent to form a stable adduct. This adduct is then separated from other reaction components by HPLC and quantified, typically by UV-Vis or fluorescence detection. The amount of the adduct formed is directly proportional to the amount of HNO generated.
Two main reaction pathways are exploited for this purpose:
-
Phosphine-Based Trapping: HNO reacts with triarylphosphines to produce a stable aza-ylide intermediate. When the phosphine trap contains an intramolecular electrophile, this intermediate rapidly cyclizes to form a highly stable amide product, which can be readily quantified by HPLC.[1][2] This method is highly specific for HNO over other reactive nitrogen species like NO and nitrite.[1]
-
Thiol-Based Trapping: In biological systems, a primary target of HNO is the sulfhydryl (thiol) group of cysteine residues in proteins and small molecules like glutathione (GSH).[1] The reaction of HNO with GSH leads to the formation of glutathione sulfinamide (GS(O)NH₂) and oxidized glutathione (GSSG).[1] While biologically significant, the HPLC-UV analysis of the specific sulfinamide product is challenging due to its polarity and lack of a strong chromophore.
I. Phosphine-Based Method for HNO Quantification
This method is recommended for its high selectivity and the stability of the resulting product. It involves trapping HNO with a water-soluble phosphine reagent that, upon reaction, forms a stable amide quantifiable by reverse-phase HPLC.
Signaling and Reaction Pathway
The decomposition of Angeli's salt (a common HNO donor) and the subsequent trapping of HNO by a phosphine reagent is a key process for quantification.
Caption: Decomposition of Angeli's Salt and subsequent trapping of HNO by a phosphine reagent.
Experimental Protocol
This protocol is adapted from the method described by Reisz et al. for the quantification of HNO using a water-soluble phosphine trap.[1]
1. Materials and Reagents:
-
HNO Donor: Angeli's Salt (AS)
-
HNO Trap: Water-soluble carboxylated triarylphosphine (e.g., compound 7 in Reisz et al.)[1]
-
Buffer: 0.1 M Phosphate buffer with 50 µM DTPA, pH 7.4
-
Sodium Hydroxide (NaOH), 0.5 M
-
HPLC-grade water, acetonitrile, and methanol
-
Standards: Purified phosphine trap, phosphine oxide, and the stable amide product
2. Sample Preparation and Reaction:
-
Prepare a stock solution of the phosphine trap (5 mM final concentration) in 0.5 M NaOH.
-
In a sealed vial, add the phosphine trap stock solution to the phosphate buffer.
-
Initiate the reaction by adding solid Angeli's Salt to achieve a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C with stirring.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes) for HPLC analysis.
-
Immediately quench the reaction by dilution in the mobile phase or a suitable solvent to prevent further reaction before injection.
3. HPLC Conditions:
-
HPLC System: Waters 2695 HPLC with autosampler and temperature-controlled carousel, or equivalent.[1]
-
Detector: Photodiode Array (PDA) detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is typically used. A starting point could be 10% acetonitrile, ramping to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
4. Quantification:
-
Prepare a standard curve for the stable amide product by injecting known concentrations.
-
Identify and integrate the peak corresponding to the amide product in the sample chromatograms.
-
Quantify the amount of amide product formed in the samples by interpolating from the standard curve.
-
The concentration of the amide product is stoichiometric to the amount of HNO trapped.
Data Presentation
The quantitative data for the phosphine-based trapping method is summarized below. Retention times are approximate and will vary based on the specific HPLC system and conditions.
| Compound | Role | Approximate Retention Time (min) | Detection Wavelength (nm) | Estimated LOD (µM) | Estimated LOQ (µM) |
| Phosphine Trap | Reactant | 16 | 254 | N/A | N/A |
| Phosphine Oxide | Byproduct | 10 | 254 | N/A | N/A |
| Stable Amide Product | Analyte | 6 | 254 | 0.1 - 0.5 | 0.5 - 2.0 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical performance for such assays and should be experimentally determined for each specific instrument and method.
II. Thiol-Based Interaction of HNO
The reaction of HNO with glutathione is a physiologically crucial pathway. While quantification of the specific product, glutathione sulfinamide (GS(O)NH₂), by HPLC-UV is challenging, monitoring the levels of reduced (GSH) and oxidized (GSSG) glutathione can provide valuable insights into HNO-induced oxidative stress.
Signaling and Reaction Pathway
HNO reacts with glutathione, a key intracellular antioxidant, leading to its oxidation and the formation of specific adducts.
References
- 1. Production of glutathione sulfonamide and dehydroglutathione from GSH by myeloperoxidase-derived oxidants and detection using a novel LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and selective this compound (HNO) trapping by phosphines: kinetics and new aqueous ligations for HNO detection and quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Nitroxyl Using Angeli's Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a significant signaling molecule in various physiological and pathophysiological processes.[1][2] Its unique chemical properties and distinct biological actions, particularly its reactivity towards thiols and heme proteins, differentiate it from NO.[2][3] Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) is a widely used and reliable donor of HNO for in vitro research.[4][5][6][7] Under physiological pH, it decomposes to release HNO and nitrite.[4][8][9] This document provides detailed application notes and protocols for the use of Angeli's salt in in vitro studies to investigate the biological effects of this compound.
Chemical Properties and Handling of Angeli's Salt
Angeli's salt is a crystalline solid that is sensitive to air and moisture.[10] It is highly soluble in water, and alkaline solutions (e.g., in 0.01 M NaOH) are relatively stable, capable of being stored at 0°C for up to 24 hours.[10] The decomposition of Angeli's salt to release HNO is pH-dependent.[10] At physiological pH (7.4), it has a half-life of approximately 2.3 minutes at 37°C.[10] The decomposition is almost instantaneous at a pH of 5.[10]
Key Handling Precautions:
-
Handle in an inert atmosphere whenever possible.
-
Store at -20°C in a desiccated environment.
-
Prepare fresh stock solutions in an alkaline buffer (e.g., 0.01 M NaOH) immediately before use.
Experimental Protocols
Protocol 1: Preparation of Angeli's Salt Stock Solution
Materials:
-
Angeli's salt (Na₂N₂O₃)
-
Sodium hydroxide (NaOH), 0.01 M, chilled on ice
-
Sterile, deionized water
-
Microcentrifuge tubes
Procedure:
-
On the day of the experiment, weigh out the desired amount of Angeli's salt in a pre-weighed microcentrifuge tube under an inert atmosphere if possible.
-
Add the appropriate volume of ice-cold 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex to dissolve the salt completely. Keep the stock solution on ice at all times.
-
The concentration of the stock solution can be verified by measuring its UV absorbance at 237 nm (ε = 6100 M⁻¹cm⁻¹) in a basic solution.[10]
-
Use the stock solution within a few hours of preparation for optimal results.
Protocol 2: Treatment of Cultured Cells with Angeli's Salt
Materials:
-
Cultured cells in appropriate multi-well plates or dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Angeli's salt stock solution (from Protocol 1)
Procedure:
-
Grow cells to the desired confluency in multi-well plates.
-
Just prior to treatment, remove the culture medium and wash the cells once with pre-warmed PBS (pH 7.4).
-
Add fresh, pre-warmed complete culture medium to each well.
-
Dilute the Angeli's salt stock solution to the final desired concentrations directly into the cell culture medium. To initiate the release of HNO, add the alkaline stock solution to the neutral pH of the culture medium.[10]
-
Gently swirl the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired period (e.g., from minutes to a few hours), considering the short half-life of Angeli's salt.
-
After the incubation period, proceed with the desired downstream assays (e.g., cell viability, protein analysis, gene expression).
Protocol 3: In Vitro Assay for this compound-Mediated Effects on Enzyme Activity
This protocol provides a general framework for assessing the impact of HNO on a purified enzyme or cell lysate.
Materials:
-
Purified enzyme or cell lysate
-
Appropriate enzyme assay buffer (pH 7.4)
-
Enzyme substrate and detection reagents
-
Angeli's salt stock solution (from Protocol 1)
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture containing the enzyme or cell lysate in the assay buffer.
-
Add the Angeli's salt stock solution to the reaction mixture to achieve the desired final concentrations of HNO.
-
Incubate the mixture for a predetermined time at 37°C to allow for the interaction between HNO and the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction kinetics or measure the endpoint using a microplate reader.
-
Include appropriate controls, such as a vehicle control (0.01 M NaOH) and a positive control if available.
Data Presentation
The following tables summarize quantitative data from various in vitro studies using Angeli's salt to investigate the effects of this compound.
Table 1: Effects of Angeli's Salt on Cellular Viability
| Cell Type | Concentration of Angeli's Salt | Incubation Time | Observed Effect | Reference |
| Chinese hamster V79 lung fibroblasts | 2-4 mM | Not specified | Cytotoxic | [11] |
| Primary murine mixed cortical cells | > 1 mM | Not specified | Cell death | [1] |
| HepG2 cells | 0, 2, 4, 8, and 16 µM | 24 hours | Almost no toxicity | [12][13] |
Table 2: Cardiovascular Effects of Angeli's Salt in Isolated Tissues
| Tissue | Species | Concentration of Angeli's Salt | Observed Effect | Reference |
| Isolated rat hearts (normoxic) | Rat | 0.001-1 µmol (bolus) | Dose-dependent inotropic responses and vasodilation | [14] |
| Isolated rat hearts (ischemia-reperfusion) | Rat | 1 µM (infusion) | Improved recovery of cardiac contractility | [14] |
| Isolated mesenteric arteries (Type 2 Diabetes model) | Rat | Not specified | Augmented vasorelaxation | [15][16] |
| Rabbit aorta | Rabbit | EC₅₀ = 590 nM | Relaxation of norepinephrine-constricted aorta |
Table 3: Biochemical Interactions of this compound from Angeli's Salt
| Biomolecule | In Vitro System | Concentration of Angeli's Salt | Observed Effect | Reference |
| Dihydrolipoamide dehydrogenase (DLDH) | Isolated mitochondria | Concentration-dependent | Inactivation of DLDH | [4] |
| Oxyhemoglobin (oxyHb) | In solution | 50 µM AS to 100 µM oxyHb | Formation of almost 100 µM methemoglobin | [17] |
| Methemoglobin (metHb) | In solution | 100 µM AS to 100 µM metHb | Almost 100% yield of iron-nitrosyl Hb (in the presence of NEM) | [17] |
| Papain | Purified enzyme | IC₅₀ = 0.62 µM | Inhibition of enzymatic activity | [18] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of Angeli's salt in this compound research.
Caption: Decomposition of Angeli's Salt to produce this compound (HNO).
Caption: General experimental workflow for in vitro cell-based assays.
Caption: Key signaling pathways modulated by this compound (HNO).
References
- 1. The Pharmacology of this compound (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (HNO): a novel redox signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. The cytotoxicity of this compound: possible implications for the pathophysiological role of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ratiometric Determination of this compound Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The HNO donor Angeli's salt offers potential haemodynamic advantages over NO or dobutamine in ischaemia-reperfusion injury in the rat heart ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardioprotective actions of this compound donor Angeli's salt are preserved in the diabetic heart and vasculature in the face of nitric oxide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardioprotective actions of this compound donor Angeli's salt are preserved in the diabetic heart and vasculature in the face of nitric oxide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The potential of Angeli’s salt to decrease nitric oxide scavenging by plasma hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Nitroxyl (HNO) Donors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), is a highly reactive signaling molecule with distinct chemical and biological properties.[1][2] Its instability and rapid dimerization in aqueous solutions necessitate the use of donor compounds to study its effects in biological systems.[3][4][5] These donors release HNO under specific conditions, allowing for controlled investigation of its physiological and pathophysiological roles. HNO has been implicated in various cellular processes, including cardiovascular function, and is a subject of interest for its therapeutic potential.[1][6][7] This document provides detailed application notes and experimental protocols for the use of this compound donors in a cell culture setting.
Application Notes
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects through several distinct mechanisms:
-
Soluble Guanylate Cyclase (sGC) Activation: Similar to nitric oxide (NO), HNO can activate soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[8][9][10] This pathway is crucial for vasodilation and inhibition of platelet aggregation.[1][8] However, HNO may also activate the oxidized (Fe³⁺) form of sGC, a key difference from NO which primarily targets the reduced (Fe²⁺) form.[8]
-
Thiol Modification: A primary target for HNO is the thiol group of cysteine residues in proteins.[3][4] HNO reacts readily with thiols to form N-hydroxysulfenamides or disulfides, which can alter protein structure and function.[3][11] This interaction is thought to mediate many of HNO's biological activities, including its effects on enzymes like aldehyde dehydrogenase and its inotropic effects in cardiac tissue.[4]
-
Ion Channel Modulation: HNO can modulate the activity of various ion channels, including ATP-sensitive potassium (K-ATP) channels, which can be a cGMP-dependent mechanism.[8][9] This contributes to its role as a vascular hyperpolarizing agent.[1][9]
Commonly Used this compound Donors
The choice of donor is critical and depends on the desired release kinetics, pH of the experimental system, and potential effects of byproducts.
-
Angeli's Salt (AS, Na₂N₂O₃): The most commonly used HNO donor, AS, spontaneously decomposes in a pH-dependent manner to release HNO and nitrite (NO₂⁻).[3][12][13] It has a short half-life under physiological conditions.[7]
-
Piloty's Acid (PA, PhSO₂NHOH): Another widely utilized donor, PA and its derivatives also release HNO.[3]
-
Acyloxy Nitroso Compounds: These compounds hydrolyze to release HNO, and their release rate can be tuned by modifying the ester group structure.[4]
-
CXL-1020: A novel, stable donor that converts solely to HNO and an inactive byproduct, avoiding the generation of other nitrogen oxides like NO or nitrite.[14]
Data Presentation: Properties of Common this compound Donors
The following table summarizes the properties of frequently used HNO donors.
| Donor Compound | Release Mechanism | Half-life (t½) | Solvent for Stock | Key Considerations |
| Angeli's Salt (AS) | pH-dependent decomposition | ~2 minutes (pH 7.4, 37°C)[14] | 10 mM NaOH (alkaline solution) | Releases nitrite (NO₂⁻) as a byproduct[12][13]; Unstable at neutral or acidic pH |
| Piloty's Acid (PA) | Base-catalyzed decomposition | Variable | DMSO, Ethanol | Release kinetics can be influenced by local pH. |
| Acyloxy Nitroso Compounds | pH-dependent hydrolysis | Variable (can be slow, e.g., ~13 hours)[4][15] | DMSO[4] | Release rate is tunable based on chemical structure.[4] |
| CXL-1020 | Spontaneous conversion | ~2 minutes in blood[14] | Aqueous solution (e.g., citrate buffer pH 4.0)[14] | Pure HNO donor; does not generate NO or nitrite.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Donor Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.[16] This protocol is for Angeli's Salt, one of the most common but least stable donors.
Materials:
-
Angeli's Salt (Na₂N₂O₃) powder
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a fresh 10 mM NaOH solution by diluting 1 M NaOH in sterile water. Keep this solution on ice.
-
Weigh the required amount of Angeli's Salt powder in a sterile environment.
-
Dissolve the Angeli's Salt in the ice-cold 10 mM NaOH to make a concentrated stock solution (e.g., 10-100 mM). For example, to make 1 ml of a 10 mM stock, dissolve 1.22 mg of Angeli's Salt (MW: 121.99 g/mol ) in 1 ml of 10 mM NaOH.
-
Vortex gently to dissolve completely. The solution should be prepared fresh immediately before each experiment.
-
Aliquot into single-use volumes if necessary and store at -20°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.[17]
-
Note: Always determine the concentration of the stock solution spectrophotometrically if precise quantification is required.[4] For other donors like Acyloxy Nitroso Compounds, DMSO is a common solvent.[4][18]
Protocol 2: General Protocol for Treating Cultured Cells with this compound Donors
This protocol provides a general workflow for applying HNO donors to adherent cell cultures.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Prepared HNO donor stock solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well for cytotoxicity, 6-well for protein analysis) at a density that allows them to reach 70-80% confluency on the day of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[17]
-
Cell Starvation (Optional): Depending on the experiment, you may need to serum-starve the cells for a few hours before treatment to reduce variability from serum components. Replace the complete medium with serum-free medium.
-
Preparation of Working Solution: Immediately before use, dilute the concentrated donor stock solution to the final desired concentrations in fresh, pre-warmed (37°C) cell culture medium (serum-free or complete, as required by the assay).
-
Treatment: Carefully remove the medium from the cells and replace it with the medium containing the various concentrations of the HNO donor. Include a vehicle control group treated with the same final concentration of the solvent (e.g., 10 mM NaOH, DMSO) used for the stock solution.[18]
-
Incubation: Return the cells to the incubator for the desired treatment period. The incubation time can range from minutes to hours, depending on the donor's half-life and the specific cellular response being measured.
-
Downstream Analysis: Following incubation, harvest the cells or cell lysate for subsequent analysis (e.g., cytotoxicity assays, western blotting, qPCR, or fluorescence imaging).
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol assesses the effect of HNO donors on cell viability. This compound has been shown to induce both apoptosis and necrosis in a cell-type-dependent manner.[6][19]
Materials:
-
Cells treated with HNO donor in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period with the HNO donor, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation: Example Cytotoxicity Data for Angeli's Salt
| Angeli's Salt Concentration (mM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 0.5 | 95 | ± 5.1 |
| 1.0 | 82 | ± 6.3 |
| 2.0 | 55 | ± 7.2 |
| 4.0 | 25 | ± 4.8 |
| Data is hypothetical and for illustrative purposes, based on reported cytotoxic ranges of 2-4 mM for Angeli's Salt in V79 lung fibroblast cells.[19] |
Protocol 4: Detection of Intracellular this compound using a Copper-Based Fluorescent Probe
Several fluorescent probes have been developed for detecting HNO in living cells, many of which are based on the reduction of Cu(II) to Cu(I) by HNO, leading to a "turn-on" fluorescence response.[3][20][21][22]
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Copper-based fluorescent HNO probe (e.g., CuII[BOT1])[20]
-
HNO donor (e.g., Angeli's Salt)
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Fluorescence microscope
Procedure:
-
Probe Loading: Wash the cells with pre-warmed imaging buffer. Incubate the cells with the fluorescent probe (e.g., 1 µM CuII[BOT1]) in imaging buffer for a specified time (e.g., 60 minutes) at 37°C.[20]
-
Washing: Gently wash the cells two to three times with fresh imaging buffer to remove any excess, unloaded probe.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells before adding the HNO donor.
-
Treatment: Add the HNO donor (e.g., 200 µM Angeli's Salt) to the cells and immediately begin acquiring images.[20]
-
Time-Lapse Imaging: Capture fluorescence images at regular intervals (e.g., every 1-2 minutes) to monitor the change in intracellular fluorescence over time. An increase in fluorescence intensity indicates the presence of HNO.[20]
-
Data Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest over time using appropriate imaging software.
Data Presentation: Example Data for Intracellular HNO Detection
| Time Point (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Baseline) | 150 | ± 20 |
| 2 | 350 | ± 45 |
| 5 | 680 | ± 70 |
| 10 | 850 | ± 95 |
| Data is hypothetical, illustrating a "turn-on" response upon addition of an HNO donor as described in the literature.[20] |
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways involved in the use of this compound donors.
Caption: General experimental workflow for using HNO donors in cell culture.
Caption: Key signaling pathway of this compound (HNO) via sGC activation.
Caption: Interaction of this compound (HNO) with protein thiols.
References
- 1. This compound (HNO) as a vasoprotective signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Recent Advances in the Chemical Biology of this compound (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyloxy Nitroso Compounds as this compound (HNO) Donors: Kinetics, Reactions with Thiols and Vasodilation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled release of HNO from chemical donors for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of this compound (HNO/NO-) against normal and cancer human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Novel Strategy to Circumvent Diabetes Associated Impairments in Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound donor, Angeli’s salt, inhibits inflammatory hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound: A Novel Strategy to Circumvent Diabetes Associated Impairments in Nitric Oxide Signaling [frontiersin.org]
- 11. Developing Detection Methods for this compound [arizona.aws.openrepository.com]
- 12. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02236A [pubs.rsc.org]
- 13. Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. phytotechlab.com [phytotechlab.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The cytotoxicity of this compound: possible implications for the pathophysiological role of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct Detection of this compound in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In Vitro and in Vivo Imaging of this compound with Copper Fluorescent Probe in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Nitroxyl (HNO) Release from Donor Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a promising therapeutic agent with unique pharmacological properties, particularly in the context of cardiovascular diseases.[1] Unlike NO, HNO exhibits distinct chemical reactivity, primarily targeting thiols and heme proteins.[1] The transient nature of HNO necessitates the use of donor compounds that release it under physiological conditions.[2] Accurate quantification of HNO release from these donors is crucial for understanding their mechanism of action, optimizing their therapeutic potential, and developing new HNO-based drugs.
These application notes provide detailed protocols for the quantification of HNO release from various donor compounds, utilizing common laboratory techniques such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), and fluorescent probes.
I. Quantification of HNO Release using UV-Vis Spectroscopy: The Metmyoglobin Assay
This method relies on the reaction of HNO with metmyoglobin (metMb), a ferric (Fe³⁺) heme protein, to produce a stable nitrosylmyoglobin (MbNO) complex, which has a distinct absorbance spectrum.
Signaling Pathway: Reaction of HNO with Metmyoglobin
The reaction involves the reduction of the ferric heme center of metmyoglobin by HNO, followed by the binding of the resulting nitric oxide to the ferrous heme.
Caption: Reaction of this compound with metmyoglobin.
Experimental Protocol
1. Materials and Reagents:
-
Metmyoglobin (from equine skeletal muscle)
-
HNO donor compound (e.g., Angeli's salt, Piloty's acid derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (for preparation of deoxymyoglobin, if needed)
-
UV-Vis spectrophotometer
-
Cuvettes
2. Preparation of Reagents:
-
Metmyoglobin stock solution (1 mM): Dissolve the appropriate amount of metmyoglobin in PBS (pH 7.4). Determine the exact concentration by measuring the absorbance at 409 nm (ε = 188 mM⁻¹cm⁻¹).
-
HNO donor stock solution: Prepare a fresh stock solution of the HNO donor in an appropriate solvent. For Angeli's salt, dissolve in 10 mM NaOH to prevent premature decomposition. For Piloty's acid and its derivatives, the solvent will depend on the specific compound's solubility.
3. Experimental Procedure:
-
Prepare a reaction mixture in a cuvette containing PBS (pH 7.4) and metmyoglobin to a final concentration of 10-20 µM.
-
Record a baseline UV-Vis spectrum of the metmyoglobin solution from 350 to 700 nm. The Soret peak of metmyoglobin is at approximately 409 nm.
-
Initiate the reaction by adding a known concentration of the HNO donor stock solution to the cuvette.
-
Immediately start recording UV-Vis spectra at regular time intervals (e.g., every 30 seconds or 1 minute) for a duration sufficient to observe the complete reaction.
-
Monitor the decrease in the absorbance of the Soret peak of metmyoglobin (409 nm) and the concomitant increase in the absorbance of the Soret peak of nitrosylmyoglobin (421 nm).[3]
-
The concentration of MbNO formed can be calculated using the Beer-Lambert law (A = εcl), with the extinction coefficient for MbNO at 421 nm. The yield of HNO can be determined by comparing the amount of MbNO formed to the initial amount of the donor compound.
Experimental Workflow
Caption: Workflow for the metmyoglobin assay.
II. Quantification of HNO Release using HPLC
This method involves trapping the released HNO with a suitable agent, followed by separation and quantification of the resulting stable product by HPLC. A common trapping agent is the triarylphosphine, which reacts with HNO to form a stable aza-ylide.[4]
Reaction of HNO with a Phosphine Trap
Caption: Trapping of HNO by a triarylphosphine.
Experimental Protocol
1. Materials and Reagents:
-
HNO donor compound
-
Triarylphosphine trapping agent (e.g., triphenylphosphine)
-
HPLC system with a UV or fluorescence detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents (e.g., acetonitrile, water, buffer)
-
Standard of the aza-ylide adduct for calibration
2. Preparation of Reagents:
-
HNO donor stock solution: Prepare as described in the metmyoglobin assay protocol.
-
Phosphine trapping solution: Prepare a stock solution of the triarylphosphine in a suitable organic solvent (e.g., acetonitrile).
-
Standard solutions: Prepare a series of standard solutions of the purified aza-ylide adduct at known concentrations for generating a calibration curve.
3. Experimental Procedure:
-
In a reaction vial, mix the HNO donor solution with an excess of the phosphine trapping solution in a buffered aqueous environment (e.g., PBS, pH 7.4).
-
Allow the reaction to proceed for a time sufficient for the complete release and trapping of HNO from the donor. This time will depend on the half-life of the donor.
-
Terminate the reaction, if necessary, by adding a quenching agent or by rapid freezing.
-
Inject a known volume of the reaction mixture into the HPLC system.
-
Separate the components using an appropriate mobile phase gradient and column.
-
Detect the aza-ylide adduct using the UV or fluorescence detector at its maximum absorbance or emission wavelength.
-
Quantify the amount of the aza-ylide adduct by comparing its peak area to the calibration curve generated from the standard solutions.
-
Calculate the amount of HNO released from the donor based on the stoichiometry of the trapping reaction.
Experimental Workflow
Caption: Workflow for HPLC-based HNO quantification.
III. Quantification of HNO Release using Fluorescent Probes
This method utilizes specifically designed fluorescent probes that exhibit a change in their fluorescence properties upon reaction with HNO. These probes are often based on the reduction of a metal center (e.g., Cu²⁺ to Cu⁺) or the reaction with a phosphine moiety, leading to a "turn-on" or ratiometric fluorescence response.[5]
Mechanism of a Copper-Based Fluorescent Probe
Caption: Mechanism of a copper-based fluorescent probe for HNO.
Experimental Protocol
1. Materials and Reagents:
-
Fluorescent probe for HNO
-
HNO donor compound
-
Buffer solution (e.g., PBS, pH 7.4)
-
Fluorescence spectrophotometer or plate reader
-
Cuvettes or microplates
2. Preparation of Reagents:
-
Fluorescent probe stock solution: Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
HNO donor stock solution: Prepare as previously described.
3. Experimental Procedure:
-
In a cuvette or microplate well, prepare a solution of the fluorescent probe in the buffer at the recommended concentration.
-
Record the baseline fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Add a known concentration of the HNO donor to initiate the reaction.
-
Monitor the change in fluorescence intensity over time. For "turn-on" probes, the intensity will increase, while for ratiometric probes, the ratio of intensities at two different wavelengths will change.
-
The rate of HNO release can be determined from the initial rate of the fluorescence change.
-
The total amount of HNO released can be quantified by generating a calibration curve with known concentrations of a standard HNO source (e.g., freshly prepared Angeli's salt solution) or by relating the final fluorescence intensity to the initial donor concentration.
Experimental Workflow
Caption: Workflow for fluorescent probe-based HNO quantification.
IV. Quantitative Data on HNO Release from Donor Compounds
The choice of an appropriate HNO donor is critical for experimental design. The following tables summarize the quantitative data for some commonly used HNO donors.
Table 1: Release Kinetics of Common HNO Donors
| Donor Compound | Half-life (t½) | Conditions | Reference |
| Angeli's Salt (Na₂N₂O₃) | ~2-3 min | pH 7.4, 37°C | [1] |
| Piloty's Acid | Significantly decreases at neutral pH | pH dependent | [2] |
| Isopropylamine diazeniumdiolate (IPA/NO) | 6.7 min | pH 7.4 | [6] |
| 1-Nitrosocyclohexyl acetate | 3261 min | MeOH | [7] |
| 1-Nitrosocyclohexyl pivalate | 2268 min | 1:1 MeOH:Tris buffer (pH 7.6) | [7] |
| CXL-1020 | 2 min | Aqueous solution | [8] |
Table 2: HNO Yields from Various Donor Compounds
| Donor Compound | HNO Yield (%) | Conditions | Reference |
| Alicyclic amine diazeniumdiolates (1-4) | ~50% | pH 7.4 | [6] |
| Isopropylamine diazeniumdiolate (IPA/NO) | 59 ± 2% | pH 7.4 | [6] |
| Acetoxymethyl-protected cyclopentylamine diazeniumdiolate | 96% | pH 7.4 | [6] |
| 4-nitrosotetrahydro-2H-pyran-4-yl pivalate with PLE | 65% (after 30 min) | with pig liver esterase (PLE) |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately quantify the release of this compound from various donor compounds. The choice of method will depend on the specific experimental requirements, including the desired sensitivity, temporal resolution, and the available instrumentation. Careful consideration of the donor's release kinetics and yield is essential for the design and interpretation of studies investigating the biological effects of HNO.
References
- 1. This compound (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HNO and NO release from a primary amine-based diazeniumdiolate as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple but quantitative method for non-destructive monitoring of myoglobin redox forms inside the meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric Determination of this compound Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyloxy Nitroso Compounds as this compound (HNO) Donors: Kinetics, Reactions with Thiols and Vasodilation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Water Soluble Acyloxy Nitroso Compounds: HNO Release and Reactions with Heme and Thiol Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sensitive Detection of Nitroxyl (HNO) Using the Chemiluminescent Probe HNOCL-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a reactive nitrogen species with significant therapeutic potential, particularly in the context of cardiovascular diseases. However, its high reactivity and transient nature pose considerable challenges for its direct and sensitive detection in biological systems. To address this, the novel chemiluminescent probe, HNOCL-1, was developed as the first of its kind for the real-time monitoring and quantification of HNO in living cells and tissues.[1][2][3] Chemiluminescence-based detection offers superior sensitivity and a high signal-to-noise ratio compared to fluorescence-based methods, as it does not require an external light source for excitation, thereby minimizing background autofluorescence.[2]
This document provides detailed application notes and protocols for the use of HNOCL-1 in the sensitive and selective detection of HNO.
Principle of Detection
The detection of HNO by HNOCL-1 is based on a specific chemical reaction that triggers a chemiluminescent signal. The probe incorporates a triarylphosphine moiety as the HNO recognition site, which is covalently linked to a 1,2-dioxetane scaffold, the chemiluminescent reporter.[1][2]
The signaling pathway is as follows:
-
Reaction with HNO : The triarylphosphine group of HNOCL-1 selectively reacts with HNO to form a transient azaylide intermediate.[1][2]
-
Intramolecular Cyclization and Cleavage : The formation of the azaylide initiates an intramolecular cyclization, leading to the cleavage of an ester bond.[1]
-
Dioxetane Decomposition : This cleavage event generates an unstable phenolate intermediate, which rapidly decomposes the 1,2-dioxetane scaffold through a chemically initiated electron exchange luminescence (CIEEL) mechanism.[2]
-
Light Emission : The decomposition of the 1,2-dioxetane releases energy in the form of light, with an emission maximum at approximately 525 nm.[2]
The intensity of the emitted light is directly proportional to the concentration of HNO, allowing for its quantification.
References
Application Notes and Protocols for Measuring Nitroxyl-Induced Protein Modifications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the detection and characterization of protein modifications induced by nitroxyl (HNO). This compound is a highly reactive nitrogen species with distinct chemical properties from its redox sibling, nitric oxide (NO). HNO readily reacts with protein thiols, leading to unique post-translational modifications, primarily the formation of sulfinamides (R-S(O)NH₂), which can significantly alter protein function and cellular signaling pathways.
Introduction to this compound-Induced Modifications
This compound has emerged as a critical signaling molecule in various physiological and pathological processes. Its ability to modify cysteine residues in proteins is a key mechanism through which it exerts its biological effects. Unlike S-nitrosylation, the addition of a nitroso group by NO, this compound-induced modifications can be more stable and lead to different functional outcomes. The primary modifications include:
-
Sulfinamide Formation: HNO reacts with thiols to form a sulfinamide, resulting in a mass increase of +31 Da. This modification is considered relatively stable and is a hallmark of HNO activity.
-
Disulfide Bond Formation: Under certain conditions, HNO can also promote the formation of disulfide bonds between cysteine residues.
Accurate and reliable methods to detect these modifications are crucial for understanding the role of this compound in biology and for the development of this compound-based therapeutics.
Key Techniques for Measuring this compound-Induced Modifications
Several techniques can be employed to identify and quantify this compound-induced protein modifications. These range from direct detection by mass spectrometry to indirect chemical labeling methods.
Mass Spectrometry-Based Detection of Sulfinamides
Mass spectrometry (MS) is the most direct and definitive method for identifying sulfinamide modifications. The formation of a sulfinamide on a cysteine residue results in a characteristic mass shift of +31 Da. High-resolution mass spectrometers can readily detect this mass change, enabling the precise localization of the modification site within a protein.
Experimental Workflow for Mass Spectrometry-Based Sulfinamide Detection
Caption: Workflow for identifying this compound-induced sulfinamide modifications using mass spectrometry.
Protocol: Mass Spectrometric Identification of Protein Sulfinamides
This protocol outlines the general steps for identifying sulfinamide modifications on proteins following treatment with a this compound donor.
Materials:
-
Protein sample (purified protein or cell lysate)
-
This compound (HNO) donor (e.g., Angeli's salt, Na₂N₂O₃)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Urea
-
Ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Sample Preparation and HNO Treatment:
-
Prepare the protein sample in a suitable buffer. For cell lysates, perform protein extraction under conditions that minimize artefactual oxidation.
-
Treat the protein sample with a desired concentration of a fresh solution of an HNO donor (e.g., 100 µM Angeli's salt) for a specified time (e.g., 30 minutes) at room temperature. Include an untreated control.
-
-
Reduction and Alkylation:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate all free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
LC Parameters (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from ~2% to 40% B over 60-120 minutes.
-
-
MS Parameters (Example):
-
Mode: Data-Dependent Acquisition (DDA)
-
MS1 Scan Range: m/z 350-1500
-
Resolution: 60,000-120,000
-
MS/MS Fragmentation: Higher-energy C-trap dissociation (HCD)
-
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database using software such as MaxQuant, Proteome Discoverer, or similar platforms.
-
Specify a variable modification of +31.0143 Da on cysteine residues to search for sulfinamides.
-
Also include carbamidomethylation of cysteine (+57.0215 Da) as a fixed modification.
-
Validate the identified peptides and localize the sulfinamide modification site based on the MS/MS fragmentation spectra.
-
Biotin Switch Assay (Adapted for Thiol Modifications)
The Biotin Switch Assay (BSA) is a widely used method for detecting S-nitrosylation.[1][2][3] While not directly specific for sulfinamides, it can be adapted to study changes in the overall thiol redox state in response to this compound. The principle involves blocking free thiols, selectively reducing modified thiols, and then labeling the newly formed free thiols with a biotin tag for detection.
Experimental Workflow for Biotin Switch Assay
Caption: General workflow of the Biotin Switch Assay for detecting modified cysteine residues.
Protocol: Biotin Switch Assay
This protocol is a standard method for detecting S-nitrosylated proteins and can be used to assess general thiol modifications.
Materials:
-
HEN Buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7
-
Blocking Buffer: HEN buffer with 2.5% SDS and 20 mM Methyl Methane Thiosulfonate (MMTS)
-
Acetone (ice-cold)
-
Labeling Buffer: HEN buffer with 1% SDS
-
Sodium Ascorbate
-
Biotin-HPDP
-
Neutralization Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.7
-
Avidin-agarose beads
-
Wash Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, pH 7.7
-
Elution Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol, pH 7.7
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in HEN buffer.
-
Determine protein concentration.
-
-
Blocking Free Thiols:
-
To 200 µL of protein sample, add 800 µL of Blocking Buffer.
-
Incubate at 50°C for 30 minutes with gentle shaking. Protect from light.
-
-
Acetone Precipitation:
-
Add 3 mL of ice-cold acetone to each sample.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the pellet twice with 1 mL of ice-cold 70% acetone.
-
-
Labeling:
-
Resuspend the pellet in 100 µL of Labeling Buffer.
-
Add 1 µL of 1 M sodium ascorbate and 1 µL of 4 mM Biotin-HPDP.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Acetone Precipitation:
-
Repeat the acetone precipitation as in step 3.
-
-
Affinity Purification:
-
Resuspend the pellet in 500 µL of Neutralization Buffer.
-
Add 30 µL of avidin-agarose bead slurry and incubate for 1 hour at 4°C with rotation.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins by adding 50 µL of Elution Buffer and incubating for 20 minutes at room temperature.
-
Analyze the eluate by SDS-PAGE and Western blotting with an anti-biotin antibody or proceed with sample preparation for mass spectrometry.
-
Dimedone-Based Probes for Sulfenic Acid
Dimedone and its derivatives are chemical probes that specifically react with sulfenic acids (R-SOH), another form of cysteine oxidation.[4][5] While not a direct product of HNO, sulfenic acids can be intermediates in redox signaling pathways that may be influenced by this compound. These probes can be used to investigate the broader landscape of cysteine oxidation.
Protocol: Dimedone-Based Labeling of Sulfenic Acids
This protocol describes the labeling of protein sulfenic acids using a dimedone-based probe for subsequent detection.
Materials:
-
Dimedone-based probe with a reporter tag (e.g., biotin or a fluorophore)
-
Lysis buffer containing the dimedone probe
-
Acetone (ice-cold)
-
Detection reagents (e.g., streptavidin-HRP for biotinylated probes)
Procedure:
-
Cell Lysis and Labeling:
-
Prepare a lysis buffer containing 1-5 mM of the dimedone-based probe. It is crucial to include the probe in the lysis buffer to trap the transient sulfenic acids immediately upon cell disruption.
-
Harvest and lyse cells directly in the prepared lysis buffer on ice.
-
Incubate the lysate for 1 hour on ice.
-
-
Protein Precipitation:
-
Precipitate the proteins with ice-cold acetone to remove excess probe.
-
-
Analysis:
-
Resuspend the protein pellet in an appropriate buffer.
-
Analyze the labeled proteins by SDS-PAGE and Western blotting using an antibody or conjugate that recognizes the reporter tag on the probe.
-
For identification of modified proteins, biotinylated samples can be subjected to avidin-affinity purification followed by mass spectrometry.[6]
-
Quantitative Data Summary
The following table summarizes key quantitative aspects of the described techniques. It's important to note that these values can vary depending on the specific protein, sample complexity, and instrumentation used.
| Technique | Modification Detected | Mass Shift (Da) | Typical Detection Limit | Quantitative Capability |
| Mass Spectrometry | Sulfinamide | +31.0143 | fmol to pmol range | Label-free (intensity-based) or label-based (e.g., SILAC, TMT) |
| Biotin Switch Assay | S-nitrosothiols (and other reducible thiols) | N/A (indirect) | pmol range | Semi-quantitative (Western blot), Relative quantification with isotopic tags (MS)[7] |
| Dimedone-Based Probes | Sulfenic Acid | Probe-dependent | pmol range | Semi-quantitative (Western blot), Relative quantification with isotopic probes (MS) |
Signaling Pathways Modulated by this compound
This compound-induced protein modifications can impact a variety of cellular signaling pathways. Below are two examples of pathways where this compound or related reactive nitrogen species play a regulatory role.
1. The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to the stabilization of Nrf2, its translocation to the nucleus, and the transcription of antioxidant genes. Nitroxides have been shown to activate this pathway.[8][9]
Caption: this compound-mediated activation of the Keap1-Nrf2 pathway.
2. Regulation of Protein Tyrosine Phosphatases (PTPs)
PTPs are key enzymes that regulate signal transduction by dephosphorylating tyrosine residues on target proteins. The activity of many PTPs is regulated by the redox state of a critical cysteine residue in their active site. Oxidation or other modifications of this cysteine can inhibit PTP activity, leading to increased tyrosine phosphorylation and altered downstream signaling. This compound and related species can inhibit PTPs.[10][11]
Caption: Inhibition of Protein Tyrosine Phosphatase (PTP) activity by this compound.
Conclusion
The study of this compound-induced protein modifications is a rapidly evolving field. The techniques and protocols described in these application notes provide a foundation for researchers to investigate the roles of this compound in biological systems. The choice of method will depend on the specific research question, available instrumentation, and the nature of the protein modification being investigated. As our understanding of this compound chemistry and biology grows, so too will the sophistication of the tools available for its study.
References
- 1. sfrbm.org [sfrbm.org]
- 2. Quantitative site-specific reactivity profiling of S-nitrosylation in mouse skeletal muscle using cysteinyl peptide enrichment coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of Protein Sulfenic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. Can nitroxides evoke the Keap1-Nrf2-ARE pathway in skin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of protein-tyrosine phosphatases by mild oxidative stresses is dependent on S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of nitration on protein tyrosine phosphatase and protein phosphatase activity in neuronal cell membranes of newborn piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nitroxyl (HNO) Donors
Welcome to the technical support center for nitroxyl (HNO) donors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with these compounds.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using Angeli's salt. What could be the cause?
A1: Inconsistent results with Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) often stem from its stability and decomposition profile, which is highly pH-dependent.[1][2]
-
pH Sensitivity: Angeli's salt decomposes rapidly in neutral or acidic solutions to release HNO, but it is relatively stable at high pH (pH > 8).[1][2] Ensure your buffer pH is precisely controlled throughout the experiment. Even slight pH shifts can alter the rate of HNO release, leading to variability.
-
Decomposition Products: At neutral pH, Angeli's salt decomposes to generate one equivalent of HNO and one of nitrite (NO₂⁻).[1][2] Under acidic conditions, it can also produce nitric oxide (NO).[1] It's crucial to consider the potential biological effects of these byproducts in your experimental system.
-
Stock Solution Stability: Prepare stock solutions of Angeli's salt in a high pH buffer (e.g., 10 mM NaOH) and store them at -20°C for short-term use (up to 24 hours). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments.
Q2: I am using Piloty's acid as an HNO donor, but I am not observing the expected biological effects at physiological pH. Why?
A2: Piloty's acid and its derivatives typically require basic conditions for significant HNO release.[1][2]
-
pH-Dependent Release: At physiological pH (~7.4), the rate of HNO release from Piloty's acid is very slow.[2]
-
Oxidation to NO Donor: Under aerobic conditions at neutral pH, Piloty's acid can be oxidized, leading to the formation of NO instead of HNO.[1][2] This can lead to misleading results if your system is responsive to NO.
-
Alternative Donors: For experiments at physiological pH, consider using a donor with a more favorable decomposition profile in that range, such as certain acyloxy nitroso compounds or redox-activated donors.[3][4]
Q3: How can I be sure that the observed effects in my experiment are due to HNO and not its byproducts like nitrite or NO?
A3: This is a critical control for any experiment involving HNO donors.
-
Control Experiments: Always run parallel experiments with the expected byproducts. For Angeli's salt, this would involve adding sodium nitrite (NaNO₂) at the same concentration that would be produced by the donor. For donors that might produce NO, an NO donor like DETA NONOate could be used as a control.[5]
-
Purity of Donor: Ensure the purity of your HNO donor. Impurities can lead to confounding results. Whenever possible, verify the purity of a new batch of donor using analytical methods like HPLC or NMR.
-
Use of "Pure" HNO Donors: Some newer donors are designed to release HNO with minimal side products. For example, 2-bromo-N-hydroxybenzenesulfonamide (2BrPA) has been shown to be an essentially pure HNO donor under physiological conditions.[6]
Q4: How should I prepare and handle stock solutions of Angeli's salt?
A4: Proper preparation and handling are vital for reproducible experiments.
-
Solvent: Dissolve Angeli's salt in a cold, alkaline solution, such as 10 mM NaOH. Do not use acidic or neutral pH buffers for stock solutions as this will cause rapid decomposition.[2]
-
Storage: Store alkaline stock solutions on ice for immediate use or at -20°C for up to 24 hours. For longer-term storage, it is best to store the solid compound as supplied at -20°C, protected from light and moisture.
-
Introduction to Assay: When adding the stock solution to your experimental buffer at physiological pH, ensure rapid and thorough mixing to promote uniform decomposition and HNO release.
Troubleshooting Guides
Issue 1: Low or No HNO Signal Detected
| Possible Cause | Troubleshooting Step |
| Degraded Donor Compound | Purchase a new batch of the HNO donor. Store the solid compound at the recommended temperature (typically -20°C), protected from light and moisture. |
| Improper Stock Solution Preparation | Prepare fresh stock solutions in a cold, high-pH buffer (e.g., 10 mM NaOH for Angeli's salt). Use immediately. |
| Incorrect pH of Experimental Buffer | Verify the pH of your experimental buffer. For donors like Angeli's salt, decomposition is rapid at pH 7.4 but slow at high pH.[2] For Piloty's acid, release is favored at basic pH.[1] |
| Rapid HNO Scavenging | HNO is highly reactive with thiols.[1][7] If your medium has a high concentration of thiols (e.g., cysteine, glutathione), HNO may be consumed before it can be detected or exert its effect. Consider this in your experimental design. |
| Insensitive Detection Method | Ensure your detection method has the required sensitivity. Direct detection of HNO is challenging due to its rapid dimerization.[8] Indirect methods, such as detecting its reaction products, are common.[1] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent pH | Small variations in pH can significantly alter the decomposition rate of pH-sensitive donors.[2] Prepare a large batch of buffer to ensure pH consistency across all replicates. |
| Temperature Fluctuations | The decomposition of HNO donors is temperature-dependent.[2] Perform all experiments at a constant, controlled temperature. |
| Inconsistent Mixing | Upon adding the donor stock solution to the experimental buffer, mix immediately and consistently across all samples to ensure uniform initiation of decomposition. |
| Stock Solution Degradation | Prepare a single, fresh stock solution for the entire set of experiments. Avoid using stock solutions of different ages or preparation dates for the same experiment. |
Stability and Purity Data
The stability of HNO donors is paramount for reliable experimental outcomes. The following table summarizes key stability data for commonly used donors.
| Donor | Chemical Name | Conditions | Half-life (t½) | Key Byproducts | Citations |
| Angeli's Salt | Sodium trioxodinitrate | pH 7.4, 37°C | ~2.3 minutes | Nitrite (NO₂⁻) | [2] |
| pH 5.0, 37°C | Nearly instantaneous | Nitric Oxide (NO), NO₂⁻ | [1] | ||
| High pH (>8) | Stable | - | [2] | ||
| Piloty's Acid | N-Hydroxybenzenesulfonamide | pH 13, 37°C | ~6.4 minutes | Benzenesulfinate | [2] |
| Neutral pH, aerobic | Very slow HNO release | NO | [1][2] | ||
| IPA/NO | Isopropylamine diazeniumdiolate | pH 7.4, 37°C | ~2.2 minutes | N-nitrosoisopropylamine | [2] |
| CXL-1020 | Acyloxy nitroso compound | Aqueous solution | ~2 minutes | CXL-1051 (inactive) | [9] |
Experimental Protocols
Protocol 1: Purity Assessment of HNO Donors by HPLC
This protocol provides a general framework for assessing the purity of an HNO donor. Specific parameters may need to be optimized for different compounds.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a C18 reverse-phase column.
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase appropriate for your compound. A common starting point is a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Standard Preparation: Accurately weigh and dissolve the HNO donor in a suitable solvent (e.g., acetonitrile or an appropriate buffer in which the donor is stable) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Sample Preparation: Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent at a similar concentration to the standards.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector Wavelength: Set to the λmax of the donor compound. This can be determined by a UV-Vis scan.
-
-
Analysis: Inject the standards and the sample. Purity is determined by the peak area of the main compound relative to the total peak area of all components in the chromatogram.
Protocol 2: Quantification of Nitrite Byproduct using the Griess Assay
This protocol is used to measure nitrite (NO₂⁻), a common decomposition product of donors like Angeli's salt.[10][11]
-
Reagent Preparation:
-
Griess Reagent: This is typically a two-part reagent.
-
Nitrite Standard: Prepare a 100 µM stock solution of sodium nitrite in deionized water. Create a standard curve by making serial dilutions (e.g., 0-20 µM).
-
-
Sample Collection: At desired time points during your experiment, collect aliquots of your sample medium. If samples contain protein (e.g., serum, plasma), deproteinize them using a spin filter.
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each standard or sample to individual wells.
-
Add 50 µL of Reagent A to each well and mix.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Reagent B to each well and mix.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Primary signaling pathway of HNO via modification of protein thiols.
Caption: Logical workflow for troubleshooting experiments with HNO donors.
Caption: Experimental workflow for testing the purity of new HNO donor batches.
References
- 1. The Pharmacology of this compound (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of this compound-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyloxy Nitroso Compounds as this compound (HNO) Donors: Kinetics, Reactions with Thiols and Vasodilation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of this compound (HNO) by membrane inlet mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemical Biology of HNO Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (HNO) a Novel Approach for the Acute Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unwanted Nitroxyl Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and quenching unwanted nitroxyl (HNO) reactions in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HNO) and why is it so reactive in vitro?
A1: this compound (HNO), or azanone, is the one-electron reduced and protonated form of nitric oxide (NO).[1] It is a highly reactive and short-lived species, primarily because it can rapidly dimerize to form hyponitrous acid, which then dehydrates to nitrous oxide (N₂O).[2][3] The dimerization rate constant is very high, around 8 × 10⁶ M⁻¹s⁻¹.[2][4] Furthermore, HNO is a potent electrophile, allowing it to react readily with nucleophiles like thiols and phosphines.[3] Its ground state is a singlet, while its conjugate base (NO⁻) is a triplet, making its acid-base chemistry complex.[3][4]
Q2: Why would I need to quench unwanted HNO reactions in my experiment?
A2: Unwanted HNO can cause significant experimental artifacts. Its high reactivity means it can interact with various biological molecules, including proteins and thiols, leading to unintended modifications.[1][5] A critical side reaction is its interaction with molecular oxygen (O₂), which produces peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent that can damage molecules and interfere with assay readouts.[6][7] Quenching residual HNO is crucial to ensure that the observed effects are due to the intended experimental conditions and not from HNO-mediated side reactions.
Q3: What are the most common and effective chemical quenchers for HNO?
A3: The most common quenchers are nucleophiles that react rapidly with the electrophilic nitrogen atom of HNO. These include:
-
Thiols: Glutathione (GSH) and L-cysteine are widely used. They react with HNO to form sulfinamides or, with excess thiol, disulfides and hydroxylamine.[1][2][8]
-
Phosphines: Triphenylphosphine and water-soluble phosphines react with HNO in a process similar to a Staudinger reduction, ultimately yielding a phosphine oxide and an aza-ylide.[2][5]
-
Nitroxides: Stable nitroxides like TEMPOL can oxidize HNO to NO.[9] This can be useful, but it's critical to ensure the resulting NO does not interfere with your assay.
Q4: How do I choose the right quencher for my specific assay?
A4: The choice depends on your experimental system:
-
Assay Compatibility: The quencher and its reaction products should not interfere with your assay's chemistry or detection method (e.g., fluorescence, absorbance). For example, a phosphine quencher could interfere with assays involving reducible components.
-
Reaction Kinetics: The quencher must react with HNO faster than HNO can react with your molecules of interest or with oxygen.
-
Byproducts: Consider the byproducts. Using TEMPOL to convert HNO to NO is problematic if your system is also sensitive to NO.[9] The reaction of HNO with thiols can produce hydroxylamine and disulfides, which could have their own biological effects.[1]
-
Solubility and pH: The quencher must be soluble and stable under your experimental conditions (pH, buffer composition).
Q5: Can the HNO donor itself, such as Angeli's Salt, cause interference?
A5: Yes. Common HNO donors are not perfectly specific. Angeli's Salt (Na₂N₂O₃), for example, decomposes to produce both HNO and nitrite (NO₂⁻) at physiological pH.[5][10] Nitrite has its own distinct biological profile and can interfere with certain experiments.[10] Furthermore, under acidic conditions (below pH 4), Angeli's Salt decomposition shifts to produce NO instead of HNO.[10] It is essential to account for these byproducts in your control experiments.
Troubleshooting Guide
Problem 1: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Uncontrolled HNO side reactions. The short half-life of HNO and its multiple reaction pathways (dimerization, reaction with O₂, reaction with media components) can lead to high variability if not controlled.
-
Troubleshooting Steps:
-
Deoxygenate Media: If possible, deoxygenate your buffers and run the experiment under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of peroxynitrite from the reaction between HNO and O₂.[6]
-
Standardize Timing: The timing between adding the HNO donor, your compound of interest, and the quencher must be precisely controlled in every experiment.
-
Use a Scavenger: Introduce a selective HNO scavenger like glutathione (GSH) at a specific time point to stop the reaction definitively.[2] This ensures the endpoint measurement is not affected by residual, reacting HNO.
-
Problem 2: I'm seeing a high background signal or false positives in my control wells.
-
Possible Cause: The HNO or its byproducts are directly interacting with your detection system. For instance, peroxynitrite (from HNO + O₂) is a strong oxidant that can react with many fluorescent probes.[6]
-
Troubleshooting Steps:
-
Run a "Donor + Quencher" Control: Test the HNO donor in your assay system with and without a potent quencher. A significant signal reduction in the presence of the quencher points to HNO-mediated interference.
-
Run a "Byproduct" Control: Test the known byproducts of your HNO donor (e.g., nitrite for Angeli's Salt) in your assay to see if they are responsible for the interference.[10]
-
Choose a Different Probe: If possible, switch to a detection probe that is known to be insensitive to reactive nitrogen and oxygen species.
-
Problem 3: The quencher itself seems to be inhibiting my assay or causing unexpected effects.
-
Possible Cause: The quencher is not inert in your system and is reacting with a component of your assay.
-
Troubleshooting Steps:
-
Perform a Quencher Compatibility Test: Run your assay with the quencher alone (without the HNO donor) to see if it has any intrinsic activity. (See Protocol 2 below).
-
Consider Quencher Reactivity: Be aware of the quencher's chemical properties. Phosphines are reducing agents and could disrupt disulfide bonds in proteins. Thiols like GSH can alter the redox state of the system.
-
Lower Quencher Concentration: Use the lowest concentration of the quencher that effectively scavenges HNO to minimize off-target effects.
-
Quantitative Data on HNO Reactions
The following tables summarize key reaction rate constants and compare common quenching agents.
Table 1: Selected Second-Order Rate Constants for this compound (HNO) Reactions
| Reactant | Rate Constant (k, M⁻¹s⁻¹) | Conditions / Notes |
| HNO (Dimerization) | 8 × 10⁶ | Leads to N₂O and H₂O. This is a primary pathway for HNO self-consumption.[2][4] |
| Molecular Oxygen (O₂) | ~2 × 10⁴ | Forms peroxynitrite (ONOO⁻) at physiological pH, a major source of interference.[6] |
| Nitric Oxide (NO) | 5.8 × 10⁶ | The coexistence of HNO and NO can lead to further reactive intermediates.[4][5] |
| Phosphines | High (not specified) | Rapid trapping reaction.[2] |
| Thiols (e.g., GSH) | High (not specified) | Efficient scavenging to form sulfinamides or disulfides.[1][11] |
Table 2: Comparison of Common In Vitro HNO Quenchers
| Quencher | Mechanism | Typical Concentration | Advantages | Potential Issues & Interferences |
| Glutathione (GSH) | Nucleophilic attack | 1-10 mM | Biologically relevant, highly effective, well-characterized reaction products.[11][12] | Can alter the cellular redox state; reaction produces hydroxylamine and GSSG which may have biological activity.[1] |
| L-Cysteine | Nucleophilic attack | 1-10 mM | Effective thiol scavenger. | Can completely inhibit certain biological responses to HNO, such as vasorelaxation.[8] |
| Triphenylphosphine | Staudinger-type reaction | 1-5 mM | Very rapid and specific reaction with HNO.[5] | Low aqueous solubility; is a reducing agent and may interfere with redox-sensitive assays. |
| TEMPOL | Oxidation of HNO | 1 mM | Converts HNO to a different, potentially less reactive species (NO).[9] | The product, NO, is itself a major signaling molecule and can interfere with most biological assays. Not a true "quencher" in the sense of removing the reactive nitrogen species entirely. |
Experimental Protocols
Protocol 1: General Method for Quenching Residual HNO with Glutathione (GSH)
This protocol describes how to stop an HNO-mediated reaction at a specific time point before an endpoint measurement.
-
Prepare Reagents:
-
Prepare a fresh, concentrated stock solution of your HNO donor (e.g., 10 mM Angeli's Salt in 10 mM NaOH).
-
Prepare a fresh stock solution of reduced Glutathione (GSH) in your assay buffer (e.g., 100 mM). Adjust the pH if necessary.
-
-
Set Up Reaction:
-
In your reaction vessel (e.g., microplate well, cuvette), add your assay components (cells, protein, probe) in the appropriate buffer.
-
Initiate the reaction by adding the HNO donor to achieve the desired final concentration. Start a timer immediately.
-
-
Quench the Reaction:
-
At the desired time point, add a sufficient volume of the GSH stock solution to the reaction. A final concentration of GSH that is in large excess (e.g., 5-10 mM) of the initial HNO donor concentration is recommended.
-
Mix gently but thoroughly. Allow the quenching reaction to proceed for 1-2 minutes.
-
-
Perform Measurement:
-
Proceed with your assay's detection step (e.g., measure fluorescence, absorbance, or other signals).
-
Protocol 2: Validating Quencher Compatibility with Your Assay
This protocol helps determine if your chosen quencher interferes with your assay system.
-
Set Up Control Reactions: Prepare three sets of samples in your assay buffer:
-
Set A (Assay Control): Your complete assay system without any quencher or HNO donor. This is your baseline.
-
Set B (Quencher Control): Your complete assay system with the quencher added at its final working concentration.
-
Set C (Quencher Product Control - Optional but Recommended): Your assay system with the expected products of the quenching reaction (e.g., for GSH, add GSSG and hydroxylamine).
-
-
Incubate: Incubate all sets under the same conditions as your main experiment (time, temperature, etc.).
-
Measure and Analyze:
-
Perform the assay measurement for all sets.
-
Compare the signal from Set B to Set A. A significant difference indicates that the quencher itself is interfering with the assay.
-
Compare the signal from Set C to Set A. A significant difference indicates that the products of the quenching reaction are the source of interference.
-
If interference is observed, consider lowering the quencher concentration or selecting an alternative quencher.
-
Visualizations and Diagrams
Caption: Major reaction pathways of this compound (HNO) and its quenching mechanisms.
Caption: Experimental workflow for quenching residual HNO before measurement.
Caption: Troubleshooting logic for addressing unwanted HNO reactivity.
References
- 1. The Pharmacology of this compound (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and selective this compound (HNO) trapping by phosphines: kinetics and new aqueous ligations for HNO detection and quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound and its anion in aqueous solutions: Spin states, protic equilibria, and reactivities toward oxygen and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Chemical Biology of this compound (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (HNO) Reacts with Molecular Oxygen and Forms Peroxynitrite at Physiological pH: BIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Bioassay discrimination between nitric oxide (NO.) and this compound (NO-) using L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxicity of this compound: insights into HNO and NO biochemical imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Chemistry of this compound-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Specificity of this compound Chemistry Is Unique Among Nitrogen Oxides in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative detection of this compound upon trapping with glutathione and labeling with a specific fluorogenic reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming interference in nitroxyl fluorescent probe measurements
Welcome to the technical support center for nitroxyl (HNO) fluorescent probe measurements. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and overcome interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound fluorescent probe measurements?
A1: Several factors can interfere with accurate this compound detection. These include:
-
Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, flavins) that fluoresce at similar wavelengths to the probe, leading to high background signals.[1]
-
Off-target reactions: Some probes may react with other biologically relevant molecules, leading to false-positive signals. Common interferents include other reactive oxygen species (ROS), reactive nitrogen species (RNS), reactive sulfur species (RSS), and biological reductants like glutathione (GSH) and ascorbic acid.[2][3][4]
-
Probe instability: Fluorescent probes can be sensitive to environmental conditions such as pH, temperature, and light exposure, which can lead to degradation and altered fluorescent properties.[5]
-
Instrumental factors: Issues like unstable light sources, improper optical alignment, and ambient light can introduce errors in fluorescence measurements.[5][6]
Q2: How can I minimize background signal from autofluorescence?
A2: To reduce autofluorescence, consider the following strategies:
-
Use a probe with a longer excitation/emission wavelength: Probes that operate in the far-red or near-infrared (NIR) spectrum are less likely to be affected by the autofluorescence of biological samples, which is typically stronger in the lower wavelength regions.[7][8]
-
Implement proper controls: Always include a sample without the fluorescent probe to measure the baseline autofluorescence. This background signal can then be subtracted from the measurements of your probed samples.
-
Optimize imaging parameters: Reduce the exposure time and illumination intensity to the minimum required to obtain a good signal-to-noise ratio.[6]
Q3: My probe seems to be reacting with other molecules besides this compound. How can I ensure selectivity?
A3: Ensuring probe selectivity is crucial for accurate this compound detection. Here are some recommendations:
-
Choose a highly selective probe: The design of the probe is a primary determinant of its selectivity. Arylphosphine-based probes have demonstrated high selectivity with minimal interference from other potential reducing agents in biological systems.[2] Thiol-based probes have also been developed to be highly selective for HNO, even in the presence of high concentrations of glutathione.[9][10][11]
-
Perform selectivity experiments: Test the probe's response to a panel of biologically relevant species (e.g., H₂O₂, NO, H₂S, GSH, cysteine, ascorbate) to confirm its specificity for this compound.[3][12]
-
Use ratiometric probes: Ratiometric probes exhibit a shift in their fluorescence emission or excitation wavelength upon reacting with the analyte. The ratio of fluorescence intensities at two different wavelengths is less susceptible to environmental effects and probe concentration, leading to more accurate measurements.[7][13][14]
Q4: The fluorescence signal from my probe is unstable. What could be the cause and how can I fix it?
A4: Signal instability can arise from several factors:
-
Photobleaching: Continuous exposure to excitation light can cause the fluorophore to permanently lose its ability to fluoresce. To minimize photobleaching, reduce the illumination intensity and exposure time.[6]
-
Environmental sensitivity: Ensure that the pH and temperature of your samples are stable and consistent throughout the experiment, as variations can affect the probe's fluorescence.[5]
-
Probe degradation: Store the probe according to the manufacturer's instructions, protecting it from light and heat to prevent degradation. Prepare fresh working solutions of the probe for each experiment.[5]
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence | Use a control sample without the probe to measure background. Subtract this value from your experimental readings. | Reduced background signal and improved signal-to-noise ratio. |
| Switch to a probe with longer excitation and emission wavelengths (far-red or NIR).[7][8] | Lower interference from endogenous fluorophores. | |
| Ambient Light | Conduct experiments in a dark environment or use a shielded instrument.[5][6] | Elimination of unspecific illumination. |
| Contaminated Reagents | Use high-purity reagents and solvents that do not fluoresce in the wavelength range of your experiment.[5] | Reduced background from solvent or reagent impurities. |
Issue 2: Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Probe Concentration | Optimize the probe concentration to be within the linear range of the instrument.[5] | Stronger signal without concentration-dependent quenching. |
| Inefficient Excitation | Ensure the excitation source is stable and properly aligned. Use an excitation wavelength that matches the probe's absorption maximum.[5] | Maximized fluorescence emission. |
| Suboptimal pH | Check the pH of your buffer system. The probe's fluorescence may be pH-dependent.[3][5] | Optimal and stable fluorescence signal. |
| Photobleaching | Reduce the intensity and duration of light exposure. Use an anti-fade reagent if compatible with your sample.[6] | A more stable fluorescence signal over time. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Follow a standardized protocol for sample preparation to ensure uniformity across all measurements.[5] | Improved reproducibility between experiments. |
| Temperature Fluctuations | Use a temperature-controlled sample holder or incubator to maintain a constant temperature during measurements.[5] | Consistent fluorescence intensity. |
| Probe Degradation | Prepare fresh probe solutions for each experiment and store the stock solution as recommended by the manufacturer.[5] | Reliable probe performance. |
| Operator Bias | For microscopy, pre-determine the number and location of images to be acquired to avoid subjective selection.[15] | Unbiased and representative data. |
Quantitative Data Summary
The performance of a this compound fluorescent probe is characterized by its sensitivity and selectivity. The following table summarizes key performance metrics for several reported probes.
| Probe Name/Type | Detection Limit (LOD) | Linear Range | Fold Change in Fluorescence | Reference |
| Cu(II)-AbTCA | 9.05 µM | 40–360 µM | "Turn-off" probe | [3][12] |
| Coumarin-Rhodol FRET Probe | 7.0 x 10⁻⁸ M | 3.0 x 10⁻⁷ to 2.0 x 10⁻⁵ M | Ratiometric | [13][14] |
| Resorufin-based Probe 14 | 20 nM | Not specified | Significant enhancement | [7] |
| Naphthalene-based Probe 1 | 43 nM | 5.0 x 10⁻⁸ to 9.0 x 10⁻⁶ M | Turn-on response | [16] |
| TP-HNO (Two-Photon) | 0.19 µM | Not specified | Turn-on response | [17] |
| Rhodamine-based Probe | 1.87 x 10⁻⁸ M | 6.0 x 10⁻⁸ to 6.0 x 10⁻⁵ M | Turn-on response | [18] |
| Resorufin-based Chemodosimeter | 0.02 µM | Not specified | ~30-fold enhancement | [19] |
Experimental Protocols
General Protocol for In Vitro this compound Detection
-
Reagent Preparation:
-
Prepare a stock solution of the this compound fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the probe by diluting the stock solution in the appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a this compound donor (e.g., Angeli's salt) in a suitable solvent (e.g., 0.1 M NaOH). The donor solution should be prepared fresh before each experiment.
-
-
Fluorescence Measurement:
-
In a cuvette or microplate well, add the working solution of the fluorescent probe.
-
Record the baseline fluorescence intensity using a fluorometer or plate reader at the appropriate excitation and emission wavelengths.
-
Add varying concentrations of the this compound donor to the probe solution.
-
Incubate the mixture for the optimal reaction time as determined by a time-course experiment.[3]
-
Record the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from the final fluorescence readings.
-
Plot the change in fluorescence intensity as a function of the this compound donor concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD) based on the standard deviation of the blank and the slope of the linear portion of the calibration curve.[13][14]
-
General Protocol for Live Cell Imaging of this compound
-
Cell Culture and Plating:
-
Culture cells of interest in an appropriate medium and under standard conditions (e.g., 37°C, 5% CO₂).
-
Plate the cells on a suitable imaging dish or plate (e.g., glass-bottom dish) and allow them to adhere overnight.
-
-
Probe Loading and this compound Treatment:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with the fluorescent probe at an optimized concentration and for an appropriate duration.
-
Wash the cells to remove any excess probe.
-
Treat the cells with the this compound donor or a vehicle control.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
-
Acquire images at different time points to monitor the change in fluorescence.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the cells using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between control and this compound-treated cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
The detection of this compound by fluorescent probes often relies on specific chemical reactions that lead to a change in the probe's fluorescence. Below are diagrams illustrating the mechanisms of common this compound probes and a typical experimental workflow.
Caption: Reaction mechanisms of common this compound fluorescent probes.
Caption: General experimental workflow for this compound fluorescent probe measurements.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. Engineering of a bioluminescent probe for imaging this compound in live cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and in Vivo Imaging of this compound with Copper Fluorescent Probe in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Near-infrared Fluorescent Probes for Imaging of Biological this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NitroxylFluor: A Thiol-Based Fluorescent Probe for Live-Cell Imaging of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NitroxylFluor: A Thiol-Based Fluorescent Probe for Live-Cell Imaging of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ratiometric Determination of this compound Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 16. A highly sensitive and selective fluorescent probe for this compound based on a naphthalene derivative - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Recognition of Exogenous and Endogenous this compound in Living Cells via a Two-Photon Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A rhodamine-based fluorescent probe used to determine this compound (HNO) in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of Nitroxyl (HNO) Sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with nitroxyl (HNO) sensors. Our goal is to help you improve the selectivity and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My fluorescent sensor shows a high background signal or a "false positive" even without an HNO donor. What is causing this?
Possible Causes & Solutions:
-
Interference from Biological Reductants: Many common this compound sensors, especially those based on Cu(II) reduction, can be non-selectively reduced by other biological species.[1][2][3]
-
Thiols: High concentrations of intracellular thiols, such as glutathione (GSH), are a primary source of interference.[4][5]
-
Ascorbate (Vitamin C) & Other Reductants: These can also lead to non-specific sensor activation.[2][3]
-
Hydrogen Sulfide (H₂S): H₂S is a known interferent for some copper-based probes.[4][6]
-
-
Solution 1: Choose a More Selective Sensor.
-
Consider using an arylphosphine-based probe. These probes generally exhibit higher selectivity for HNO over other cellular reductants and reactive nitrogen/oxygen species (RNS/ROS) through aza-ylide formation via a Staudinger-type reaction.[2][6]
-
If using a copper-based sensor, select one with a ligand designed for high selectivity, such as a cyclam-based ligand (e.g., CuDHX1), which shows greater resistance to interference from thiols and H₂S.[4][5]
-
-
Solution 2: Run Proper Controls.
-
Always perform control experiments by pre-treating cells or your sample with known interfering agents (e.g., N-acetylcysteine for thiols, sodium ascorbate, Na₂S for H₂S) to quantify the extent of non-specific signal generation.
-
-
Solution 3: Optimize Sensor Concentration.
-
Use the lowest possible concentration of the sensor that still provides a detectable signal for HNO. This minimizes the chance of off-target reactions.
-
Question 2: The fluorescence response of my sensor is weak or non-existent after adding an HNO donor (e.g., Angeli's Salt). What should I check?
Possible Causes & Solutions:
-
HNO Donor Instability/Decomposition:
-
Rapid HNO Dimerization:
-
This compound is highly reactive and rapidly dimerizes to hyponitrous acid (H₂N₂O₂), which then dehydrates to nitrous oxide (N₂O).[8] This self-consumption limits the effective concentration of HNO available to react with the sensor.
-
-
Incorrect Buffer or pH:
-
Solution 1: Verify Donor Activity.
-
Confirm the activity of your HNO donor. For Angeli's Salt, decomposition can be monitored spectrophotometrically by the decrease in absorbance around 248 nm.
-
-
Solution 2: Optimize Experimental Timing.
-
Because HNO is short-lived, the timing of sensor addition, donor addition, and measurement is critical. Add the sensor to the sample first, allow for incubation and baseline measurement, and then add the HNO donor immediately before or during signal acquisition.[3]
-
-
Solution 3: Check for Oxygen Sensitivity.
Question 3: My sensor responds to nitric oxide (NO) donors, compromising my HNO-specific measurements. How can I differentiate between HNO and NO?
Possible Causes & Solutions:
-
Sensor Cross-Reactivity:
-
While many modern probes are designed for HNO selectivity, some may exhibit minor cross-reactivity with NO, especially at high concentrations.
-
-
HNO/NO Interconversion:
-
Solution 1: Perform Rigorous Selectivity Controls.
-
Test your sensor's response against a panel of relevant biological species, including NO donors (e.g., GSNO, SNAP), peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), and superoxide (O₂⁻). This is a critical validation step for any new experiment.[4]
-
-
Solution 2: Use an NO Scavenger.
-
Incorporate an NO scavenger, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO), in a control experiment. If the signal persists in the presence of the NO scavenger, it is more likely attributable to HNO.
-
-
Solution 3: Use an HNO Scavenger.
-
Conversely, use an HNO scavenger like L-cysteine in another control. A significant reduction in signal in the presence of the scavenger confirms that the sensor is responding to HNO.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (HNO) and why is its selective detection important?
A: this compound (HNO) is the one-electron reduced and protonated form of nitric oxide (NO).[10][11] While structurally similar to NO, it has distinct chemical properties and biological effects. For example, HNO is highly reactive towards thiols and can modulate the function of thiol-containing proteins.[12][13] Its unique pharmacology includes positive inotropic and lusitropic effects on the heart, making HNO donors promising therapeutic agents for conditions like heart failure.[14] Selective detection is crucial to differentiate its signaling pathways from those of NO and to accurately study its production, mechanism of action, and therapeutic potential without confounding results from other reactive nitrogen species.[6][11]
Q2: What are the main classes of fluorescent sensors for HNO?
A: The two predominant classes of small-molecule fluorescent sensors for HNO are:
-
Copper(II)-Based Sensors: These probes typically feature a fluorophore whose emission is quenched by a coordinated Cu(II) ion. Upon reaction with HNO, Cu(II) is reduced to Cu(I), which no longer quenches the fluorescence, resulting in a "turn-on" signal.[15] The selectivity of these probes is highly dependent on the copper ligand used.[4][15]
-
Arylphosphine-Based Sensors: These sensors operate via a bioorthogonal Staudinger-type reaction, where the phosphine moiety reacts specifically with HNO to form an aza-ylide, which then rearranges to release a fluorescent reporter.[2][6] This reaction mechanism generally provides very high selectivity against other biological nucleophiles and oxidants.[2]
Q3: What are Angeli's Salt and Piloty's Acid?
A: Angeli's Salt (Na₂N₂O₃) and Piloty's Acid (C₆H₅SO₂NHOH) are the most commonly used chemical donors for generating HNO in experimental settings.[2] Under physiological conditions (pH 7.4), they decompose to release HNO. It is important to note that the stability and rate of HNO release can be influenced by pH, temperature, and the composition of the medium.[7]
Q4: Can I detect endogenously produced HNO?
A: Yes, detecting endogenous HNO is a key goal in the field, though it remains challenging due to its low concentration and transient nature.[2] Success requires highly sensitive and specific sensors. Recent studies have reported the detection of endogenous HNO in various cell lines (e.g., BV2, HCAEC, H9C2) following stimulation with agents like lipopolysaccharide (LPS) or under hypoxic conditions, using highly sensitive arylphosphine-based probes.[2][16]
Data Presentation: Comparison of this compound Sensor Performance
The table below summarizes key performance metrics for several published HNO sensors to aid in selection.
| Sensor Name | Sensor Type | Detection Limit | Selectivity Profile | Response Time | Reference |
| Cu(II)-AbTCA | Copper(II)-Based | 9.05 µM | Selective over most ROS/RNS, but potential interference from biological reductants. | Not specified | [1] |
| CuDHX1 | Copper(II)-Cyclam | ≤ 50 equivalents | High selectivity against thiols (GSH) and H₂S compared to other Cu-based sensors. | < 2 minutes | [4][5] |
| FRET-based Probe | Phosphine-FRET | 7.0 x 10⁻⁸ M | High selectivity over various ROS, RNS, and amino acids. | Not specified | [9][17] |
| Sensor 3 (Rhodol) | Arylphosphine | Low (enables endogenous detection) | High selectivity against RNS, including NO. | Not specified | [2][16] |
Note: Direct comparison of detection limits can be complex due to different reporting methods and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Testing Sensor Selectivity in Buffer
-
Prepare Stock Solutions:
-
Prepare a stock solution of your HNO sensor (e.g., 1-5 mM in DMSO).
-
Prepare a stock solution of your HNO donor (e.g., 10 mM Angeli's Salt in 0.01 M NaOH). Keep on ice.
-
Prepare high-concentration stock solutions of potential interfering species (e.g., 100 mM solutions of L-cysteine, GSH, sodium ascorbate, NaNO₂, H₂O₂, Na₂S, and an NO donor like SNAP) in an appropriate buffer.
-
-
Prepare Working Solutions:
-
Dilute the sensor stock solution to the final working concentration (e.g., 1-10 µM) in a suitable aqueous buffer (e.g., 50 mM PIPES, 100 mM KCl, pH 7.4).[4]
-
-
Acquire Fluorescence Spectra:
-
In a cuvette, add the sensor working solution.
-
Record the baseline fluorescence spectrum using an appropriate excitation wavelength.
-
Add a defined concentration of an interfering species (e.g., to a final concentration of 1 mM). Incubate for a set period (e.g., 10-30 minutes) and record the spectrum.
-
In a separate cuvette containing only the sensor working solution, add the HNO donor (e.g., to a final concentration of 50-100 µM) and immediately record the fluorescence response over time.
-
-
Analyze Data:
-
Compare the fluorescence intensity change (fold-increase) induced by HNO to that induced by each potential interferent. A highly selective sensor will show a large response to HNO and minimal response to other species.[4]
-
Protocol 2: Imaging Exogenous HNO in Live Cells
-
Cell Culture:
-
Plate cells (e.g., HeLa, H9C2) on a suitable imaging dish (e.g., glass-bottom 35 mm dish) and grow to 70-80% confluency in standard culture medium.
-
-
Sensor Loading:
-
Wash the cells once with a physiological buffer (e.g., PBS or HBSS, pH 7.4).
-
Incubate the cells with the HNO sensor (e.g., 1-10 µM in buffer) for 30-60 minutes at 37°C.
-
-
Baseline Imaging:
-
Wash the cells twice with buffer to remove excess sensor.
-
Acquire baseline fluorescence images using a fluorescence microscope with the appropriate filter set.
-
-
HNO Treatment and Imaging:
-
Add a solution of the HNO donor (e.g., Angeli's Salt, final concentration 100-500 µM) to the cells.
-
Immediately begin time-lapse imaging to capture the fluorescence turn-on. Acquire images every 30-60 seconds for 15-30 minutes.
-
-
Controls:
-
Perform a control experiment where only the vehicle (e.g., buffer without donor) is added to sensor-loaded cells to ensure the fluorescence change is donor-dependent.
-
Perform another control where cells are pre-treated with an HNO scavenger before donor addition to confirm signal specificity.
-
Visualizations
Caption: HNO signaling pathway overview.
Caption: Workflow for imaging HNO in live cells.
Caption: Troubleshooting high background signal.
References
- 1. In Vitro and in Vivo Imaging of this compound with Copper Fluorescent Probe in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-coloured fluorescent sensing toolbox for selective detection of this compound in vitro and ex vivo - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00006G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Fast and Selective Near-Infrared Fluorescent Sensor for Multicolor Imaging of Biological this compound (HNO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xerogel Optical Sensor Films for Quantitative Detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound (HNO) as a vasoprotective signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (HNO): a novel redox signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Chemical Biology of HNO Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. The Pharmacology of this compound (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Ratiometric Determination of this compound Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of Angeli's salt in physiological buffer
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angeli's salt (sodium trioxodinitrate), a widely used nitroxyl (HNO) donor.
Frequently Asked Questions (FAQs)
Q1: My Angeli's salt solution seems to be degrading too quickly. How can I ensure the stability of my stock solution?
A1: Angeli's salt is inherently unstable in neutral or acidic conditions. To prepare a stable stock solution, dissolve the solid salt in a cold, alkaline solution, such as 10 mM NaOH.[1] These alkaline stock solutions can be stored at -20°C for up to 24 hours. For experiments, the stock solution should be freshly prepared and diluted into your physiological buffer immediately before use. Decomposition is nearly instantaneous at a pH of 5.0.
Q2: What are the primary degradation products of Angeli's salt in a standard physiological buffer (e.g., pH 7.4)?
A2: In an aqueous solution at physiological pH (around 7.4), Angeli's salt decomposes to produce equimolar amounts of this compound (HNO) and nitrite (NO₂⁻).[2][3][4] The generated HNO is highly reactive.
Q3: I am observing inconsistent results in my experiments. What factors could be influencing the degradation rate of Angeli's salt?
A3: Several factors can affect the decomposition rate and subsequent reactions:
-
pH: The degradation is highly pH-dependent. The rate decreases above pH 8 and is very rapid in acidic conditions.[3]
-
Oxygen: The presence of oxygen can increase the rate of decomposition compared to deoxygenated solutions.[2]
-
Thiols: Biological thiols, such as glutathione (GSH) and cysteine, react rapidly with the released HNO.[5][6] This can alter the downstream effects and should be considered in your experimental design.
-
Metal Ions: Trace metal ions can influence the formation of nitric oxide (NO) from Angeli's salt.[7]
Q4: How can I confirm that the observed biological effect is due to HNO and not other degradation products like nitrite?
A4: This is a critical control experiment. Since nitrite is a co-product, its effect should be independently assessed. You can perform control experiments using sodium nitrite at the same concentration that would be produced by the decomposition of your Angeli's salt. Additionally, using an HNO-selective scavenger, like L-cysteine, can help determine if the observed response is mediated by HNO.[2]
Q5: What is the half-life of Angeli's salt under typical physiological conditions?
A5: The half-life of Angeli's salt is relatively short, which is a key consideration for experimental timing. At 37°C in a pH 7.4 phosphate buffer, the half-life is approximately 2.3 to 5 minutes.[2]
Troubleshooting Guide
Issue 1: Low or no observable effect of Angeli's salt.
-
Possible Cause: Premature degradation of the Angeli's salt stock solution.
-
Solution: Ensure your stock solution is freshly prepared in a cold, alkaline solvent (e.g., 10 mM NaOH) and kept on ice.[1] Add it to the experimental system at the very last moment.
-
-
Possible Cause: Rapid scavenging of HNO in the experimental medium.
-
Solution: Be aware of high concentrations of thiols (e.g., in cell culture media or plasma) that can rapidly react with and consume HNO.[6] Consider a cell-free buffer system first to validate the delivery of HNO.
-
-
Possible Cause: Incorrect dosage.
-
Solution: Due to its short half-life, the effective concentration of the active species (HNO) is transient.[2] You may need to use a higher initial concentration of Angeli's salt or a continuous infusion protocol to achieve a sustained effect.
-
Issue 2: Results are not reproducible.
-
Possible Cause: Inconsistent timing in experimental procedures.
-
Solution: Given the rapid decomposition of Angeli's salt (half-life of ~2-5 minutes at 37°C), it is crucial to standardize the time between adding the salt and performing measurements.[2]
-
-
Possible Cause: Variability in buffer composition.
-
Solution: Ensure the pH and composition of your physiological buffer are consistent across all experiments. Minor pH shifts can significantly alter the decomposition rate.[3] Check for the presence of components that might react with HNO, such as thiols or certain metal ions.
-
Issue 3: Observing effects that may not be related to HNO.
-
Possible Cause: Effects caused by the nitrite co-product.
-
Solution: Always run a parallel control experiment with sodium nitrite at a concentration equal to that of the Angeli's salt used.[2]
-
-
Possible Cause: Downstream reaction products of HNO under aerobic conditions.
-
Solution: Under aerobic conditions, HNO can react with oxygen to form other reactive nitrogen species.[8] While distinct from peroxynitrite, these species have their own reactivity.[2] Consider conducting experiments under anaerobic conditions to isolate the effects of HNO itself, if feasible for your system.
-
Quantitative Data Summary
Table 1: Decomposition Kinetics of Angeli's Salt
| Parameter | Value | Conditions |
| Half-life (t½) | ~2.3 - 5 min | 100 mM phosphate buffer, pH 7.4, 37°C[2] |
| Decomposition Rate Constant | ~6.8 x 10⁻⁴ s⁻¹ | pH 4-8, 25°C[3] |
| Decomposition Rate Constant | ~4-5 x 10⁻³ s⁻¹ | pH 4-8, 37°C[3] |
Table 2: Products of Angeli's Salt Decomposition
| Reactant | Products | Conditions |
| Na₂N₂O₃ | HNO + NO₂⁻ | Physiological buffer (pH ~7.4)[2][3] |
| Na₂N₂O₃ | Nitric Oxide (NO) | Below pH 4[3] |
Experimental Protocols
Protocol 1: Preparation of Angeli's Salt Stock Solution
-
Materials: Angeli's salt (solid), 10 mM Sodium Hydroxide (NaOH) solution, ice bath.
-
Procedure: a. Prepare the 10 mM NaOH solution and chill it in an ice bath. b. Weigh the required amount of solid Angeli's salt. c. Immediately before the experiment, dissolve the Angeli's salt in the cold 10 mM NaOH solution to the desired stock concentration (e.g., 10 mM). d. Keep the stock solution on ice at all times and use it within a few hours of preparation. For longer storage (up to 24 hours), aliquot and freeze at -20°C.[1] e. The concentration of the stock solution can be verified by measuring its absorbance at 250 nm (molar extinction coefficient ε = 8000 M⁻¹cm⁻¹ in 10 mM NaOH).[1]
Protocol 2: Monitoring Decomposition via UV-Vis Spectrophotometry
-
Materials: UV-Vis spectrophotometer with a temperature-controlled cuvette holder, quartz cuvettes, physiological buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Procedure: a. Set the spectrophotometer to scan a range that includes the absorbance maximum of Angeli's salt (~250 nm). b. Pre-warm the physiological buffer to 37°C. c. Add the buffer to a quartz cuvette and place it in the temperature-controlled holder. d. Initiate the experiment by adding a small volume of the concentrated Angeli's salt stock solution to the cuvette to achieve the final desired concentration. e. Immediately begin recording spectra at regular time intervals (e.g., every 30 seconds). f. The decay of the absorbance at 250 nm follows first-order kinetics, from which the half-life can be calculated.
Visualizations
Caption: Fig 1. Degradation of Angeli's Salt at Physiological pH.
References
- 1. The this compound donor, Angeli’s salt, inhibits inflammatory hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry of this compound-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The potential of Angeli’s salt to decrease nitric oxide scavenging by plasma hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. The mode of decomposition of Angeli's salt (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Auto-oxidation of Nitroxyl (HNO) Donors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of nitroxyl (HNO) donors during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HNO) and why is it studied using donors?
This compound (HNO), or azanone, is the one-electron reduced and protonated congener of nitric oxide (NO). It is a highly reactive molecule with a short lifetime, readily dimerizing to hyponitrous acid, which then dehydrates to nitrous oxide (N₂O). Due to its inherent instability, HNO cannot be stored and must be generated in situ from donor compounds for experimental studies. These donors release HNO under specific physiological conditions, allowing for the investigation of its biological effects.[1][2]
Q2: What are the most common classes of HNO donors?
The most frequently used HNO donors in research include:
-
N-hydroxy-N-nitrosoamines: Angeli's salt (Na₂N₂O₃) is the most common example, spontaneously releasing HNO and nitrite at physiological pH.[1][2]
-
N-Hydroxysulfonamides: Piloty's acid and its derivatives release HNO, often under more specific pH conditions (typically alkaline).[3][4][5]
-
Acyloxy Nitroso Compounds: These compounds can be designed to release HNO upon hydrolysis.
-
Diazeniumdiolates (NONOates): While primarily known as NO donors, some can be engineered to release HNO.
Q3: What are the primary factors that contribute to the auto-oxidation and decomposition of HNO donors?
The stability of HNO donors and the subsequent release of HNO are influenced by several factors:
-
pH: The rate of HNO release for many donors is highly pH-dependent. For instance, Angeli's salt decomposes between pH 4 and 8, while Piloty's acid typically requires alkaline conditions for efficient HNO release.[1][3][4][5]
-
Temperature: Higher temperatures generally accelerate the decomposition of HNO donors.[3]
-
Oxygen: The presence of oxygen can lead to the oxidation of HNO to NO, altering the intended biological effects. Under aerobic conditions at neutral pH, Piloty's acid can be oxidized to a nitroxide radical that generates NO instead of HNO.[3][6]
-
Light: Some HNO donors are photosensitive and can be triggered to release HNO upon photoirradiation. Unintended exposure to light can lead to premature decomposition.[7][8][9][10][11]
-
Presence of Thiols and Metals: HNO is highly reactive towards thiols and metalloproteins. These interactions are central to its biological activity but can also represent pathways for its consumption and apparent "instability" in biological media.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed. | 1. Degradation of HNO donor: Improper storage or handling of the solid compound or stock solution. 2. Suboptimal pH of the experimental buffer: The pH may not be conducive to HNO release from the specific donor used. 3. Rapid consumption of HNO: High concentrations of thiols or other reactive species in the medium. 4. Incorrect donor concentration: Errors in weighing or dilution. | 1. Store solid donors at -20°C, protected from light and moisture. Prepare fresh stock solutions in an appropriate alkaline buffer (e.g., 0.01 M NaOH for Angeli's salt) and use them promptly. 2. Verify the pH of your experimental buffer and ensure it is optimal for your chosen HNO donor (see Table 1). 3. Consider the composition of your experimental medium. If high concentrations of scavengers are present, a higher donor concentration may be needed. 4. Confirm the concentration of your stock solution spectrophotometrically if possible (e.g., Angeli's salt has a UV absorbance at 237 nm).[12] |
| Observed effects are more consistent with nitric oxide (NO) than HNO. | 1. Oxidation of HNO to NO: This can occur in the presence of oxygen or certain metal ions.[3][6] 2. Contamination of the donor with NO-releasing impurities. | 1. Deoxygenate buffers by bubbling with an inert gas (e.g., argon or nitrogen) before adding the HNO donor. 2. Use high-purity, well-characterized HNO donors. |
| High background signal in analytical assays. | 1. Interference from media components: Phenol red in cell culture media can interfere with some colorimetric assays. High protein concentrations can also be problematic.[13] 2. Decomposition products of the donor interfering with the assay: For example, Angeli's salt releases nitrite, which is the analyte in the Griess assay.[1][14][15][16][17] | 1. Use phenol red-free media for experiments involving colorimetric assays. Deproteinize samples using ultrafiltration before analysis.[18][19][20] 2. When using the Griess assay with Angeli's salt, it is crucial to have appropriate controls to distinguish between the nitrite co-released with HNO and any nitrite formed from HNO oxidation. |
| Fluorescent probe for HNO shows weak or no signal. | 1. Interference from other biological reductants: Some fluorescent probes for HNO can react with other reducing agents like glutathione (GSH), ascorbate, or cysteine.[21] 2. Low concentration of HNO: The donor may not be releasing sufficient HNO to be detected. | 1. Choose a fluorescent probe with high selectivity for HNO over other biological reductants.[21][22] 2. Increase the concentration of the HNO donor or optimize the conditions for its decomposition. |
Quantitative Data on HNO Donor Stability
Table 1: Stability and Release Characteristics of Common HNO Donors
| HNO Donor | Optimal pH for HNO Release | Half-life (t½) | Co-products of Release | Key Considerations |
| Angeli's Salt | 4.0 - 8.0[1] | ~2.3 minutes at 37°C, pH 7.4[12] | Nitrite (NO₂⁻)[1][14][15][16][17] | Spontaneous release at physiological pH. The co-release of nitrite must be accounted for in experimental design. Decomposition is almost instantaneous at pH 5.0.[12] |
| Piloty's Acid | Alkaline (e.g., pH 13)[3][4] | 4.2 x 10⁻⁴ s⁻¹ at 25°C, pH 13[3] | Benzenesulfinate[2] | Release at neutral pH is very slow. Can be oxidized to an NO donor under aerobic conditions at neutral pH.[3] Derivatives with electron-withdrawing groups may release HNO at more physiological pH.[1][4][5] |
| CXL-1020 (a Piloty's acid derivative) | Physiological pH | Not specified in search results | Inactive organic by-product | Designed for non-enzymatic decomposition to produce pure HNO without biologically active by-products. |
| Photolabile Donors | N/A (light-triggered) | Seconds to minutes upon irradiation[7][9] | Varies with donor structure | Allows for precise spatial and temporal control of HNO release.[8][10][11] |
Experimental Protocols
Protocol 1: Preparation and Handling of Angeli's Salt Stock Solution
-
Materials:
-
Angeli's salt (solid)
-
0.01 M Sodium hydroxide (NaOH), deoxygenated
-
Inert gas (argon or nitrogen)
-
Gas-tight syringe
-
Ice bath
-
-
Procedure:
-
Handle solid Angeli's salt in an inert atmosphere (e.g., a glove box) as it is air and moisture sensitive.[12]
-
Prepare a stock solution of 0.01 M NaOH and deoxygenate it by bubbling with argon or nitrogen for at least 30 minutes on ice.
-
Weigh the desired amount of Angeli's salt and dissolve it in the deoxygenated 0.01 M NaOH to the desired stock concentration (e.g., 10 mM). Work quickly to minimize exposure to air.
-
Store the alkaline stock solution on ice and use it within 24 hours. For longer-term storage, aliquots can be frozen at -20°C.
-
To initiate HNO release, add a small volume of the alkaline stock solution to your experimental buffer (pH 7.0-7.4) that has been pre-warmed to the desired temperature.[12]
-
Protocol 2: Quantification of HNO Release using the Oxyhemoglobin Assay
This assay measures the oxidation of oxyhemoglobin (oxyHb) to methemoglobin (metHb) by HNO.
-
Materials:
-
Spectrophotometer capable of reading at 401 nm and 421 nm
-
Oxyhemoglobin solution (typically 5-10 µM in phosphate buffer)
-
HNO donor stock solution
-
Experimental buffer (e.g., phosphate-buffered saline, PBS)
-
-
Procedure:
-
Prepare the oxyHb solution in the experimental buffer.
-
Place the oxyHb solution in a cuvette and obtain a baseline reading on the spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the HNO donor stock solution to the cuvette.
-
Monitor the change in absorbance over time. The conversion of oxyHb to metHb results in a decrease in absorbance at 421 nm and an increase at 401 nm.[23][24][25]
-
The rate of HNO release can be calculated from the rate of metHb formation using the appropriate extinction coefficients.
-
Protocol 3: Indirect Detection of HNO via Nitrite Measurement using the Griess Assay
This assay measures nitrite, a stable oxidation product of HNO. Note that this method is indirect and can be confounded by other sources of nitrite.
-
Materials:
-
Griess Reagent I (Sulfanilamide in acid)
-
Griess Reagent II (N-(1-Naphthyl)ethylenediamine in acid)
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well microplate
-
Microplate reader (540 nm)
-
-
Procedure:
-
Prepare a standard curve of known nitrite concentrations in the same buffer as your samples.
-
Add your samples and standards to the wells of the 96-well plate.
-
Add Griess Reagent I to all wells and incubate for 5-10 minutes at room temperature, protected from light.[18][19][26]
-
Add Griess Reagent II to all wells and incubate for another 5-10 minutes at room temperature, protected from light.[18][19][26]
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
-
Troubleshooting the Griess Assay:
-
High background: If samples have high protein content, deproteinize them using a 10 kDa molecular weight cutoff filter before the assay.[13][18][19]
-
Interference: If using Angeli's salt, remember that it co-releases nitrite. Run a control with the donor in the absence of your biological system to quantify this baseline nitrite level.
Visualizations
Caption: A flowchart illustrating the key steps in conducting experiments with HNO donors, from preparation to data analysis.
Caption: A logical diagram for troubleshooting common issues encountered during experiments with this compound donors.
References
- 1. The Emergence of this compound (HNO) as a Pharmacological Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decomposition of Piloty's acid derivatives - Toward the understanding of factors controlling HNO release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacology of this compound (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OhioLINK ETD: Zhou , Yang [etd.ohiolink.edu]
- 8. Photocontrollable nitric oxide (NO) and this compound (HNO) donors and their release mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Brasch Group HNO Donors - The Brasch Group [brasch-group.com]
- 10. researchgate.net [researchgate.net]
- 11. Controlled release of HNO from chemical donors for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. woongbee.com [woongbee.com]
- 14. This compound accelerates the oxidation of oxyhemoglobin by nitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound accelerates the oxidation of oxyhemoglobin by nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Detecting and monitoring NO, SNO and nitrite in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Assay of NOS Activity by the Measurement of Conversion of Oxyhemoglobin to Methemoglobin by NO | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Assay of NOS activity by the measurement of conversion of oxyhemoglobin to methemoglobin by NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal-to-noise in electrochemical HNO detection
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the electrochemical detection of nitroxyl (HNO).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My baseline is excessively noisy. What are the primary causes and how can I reduce this noise?
A noisy baseline can obscure the actual signal from HNO, making quantification difficult. The primary sources of noise are typically environmental, related to the potentiostat setup, or issues with the reference electrode.
1. Environmental and Electrical Noise: Electrochemical measurements are sensitive to electromagnetic interference (EMI) from nearby equipment.[1]
-
Solution: Place your electrochemical cell inside a Faraday cage to shield it from external EMI. Ensure all equipment in the vicinity (e.g., stir plates, hot plates, rotators) is properly grounded.[1][2]
2. Improper Grounding: A common source of noise is improper grounding of the potentiostat and the electrochemical cell.
-
Solution: Connect the potentiostat and any associated equipment to a single, common ground point. This minimizes the potential for ground loops, which can introduce significant noise.
3. Reference Electrode Issues: The stability of the reference electrode is critical for a stable baseline. Problems can arise from air bubbles, clogged frits, or incorrect filling solutions.[2][3]
-
Solution:
-
Check for Air Bubbles: Ensure there are no air bubbles trapped at the tip of the reference electrode.[2][3] Gently tap the electrode to dislodge any bubbles.
-
Inspect the Frit: A clogged or dry frit will result in a high-impedance connection and a noisy signal.[2] Ensure the frit is wet and allows for good ionic conductance. If necessary, replace the electrode or the frit.
-
Verify Filling Solution: Use the correct filling solution at the proper concentration for your reference electrode.
-
4. Cable and Connections: Long or unshielded cables can act as antennas, picking up environmental noise.[2][4]
-
Solution: Use the shortest possible shielded cables to connect the electrodes to the potentiostat.[2][4] Ensure all connections are secure and free of corrosion.
Below is a systematic workflow to diagnose and resolve baseline noise issues.
Q2: I'm not seeing a clear HNO signal, or the signal is much weaker than expected. What should I check?
A weak or absent signal can be due to issues with the working electrode, the HNO donor, or interfering substances.
1. Working Electrode Passivation or Fouling: The surface of the working electrode is critical for the detection of HNO. Over time, the electrode surface can become passivated (inactive) or fouled by components in the sample matrix.
-
Solution:
-
Electrode Polishing: Regularly polish the working electrode according to the manufacturer's instructions to ensure a clean and active surface.
-
Electrode Modification: For HNO detection, a modified electrode, such as a cobalt porphyrin-modified gold electrode, is often used for selectivity.[5][6] Ensure that the modification procedure was performed correctly and that the modifying layer is intact.
-
2. HNO Donor and Solution Chemistry: HNO is highly reactive and has a short half-life, making its detection challenging.[7][8] The signal is dependent on the efficient release of HNO from a donor compound.
-
Solution:
-
Fresh Donor Solutions: Always prepare fresh solutions of the HNO donor (e.g., Angeli's salt) immediately before use.
-
pH and Temperature: The rate of HNO release from donors can be pH and temperature-dependent. Ensure your buffer conditions are optimal for the specific donor you are using.
-
Deoxygenate Solutions: Oxygen can react with HNO.[7] Purging your solutions with an inert gas like nitrogen or argon before and during the experiment can help preserve the HNO concentration.[3]
-
3. Potential Interferents: Other electroactive species in your sample can interfere with HNO detection, either by reacting with HNO or by producing a signal at a similar potential.
-
Solution:
-
Selective Electrodes: The use of selective electrode modifications, like cobalt porphyrins, helps to distinguish HNO from other reactive nitrogen species such as nitric oxide (NO).[6][7]
-
Control Experiments: Run control experiments without the HNO donor to identify background signals from your sample matrix.
-
The diagram below illustrates the key components for successful HNO signal generation.
Q3: My signal is consistently drifting in one direction. What are the likely causes?
Signal drift can be caused by several factors, including temperature instability, changes in the reference electrode potential, or gradual fouling of the working electrode.
1. Temperature Fluctuations: Electrochemical reactions are sensitive to temperature. A change in the temperature of your electrochemical cell will cause the baseline signal to drift.
-
Solution: Use a water bath or other temperature control system to maintain a constant and uniform temperature in your electrochemical cell.
2. Reference Electrode Instability: The potential of the reference electrode should be stable over the course of the experiment.
-
Solution: Allow the reference electrode to equilibrate in the sample solution for a sufficient amount of time before starting your measurements. Ensure the filling solution is not contaminated and that the frit remains unclogged.
3. Working Electrode Fouling: In complex biological samples, proteins or other molecules can slowly adsorb to the surface of the working electrode, changing its properties and causing the signal to drift.
-
Solution: If working with complex media, consider using a protective membrane over the electrode if compatible with HNO detection. In between experiments, ensure the electrode is thoroughly cleaned and polished.
Frequently Asked Questions (FAQs)
Q: What is a typical signal-to-noise ratio (S/N) I should aim for in electrochemical HNO detection?
A: An S/N ratio of 3 is generally considered the limit of detection. For reliable quantification, an S/N ratio of 10 or greater is desirable. The achievable S/N will depend on the concentration of HNO, the sensitivity of your electrode, and the level of background noise.
Q: How can I minimize the impact of interfering species in biological samples?
A: Minimizing interference is crucial for accurate HNO detection. Several strategies can be employed, as summarized in the table below.
| Interfering Species | Potential Effect | Mitigation Strategy |
| Nitric Oxide (NO) | Can be electroactive at similar potentials. | Use an HNO-selective electrode, such as one modified with a specific cobalt porphyrin.[6][7] |
| Hydrogen Peroxide (H₂O₂) | Can interfere with the electrochemical signal of nitric oxide and potentially HNO.[9] | Some electrode modifications can reduce sensitivity to H₂O₂. Running controls with H₂O₂ is recommended. |
| Thiols (e.g., Glutathione) | Can react with HNO, reducing its concentration.[7] | This is an inherent challenge in biological systems. Kinetic analysis may be necessary to account for this reaction. |
| Ascorbic Acid | A common biological reductant that can be electroactive. | The use of a permselective membrane (e.g., Nafion) can sometimes block negatively charged interferents. |
Q: How often should I polish my working electrode?
A: The frequency of polishing depends on the nature of your samples. For clean buffer solutions, polishing may only be necessary daily. When working with complex biological media like cell lysates or plasma, you may need to polish the electrode between each measurement to ensure a clean and reproducible surface.
Experimental Protocols
Protocol 1: Preparation of a Cobalt Porphyrin-Modified Gold Electrode
This protocol describes a general method for modifying a gold electrode for selective HNO detection.
Materials:
-
Gold working electrode
-
Polishing materials (e.g., alumina slurries of decreasing particle size)
-
Cobalt(II) 5,10,15,20-tetrakis[3-(p-acetylthiopropoxy)phenyl]porphyrin [Co(P)][7]
-
Suitable organic solvent (e.g., dichloromethane)
-
Electrochemical cell and potentiostat
Procedure:
-
Electrode Polishing:
-
Polish the gold electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water between polishing steps.
-
Soncate the electrode in deionized water and then ethanol for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry in a 0.5 M H₂SO₄ solution to electrochemically clean the gold surface. Scan the potential between the oxidation and reduction potentials of gold until a characteristic voltammogram for clean gold is obtained.
-
Rinse the electrode with deionized water and dry with nitrogen.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a dilute solution of the cobalt porphyrin with a thiol group for attachment to the gold surface.
-
Immerse the clean, dry gold electrode in the porphyrin solution for a sufficient time (typically several hours to overnight) to allow for the formation of a self-assembled monolayer.
-
After incubation, remove the electrode and rinse it thoroughly with the solvent to remove any non-covalently bound porphyrin.
-
Dry the electrode with nitrogen. The electrode is now ready for use.
-
Below is a diagram illustrating the electrode preparation workflow.
References
- 1. electrochemistrystore.com [electrochemistrystore.com]
- 2. pineresearch.com [pineresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. An Essential Guide to the Best Laboratory Practices for Electrochemistry [electrochem.org]
- 5. Discovery of endogenous this compound as a new redox player in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02236A [pubs.rsc.org]
- 8. Fluorescent probes for the detection of this compound (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogen peroxide interferes with detection of nitric oxide by an electrochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Nitroxyl Adducts
Welcome to the technical support center for the HPLC analysis of nitroxyl (HNO) adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you avoid common artifacts and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in the HPLC analysis of this compound adducts?
Artifacts in HPLC analysis of this compound adducts can arise from several sources, broadly categorized as sample-related, system-related, and method-related.
-
Sample-Related Issues:
-
Inherent Instability of Adducts: this compound adducts, particularly those with thiols, can be unstable and may dissociate or rearrange back to the parent thiol or form other species. The stability is often dependent on the specific thiol and the local chemical environment.[1][2]
-
Sample Matrix Effects: Complex biological matrices can contain components that interfere with the analysis or degrade the adducts.
-
Improper Sample Handling and Storage: Exposure to air (oxygen), light, and elevated temperatures can lead to the degradation of this compound adducts before analysis.
-
-
System-Related Issues:
-
Metal Contamination: Metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), can leach from stainless steel components of the HPLC system, such as tubing, frits, and even the column packing material itself.[3][4][5] These metal ions can catalyze the degradation or transformation of this compound adducts.
-
System Contamination: Carryover from previous injections can introduce interfering peaks.
-
Column Degradation: Harsh mobile phase conditions (e.g., high pH) can lead to the degradation of the stationary phase, which can interact with the analytes.[6]
-
-
Method-Related Issues:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the stability and ionization state of this compound adducts, influencing their retention and potentially causing on-column degradation.[7][8][9]
-
On-Column Reactions: The stationary phase can sometimes catalyze the degradation of reactive analytes. Additionally, certain mobile phase additives can react with the analytes on the column.
-
Q2: I am observing unexpected peaks (ghost peaks) in my chromatograms when analyzing this compound-thiol adducts. What could be the cause?
Ghost peaks, or unexpected peaks, are a common issue. In the context of this compound-thiol adduct analysis, they can be particularly perplexing due to the reactive nature of the analytes.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Action |
| Mobile Phase Contamination | Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and reagents. Filter the mobile phase before use. |
| System Contamination/Carryover | Run blank injections (injecting mobile phase or a clean solvent) to see if the ghost peaks persist. If they do, systematically clean the injector, sample loop, and column. |
| On-Column Degradation of the Adduct | This compound-thiol adducts can be labile. The "ghost peak" could be a degradation product. Try modifying the mobile phase pH to improve stability. For example, a slightly acidic pH may protonate free amines and improve the stability of certain adducts.[1][2] |
| Metal-Catalyzed Degradation | The unexpected peak could be a product of on-column degradation catalyzed by metal ions. Consider using a metal-free or bio-inert HPLC system. Alternatively, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 10-50 µM) to sequester metal ions.[4][5][10][11] |
| Reaction with Mobile Phase Components | Certain mobile phase additives can be reactive. For example, if using a mobile phase containing amines, on-column nitrosation has been observed.[12] Carefully review your mobile phase composition for any potentially reactive components. |
Q3: My this compound adduct peak is tailing or showing poor shape. How can I improve it?
Peak tailing can be caused by a variety of factors, some of which are particularly relevant to the analysis of this compound adducts.
Troubleshooting Peak Shape Issues:
| Potential Cause | Recommended Troubleshooting Action |
| Secondary Interactions with the Stationary Phase | This compound adducts, especially those with free amine or carboxyl groups, can have secondary interactions with residual silanols on silica-based columns. Adjusting the mobile phase pH away from the pKa of the analyte can suppress these interactions.[7][8][9] Adding a competitive amine (e.g., triethylamine) to the mobile phase can also help. |
| Chelation with Metal Ions | If the adduct has chelating properties (common for thiol adducts), it can interact with metal ions on the column, leading to tailing.[3][11] The use of a metal-free column or the addition of a chelating agent to the mobile phase is recommended.[4][5][10][13] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the sample concentration. |
| Column Void or Contamination | A void at the head of the column or contamination can distort peak shape. Back-flushing the column or replacing it may be necessary. |
Troubleshooting Guides
Guide 1: Investigating and Eliminating Artifacts from Metal Contamination
Metal-catalyzed degradation is a significant and often overlooked source of artifacts in the analysis of reactive species like this compound adducts.
Experimental Protocol: Diagnosing Metal Contamination
-
Symptom Observation: You observe peak tailing, the appearance of new, unexpected peaks, or a loss of recovery for your this compound adduct, especially with repeated injections.
-
Systematic Investigation:
-
Column Comparison: Analyze your sample on a brand new, high-quality C18 column and compare the chromatogram to one obtained on an older column. Significant differences may point to metal accumulation on the older column.
-
Metal-Free System Comparison: If available, analyze your sample on a metal-free or bio-inert HPLC system and compare the results to your standard stainless steel system. A significant improvement in peak shape or reduction in artifacts is a strong indicator of metal-analyte interactions.[3][14][15][16]
-
Mobile Phase Chelator Test: Prepare your mobile phase with a low concentration of a chelating agent like EDTA (e.g., 25 µM). If peak shape improves and artifact peaks are reduced, metal contamination is likely the culprit.[5][10][11]
-
Workflow for Mitigating Metal-Induced Artifacts
Caption: Troubleshooting workflow for metal-induced artifacts.
Guide 2: Addressing Artifacts from On-Column Degradation and Mobile Phase Effects
The chemical environment of the HPLC column can directly impact the stability of this compound adducts.
Experimental Protocol: Assessing On-Column Stability
-
Symptom Observation: You observe broad, distorted peaks, or multiple peaks where only one is expected, even after ruling out metal contamination.
-
Flow Rate Study: Inject your sample at different flow rates. If the relative area of the artifact peaks changes with the residence time on the column (lower flow rate = more time on column), on-column degradation is likely occurring.
-
pH Screening: Prepare mobile phases with a range of pH values (e.g., pH 3, 5, and 7), ensuring the pH is compatible with your column's specifications.[6] Analyze your sample at each pH and observe the effect on the chromatogram. A pH that stabilizes the adduct will result in a single, sharp peak with minimal extraneous peaks.[7][8][9][17]
-
Temperature Study: Analyze your sample at different column temperatures (e.g., 25°C, 35°C, 45°C). While higher temperatures can improve peak efficiency for some compounds, they can also accelerate the degradation of thermally labile adducts.[18]
Logical Relationship for Optimizing Mobile Phase pH
Caption: Logic for optimizing mobile phase pH.
Data Summary
Table 1: Influence of Mobile Phase pH on this compound Adduct Stability (Hypothetical Data)
This table illustrates the potential impact of mobile phase pH on the observed purity of a hypothetical this compound-glutathione adduct.
| Mobile Phase pH | Adduct Peak Area (%) | Degradation Product 1 Area (%) | Degradation Product 2 Area (%) |
| 3.0 | 95.2 | 2.8 | 2.0 |
| 5.0 | 85.6 | 8.9 | 5.5 |
| 7.0 | 60.3 | 25.1 | 14.6 |
Note: This is hypothetical data to demonstrate a principle. The optimal pH will vary depending on the specific adduct.
Table 2: Effect of Chelating Agent on Peak Tailing (Hypothetical Data)
This table shows the potential improvement in peak symmetry for a this compound adduct prone to metal chelation when a chelating agent is added to the mobile phase.
| Mobile Phase Condition | USP Tailing Factor |
| Standard Mobile Phase | 2.1 |
| Mobile Phase + 25 µM EDTA | 1.2 |
Note: This is hypothetical data. The effectiveness of a chelating agent will depend on the nature and extent of metal contamination.
References
- 1. Differential reactivity of bacillithiol, mycothiol and glutathione with this compound (HNO): Structural determinants and potential biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential reactivity of bacillithiol, mycothiol and glutathione with this compound (HNO): Structural determinants and potential biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mobile Phase Additive for Chelating Agent [July 27, 2004] - Chromatography Forum [chromforum.org]
- 12. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kns.org [kns.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. silcotek.com [silcotek.com]
- 17. researchgate.net [researchgate.net]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Nitroxyl Donor Concentration for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing nitroxyl (HNO) donor concentrations in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound donors in cell-based assays?
A1: The optimal concentration of a this compound donor is highly dependent on the specific donor, the cell type, and the biological endpoint being measured. However, a general starting point for many cell-based assays is in the low micromolar (µM) to millimolar (mM) range. For instance, Angeli's salt has been shown to be cytotoxic to some cell lines in the 2-4 mM range[1]. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup. A good practice is to start with a low concentration (e.g., 1 µM) and titrate upwards[2].
Q2: How does the choice of this compound donor affect the optimal concentration?
A2: Different this compound donors have distinct chemical properties, including their rate of HNO release (half-life), solubility, and byproducts, which all influence the effective concentration. For example, Angeli's salt has a short half-life and co-generates nitrite, which has its own biological effects[3]. In contrast, acyloxy nitroso compounds can be engineered to have a wide range of half-lives, from milliseconds to days, allowing for more controlled HNO release[4]. Newer donors like CXL-1020 are designed to release pure HNO with an inactive byproduct, potentially reducing off-target effects[3].
Q3: What are the critical parameters to consider when determining the optimal HNO donor concentration?
A3: Several parameters are critical for determining the optimal HNO donor concentration:
-
Cell Type and Density: Different cell lines exhibit varying sensitivities to HNO and its donors. Seeding density can also influence the outcome.
-
Donor Half-Life: The rate of HNO release will dictate the steady-state concentration of HNO achieved in the culture medium.
-
Assay Duration: The length of the experiment should be considered in relation to the donor's stability and the desired duration of HNO exposure.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and include a solvent-only control in your experiments[2].
Q4: How can I determine the rate of HNO release from my donor?
A4: The rate of HNO release can be determined using various analytical techniques. UV-visible spectroscopy can be used to monitor the disappearance of the donor molecule over time[5]. Mass spectrometry can also be employed to detect the formation of HNO-specific products[5]. Additionally, fluorescent probes that react specifically with HNO can be used to monitor its release in real-time in solution or within living cells[6][7][8].
Q5: What are common positive and negative controls for this compound donor experiments?
A5:
-
Positive Controls: A compound with a well-characterized biological effect similar to what you expect from HNO can serve as a positive control. For example, if studying vasodilation, a known vasodilator could be used.
-
Negative Controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the HNO donor (e.g., DMSO, NaOH) at the same final concentration.
-
Decomposed Donor: A solution of the HNO donor that has been allowed to fully decompose prior to addition to the cells can help distinguish between the effects of HNO and the donor molecule or its stable byproducts.
-
Scavengers: Co-incubation with an HNO scavenger, such as L-cysteine, can demonstrate that the observed effects are specifically due to HNO[9].
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity or death is observed even at low donor concentrations. | The cell line is particularly sensitive to the HNO donor or HNO itself. | Perform a cytotoxicity assay (e.g., MTT, CCK-8) with a wider range of lower concentrations to identify a non-toxic dose[6][7][8][10]. Consider using a donor with a slower, more controlled release of HNO. |
| The donor molecule or its byproducts are toxic. | Use a "spent" donor control (a solution of the donor that has been allowed to fully decompose before being added to the cells) to assess the toxicity of the byproducts. Consider switching to a purer HNO donor that produces inactive byproducts[3]. | |
| No observable effect of the this compound donor on the cells. | The concentration of HNO is too low to elicit a response. | Increase the concentration of the donor. Ensure the donor is freshly prepared and has not degraded. Confirm the biological activity of your cell line with a known positive control. |
| The HNO is reacting with components in the culture medium before reaching the cells. | Thiols in the medium can react with and quench HNO[11]. Consider using a simpler, serum-free medium for the duration of the treatment, if possible. | |
| The biological target of HNO is not present or is not functional in your cell model. | Confirm the expression and functionality of the expected signaling pathway components in your cells. | |
| High variability between replicate experiments. | Inconsistent donor preparation or handling. | Prepare fresh stock solutions of the HNO donor for each experiment. Angeli's salt, for example, is unstable and should be handled according to the manufacturer's instructions. |
| Fluctuations in cell health or number. | Ensure consistent cell seeding density and health across all wells and experiments. Monitor cells for any signs of stress or contamination. | |
| Difficulty in distinguishing between the effects of HNO and the donor molecule itself. | The donor molecule has its own biological activity. | Use structurally related molecules that do not release HNO as additional controls. Employ HNO scavengers to see if the effect is attenuated[9]. |
Quantitative Data Summary
| This compound Donor | Typical Concentration Range (in vitro) | Key Characteristics |
| Angeli's Salt (Sodium trioxodinitrate) | 0.5 µM - 4 mM[1][12][13] | Rapid HNO release, co-generates nitrite[3], cytotoxicity observed at higher concentrations[1]. |
| Acyloxy Nitroso Compounds | Varies widely based on structure | Tunable half-life for HNO release[4], can react directly with thiols[5][11]. |
| CXL-1020 (Piloty's acid cogener) | 50 - 500 µM (isolated myocytes)[3] | Decomposes to produce pure HNO and an inactive byproduct[3]. |
| 1-Nitrosocyclohexyl Acetate (NCA) | 83 mg/kg/day (in vivo mouse model)[9][14] | Used in in vivo studies to limit cardiac dysfunction[9][14]. |
Experimental Protocols
Protocol 1: Determining Optimal Donor Concentration via Dose-Response and Cytotoxicity Assays
This protocol outlines a general method for determining the optimal, non-toxic concentration of a this compound donor for your cell-based assay.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- This compound donor of choice
- Appropriate solvent for the donor (e.g., 0.01 M NaOH for Angeli's Salt, DMSO for others)
- 96-well plates
- Cell viability reagent (e.g., MTT, CCK-8)[7][8][10]
- Plate reader
2. Procedure:
- Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
- Donor Preparation: Prepare a fresh stock solution of the this compound donor in the appropriate solvent immediately before use. Perform serial dilutions in complete culture medium to create a range of concentrations to test (e.g., 0.1 µM to 5 mM). Include a vehicle-only control.
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the this compound donor.
- Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
- Cytotoxicity Assessment: At the end of the incubation period, assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol[6][10].
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus donor concentration to determine the IC50 (the concentration that causes 50% cell death) and to identify the concentration range that is non-toxic.
3. Interpretation:
- Select a range of non-toxic concentrations to use in your functional assays. The highest concentration used should result in minimal to no cell death.
Visualizations
Caption: Workflow for determining optimal HNO donor concentration.
Caption: Potential signaling pathways of this compound (HNO).
Caption: Decision tree for troubleshooting common issues.
References
- 1. The cytotoxicity of this compound: possible implications for the pathophysiological role of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound (HNO) a Novel Approach for the Acute Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyloxy Nitroso Compounds as this compound (HNO) Donors: Kinetics, Reactions with Thiols and Vasodilation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and in Vivo Imaging of this compound with Copper Fluorescent Probe in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ratiometric Determination of this compound Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound protects H9C2 cells from H/R-induced damage and inhibits autophagy via PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Acyloxy Nitroso Compounds with Improved Water Solubility and this compound (HNO) Release Kinetics and Inhibitors of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Reactive Nitrogen Maze: A Guide to Nitroxyl Sensor Specificity
For researchers, scientists, and professionals in drug development, the accurate detection of nitroxyl (HNO) amidst a sea of reactive nitrogen species (RNS) is a critical challenge. This guide provides a comparative analysis of commercially available fluorescent this compound sensors, focusing on their specificity against common RNS. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate sensor for your research needs.
The unique physiological and pathological roles of this compound, distinct from its redox sibling nitric oxide (NO), have spurred the development of sophisticated detection methods. Fluorescent probes have emerged as a powerful tool for HNO detection due to their high sensitivity and potential for real-time imaging. However, the cellular environment is a complex milieu of various reactive species, making the specificity of a sensor paramount for reliable data. This guide focuses on validating the specificity of this compound sensors against a panel of common reactive nitrogen species.
Comparative Analysis of this compound Sensor Specificity
To provide a clear comparison, the fluorescence response of several commercially available or well-described this compound sensors to various reactive nitrogen species is summarized below. The data represents the fold-increase in fluorescence intensity upon exposure to the analyte compared to the baseline fluorescence of the probe.
| Sensor Type | Probe Name/Class | Target Analyte (HNO) | Nitric Oxide (NO) | Peroxynitrite (ONOO⁻) | Nitrite (NO₂⁻) | Nitrate (NO₃⁻) | Hydrogen Peroxide (H₂O₂) | Thiols (e.g., GSH) |
| Copper-Based | Cu(II)-BODIPY (e.g., CuII[BOT1]) | ~4.3-fold[1] | No significant response[1] | No significant response[1] | No significant response[1] | No significant response[1] | No significant response[1] | No significant response |
| Copper-Based | Cu(II)-Dihidroxanthene (e.g., CuDHX1) | ~5-fold[2] | No significant response[2] | Not specified | Not specified | Not specified | No significant response | No significant response[2] |
| Rhodamine-Based | Phosphine-Rhodamine (e.g., P-Rhod) | Significant increase | No significant response | Not specified | Not specified | Not specified | No significant response | No significant response |
| BODIPY-Based | Terpyridyl-BODIPY-Copper Complex | Significant increase[3] | Low response | Low response | Low response | Low response | Low response | Low response |
Note: The quantitative data presented is compiled from various research articles and should be considered as a guide. Direct comparison between different studies may be limited by variations in experimental conditions.
Signaling Pathways and Sensing Mechanisms
The detection of this compound by many fluorescent probes is based on specific chemical reactions that lead to a change in the fluorophore's properties. Two common mechanisms are:
-
Copper(II) Reduction: Many sensors utilize a copper(II) complex that quenches the fluorescence of an attached fluorophore. This compound selectively reduces Cu(II) to Cu(I), which no longer quenches the fluorescence, resulting in a "turn-on" signal.[2]
-
Staudinger Ligation: Some metal-free probes employ a phosphine-based recognition moiety. This compound reacts with the phosphine via a Staudinger-type reaction, leading to the release of a fluorescent reporter.
Experimental Workflow for Validating Sensor Specificity
A systematic approach is crucial for validating the specificity of a this compound sensor. The following diagram outlines a typical experimental workflow.
Key Experimental Protocols
Below are detailed methodologies for performing specificity validation experiments.
Preparation of Reagents
-
This compound (HNO) Donor Solution: Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) is a commonly used HNO donor.
-
Prepare a stock solution of Angeli's salt (e.g., 10 mM) in 10 mM NaOH. Store frozen in small aliquots.
-
Immediately before use, dilute the stock solution to the desired concentration in the assay buffer (e.g., phosphate-buffered saline, pH 7.4). The decomposition of Angeli's salt to release HNO is pH-dependent.[4]
-
-
Reactive Nitrogen Species (RNS) and Interferents:
-
Nitric Oxide (NO): Prepare a saturated solution of NO gas in deoxygenated buffer. Alternatively, use an NO donor such as DEA NONOate.
-
Peroxynitrite (ONOO⁻): Prepare a stock solution in dilute NaOH. The concentration can be determined spectrophotometrically.
-
Other Interferents: Prepare stock solutions of nitrite (NaNO₂), nitrate (NaNO₃), hydrogen peroxide (H₂O₂), and glutathione (GSH) in the assay buffer.
-
Specificity Assay Protocol
-
Sensor Preparation: Prepare a stock solution of the fluorescent this compound sensor in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well microplate or a cuvette, add the assay buffer.
-
Sensor Addition: Add the sensor stock solution to the assay buffer to achieve the final desired concentration.
-
Baseline Measurement: Measure the baseline fluorescence of the sensor solution using a fluorometer with appropriate excitation and emission wavelengths.
-
Analyte Addition: Add a specific concentration of the HNO donor or the interfering RNS to the sensor solution.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity at regular intervals for a defined period (e.g., 30-60 minutes) to capture the reaction kinetics.
-
Data Analysis: For each analyte, calculate the fold-increase in fluorescence by dividing the maximum fluorescence intensity by the initial baseline fluorescence.
-
Comparison: Compare the fluorescence response generated by HNO to that of other RNS to determine the sensor's specificity.
Conclusion
The selection of a this compound sensor requires careful consideration of its specificity against a range of biologically relevant reactive nitrogen species. This guide provides a framework for comparing the performance of different sensors, including quantitative data on their selectivity and detailed experimental protocols for in-house validation. By following a systematic approach to sensor validation, researchers can ensure the accuracy and reliability of their this compound measurements, ultimately advancing our understanding of the complex roles of this enigmatic signaling molecule.
References
- 1. Direct Detection of this compound in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02236A [pubs.rsc.org]
A Head-to-Head Comparison of Angeli's Salt and CXL-1020 for Cardiac Research
In the pursuit of novel therapeutic strategies for heart failure, nitroxyl (HNO) donors have emerged as a promising class of compounds. Their ability to enhance myocardial contractility (positive inotropy) and relaxation (lusitropy) without increasing heart rate offers a significant advantage over existing treatments. This guide provides a detailed comparison of two key HNO donors: the traditional research tool, Angeli's salt, and the clinical-stage compound, CXL-1020, for their applications in cardiac research.
Executive Summary
Angeli's salt has been instrumental in elucidating the cardioprotective effects of HNO. However, its inherent chemical instability and the co-generation of nitrite, which has its own vascular effects, have limited its clinical utility.[1] CXL-1020 was developed as a more stable and "pure" HNO donor, decomposing to HNO and an inactive byproduct, making it a more suitable candidate for clinical investigation.[1] Preclinical and clinical studies have demonstrated the efficacy of CXL-1020 in improving cardiac function in heart failure models and in patients with systolic heart failure.[1][2]
Performance Comparison
The following tables summarize the key characteristics and reported effects of Angeli's salt and CXL-1020 in cardiac research models.
Table 1: Chemical and Pharmacological Properties
| Feature | Angeli's Salt (Sodium trioxodinitrate) | CXL-1020 |
| Chemical Stability | Chemically unstable in solution.[1] | More stable, designed for clinical use.[1] |
| Purity of HNO Donation | Co-generates nitrite, which has independent vascular effects.[1] | Decomposes solely to HNO and an inactive byproduct (CXL-1051).[1] |
| Primary Mechanism | sGC-dependent and -independent pathways.[3][4] | Targets cysteines in calcium handling and myofilament proteins.[5][6] |
| Clinical Development | Primarily a research tool. | Investigated in Phase I/IIa clinical trials for acute decompensated heart failure.[2][5] |
Table 2: Hemodynamic and Myocardial Effects (Preclinical Data)
| Parameter | Angeli's Salt (Isolated Rat Heart) | CXL-1020 (Various Models) |
| Inotropy (Contractility) | Dose-dependent increase in LVSP and +dP/dt.[3] | Dose-dependent increase in sarcomere shortening (75-210% at 50-500 µM in mouse myocytes).[1] Increase in ejection fraction (from 27% to 40% in canine HF model).[1] |
| Lusitropy (Relaxation) | Dose-dependent increase in -dP/dt.[7] | Faster rate of sarcomere re-lengthening in mouse myocytes.[1] Improved end-diastolic pressure-volume relationship in a rat model of diastolic dysfunction.[8][9] |
| Heart Rate | Tendency to increase at highest doses.[3] | Minimally altered.[1] |
| Coronary Flow | Dose-dependent increase.[3] | Vasodilatory effects observed.[8][9] |
| Arrhythmogenicity | No arrhythmic events reported in the cited study.[3] | Does not increase myocardial arrhythmias or ectopic activity.[8][9] |
Table 3: Effects in Disease Models and Human Studies
| Context | Angeli's Salt | CXL-1020 |
| Diabetic Hearts (T2DM model) | Preserved or enhanced inotropic, lusitropic, and coronary vasodilator responses in the face of nitric oxide resistance.[10] | Not explicitly tested in the provided search results. |
| Heart Failure (Canine Model) | Not explicitly detailed in the provided search results. | Reduced LV end-diastolic pressure and myocardial oxygen consumption; increased ejection fraction.[1] |
| Heart Failure (Human Patients) | Not applicable (research tool). | Reduced left and right heart filling pressures and systemic vascular resistance; increased cardiac and stroke volume index.[1] |
Signaling Pathways and Mechanisms of Action
The distinct chemical properties of Angeli's salt and CXL-1020 lead to differences in their primary signaling pathways.
Angeli's Salt: A Role for sGC
Research suggests that the cardiac effects of Angeli's salt are mediated, at least in part, through the activation of soluble guanylyl cyclase (sGC), a pathway it shares with nitric oxide (NO).[3][4] However, its effects are not entirely abolished by sGC inhibitors, indicating the involvement of sGC-independent mechanisms as well.[3]
CXL-1020: Targeting Calcium Cycling Machinery
CXL-1020's mechanism of action is independent of the cAMP/PKA pathway and is primarily attributed to the direct modification of cysteine residues on key proteins involved in cardiac excitation-contraction coupling.[5] This includes the glutathiolation of SERCA2a at cysteine 674, which enhances calcium reuptake into the sarcoplasmic reticulum, and interaction with ryanodine receptors (RyR2) to facilitate calcium release.[11]
Experimental Protocols
Langendorff-Perfused Heart Preparation (for Angeli's Salt Studies)
This ex vivo technique allows for the assessment of cardiac function in an intact heart, isolated from systemic influences.
Objective: To measure the dose-dependent effects of Angeli's salt on coronary flow, left ventricular systolic pressure (LVSP), and the maximum rates of pressure development (+dP/dt) and decay (-dP/dt).
Methodology:
-
Animal Preparation: Male rats are anesthetized, and the hearts are rapidly excised.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant temperature (37°C).
-
Instrumentation: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure.
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).
-
Drug Administration: Angeli's salt is administered as a bolus injection or continuous infusion in increasing concentrations (e.g., 10 pmol to 10 µmol).[3][4]
-
Data Acquisition: Hemodynamic parameters (heart rate, coronary flow, LVSP, LVEDP, +dP/dt, -dP/dt) are continuously recorded.
References
- 1. This compound (HNO) a Novel Approach for the Acute Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dicardiology.com [dicardiology.com]
- 3. The concomitant coronary vasodilator and positive inotropic actions of the this compound donor Angeli's salt in the intact rat heart: contribution of soluble guanylyl cyclase-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The concomitant coronary vasodilator and positive inotropic actions of the this compound donor Angeli's salt in the intact rat heart: contribution of soluble guanylyl cyclase-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (HNO) for treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardioprotective actions of this compound donor Angeli's salt are preserved in the diabetic heart and vasculature in the face of nitric oxide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXL-1020, a Novel this compound (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction—A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXL-1020, a Novel this compound (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction-A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioprotective actions of this compound donor Angeli's salt are preserved in the diabetic heart and vasculature in the face of nitric oxide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CXL 1020. Медицинский портал Vrachi.name [en-test.vrachi.name]
A Comparative Analysis of the Cellular Effects of Nitroxyl and Peroxynitrite
For Researchers, Scientists, and Drug Development Professionals
Nitroxyl (HNO) and peroxynitrite (ONOO⁻) are two highly reactive nitrogen species that play critical, yet distinct, roles in cellular physiology and pathology. While often discussed in the same breath due to their shared origin from nitric oxide (NO), their divergent chemical properties translate into vastly different cellular effects. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to aid researchers in understanding and manipulating their unique biological activities.
Core Chemical and Physical Properties
A fundamental understanding of the chemical properties of HNO and ONOO⁻ is crucial to appreciating their distinct biological actions.
| Property | This compound (HNO) | Peroxynitrite (ONOO⁻) |
| Formation | One-electron reduction of nitric oxide (NO).[1][2] | Diffusion-controlled reaction of nitric oxide (NO) and superoxide (O₂⁻•).[3][4][5][6][7][8] |
| Chemical Nature | Electrophile, "thiophilic".[2] | Potent oxidant and nitrating agent.[3][4][6][7][9][10] |
| Reactivity with Thiols | Reacts readily with thiols to form N-hydroxysulfenamides, which can rearrange to sulfinamides or react with another thiol to form a disulfide and hydroxylamine.[11] | Oxidizes thiols to sulfenic acids or, via radical intermediates, to thiyl radicals.[12] |
| Stability (Physiological pH) | Short-lived, dimerizes to N₂O. | Short half-life, isomerizes to nitrate.[13] |
| Reaction with O₂ | Reacts with molecular oxygen to form peroxynitrite.[14][15] | Does not directly react with O₂. |
Differential Effects on Key Cellular Signaling Pathways
The distinct chemical reactivities of this compound and peroxynitrite lead to their engagement in different signaling cascades, often with opposing outcomes.
Soluble Guanylate Cyclase (sGC) Activation
A primary target for nitric oxide is soluble guanylate cyclase (sGC), leading to cGMP production and vasodilation. The effects of HNO and ONOO⁻ on this pathway are starkly different.
-
This compound (HNO): While traditionally considered a cGMP-independent vasodilator, some studies suggest HNO can interact with sGC, though the mechanism is distinct from NO.[16] It can also induce vasodilation through cGMP-independent pathways, such as activating K(ATP) and K(V) channels and promoting the release of calcitonin gene-related peptide (CGRP).[1]
-
Peroxynitrite (ONOO⁻): Peroxynitrite is a potent inhibitor of sGC activity.[17][18] High concentrations of peroxynitrite can reduce the maximal specific activity of sGC without altering its expression levels.[17][18] This inhibitory effect contributes to the endothelial dysfunction observed in various cardiovascular diseases.
Protein Kinase Signaling
This compound and peroxynitrite exert complex and often opposing effects on various protein kinase signaling pathways that are central to cell survival, proliferation, and death.
-
This compound (HNO): The signaling pathways of HNO are still being fully elucidated, but it is known to interact with thiol-containing proteins, which can modulate the activity of various kinases and phosphatases.[11]
-
Peroxynitrite (ONOO⁻): Peroxynitrite can modulate kinase signaling through multiple mechanisms. It can activate stress-responsive pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase (PI3K)/Akt pathways.[3][19] However, its effects are concentration-dependent, with lower concentrations promoting transient and reversible upregulation of phosphotyrosine signaling, while higher concentrations lead to irreversible nitrotyrosine formation and suppression of this signaling.[3] Peroxynitrite can also enhance phosphotyrosine signaling by inactivating phosphotyrosine phosphatases through oxidation of their active site cysteine residue.[3]
Cytotoxicity and Cellular Damage
Both this compound and peroxynitrite can be cytotoxic, but the mechanisms and outcomes of their toxicity differ significantly.
| Feature | This compound (HNO) | Peroxynitrite (ONOO⁻) |
| Primary Mechanism | Induces both apoptosis and necrosis.[20] Its pro-oxidant activity can be enhanced in acidic environments.[20] | Potent inducer of cellular damage through oxidation and nitration of lipids, proteins, and DNA.[4][6][7][10][21][22] |
| Effect on DNA | Can induce DNA damage, leading to cell cycle arrest.[22] | Causes DNA strand breakage, which activates the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1), leading to energy depletion and cell death.[10][21] |
| Mitochondrial Effects | Can impact mitochondrial function. | Directly inhibits mitochondrial respiratory chain enzymes, contributing to cytotoxicity.[21] |
| Cell Death Pathways | Can induce both apoptotic and necrotic cell death.[20] | At low concentrations, it triggers apoptosis, while at higher concentrations, it induces necrosis.[10] It can also stimulate autophagy, parthanatos, and necroptosis.[23] |
Experimental Protocols
Accurate and reproducible experimental design is paramount when studying these reactive species. Below are summarized methodologies for their generation and detection.
Generation of this compound and Peroxynitrite
This compound (HNO) Donors:
-
Angeli's Salt (Na₂N₂O₃): A commonly used HNO donor that spontaneously decomposes in aqueous solution to release HNO.[20][24]
-
Piloty's Acid and its Derivatives: These compounds release HNO in a two-step mechanism involving deprotonation followed by this compound release.[24]
-
Reaction of S-nitrosothiols with Thiols: This reaction can generate this compound and the corresponding disulfide.[25]
-
Solid-gas Reaction: A novel method involves the reaction between a gaseous base and a solid HNO donor like Piloty's acid to generate gaseous HNO.[24]
-
Nitrite Reduction: Under certain conditions, such as in the presence of zinc(II)-thiocarboxylate complexes and a proton source, nitrite can be reduced to generate HNO.[26]
Peroxynitrite (ONOO⁻) Synthesis and Generation:
-
Reaction of Nitrite with Acidified Hydrogen Peroxide: A common laboratory method involves the rapid mixing of sodium nitrite with acidified hydrogen peroxide, followed by quenching with a strong base.[27][28]
-
Two-Phase System: Synthesis can be achieved using isoamyl nitrite and H₂O₂ in a two-phase system.[27]
-
Reaction of Ozone with Azide Ions: This method can also be used for peroxynitrite synthesis.[27]
-
In situ Generation: 3-(4-Morpholinyl)sydnonimine hydrochloride (SIN-1) is a compound that generates both NO and superoxide, which then react to form peroxynitrite.[29][30]
Detection of this compound and Peroxynitrite
This compound (HNO) Detection:
-
Copper-based Fluorescent Probes: These probes, such as Cu(II)[BOT1], exhibit a fluorescence turn-on response upon reaction with HNO and show good selectivity over other reactive nitrogen species.[31][32]
-
Phosphine-based Fluorescent Probes: These probes react with HNO to produce a fluorescent product, allowing for its detection.[31]
-
Electrochemical Sensors: Modified electrodes, for instance, with cobalt porphyrin, can be used for the specific detection of HNO.[24]
-
Trapping with Thiols: HNO can be trapped by thiols like glutathione to form a stable sulfinamide adduct, which can then be quantified using fluorescent labeling and separation techniques like capillary zone electrophoresis with laser-induced fluorescence (CZE-LIF).[33]
-
Mass Spectrometry and Infrared Spectroscopy: These techniques can be used for the direct and indirect detection of gaseous HNO.[24]
Peroxynitrite (ONOO⁻) Detection:
-
Fluorescent Probes: Boronate-based probes (e.g., coumarin-7-boronic acid) and other fluorescent dyes (e.g., DAX-J2 PON Green) are used for the selective and quantitative real-time measurement of intracellular peroxynitrite.[14][34][35][36]
-
Detection of Nitrotyrosine: The formation of 3-nitrotyrosine, a product of the reaction of peroxynitrite with tyrosine residues in proteins, is a commonly used biomarker for peroxynitrite formation in vivo.[8][37] It can be detected by immunohistochemistry or high-performance liquid chromatography.[37]
-
Dihydrorhodamine 123 (DHR): This probe can be oxidized by the radical products of peroxynitrite decomposition, leading to a fluorescent signal.[35]
Conclusion
This compound and peroxynitrite, despite their close relationship to nitric oxide, are distinct chemical entities with unique and often opposing cellular effects. HNO's "thiophilic" nature and its ability to modulate ion channels and signaling pathways independently of cGMP highlight its potential as a therapeutic agent, particularly in cardiovascular diseases.[1][2][29] In contrast, the potent oxidative and nitrating capacity of peroxynitrite firmly establishes its role as a key mediator of cellular damage in a wide range of pathologies, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[3][4][6][7][38] A clear understanding of their differential chemistry and biology, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel therapeutic strategies that selectively target or harness the power of these reactive nitrogen species.
References
- 1. This compound (HNO) as a vasoprotective signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (HNO): a novel redox signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxynitrite induced signaling pathways in plant response to non-proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide and peroxynitrite in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide, superoxide, and peroxynitrite: the good, the bad, and ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxynitrite-induced cytotoxicity: mechanism and opportunities for intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Chemical Biology of HNO Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 13. Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (HNO) reacts with molecular oxygen and forms peroxynitrite at physiological pH. Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (HNO) Reacts with Molecular Oxygen and Forms Peroxynitrite at Physiological pH: BIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prometheus-lsi.com [prometheus-lsi.com]
- 17. The effect of peroxynitrite on the catalytic activity of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of this compound (HNO/NO-) against normal and cancer human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multiple pathways of peroxynitrite cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nitric oxide and peroxynitrite-induced cellular damage [dspace.mit.edu]
- 23. Cellular mechanisms of peroxynitrite-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. par.nsf.gov [par.nsf.gov]
- 25. Reaction between S-nitrosothiols and thiols: generation of this compound (HNO) and subsequent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. books.rsc.org [books.rsc.org]
- 28. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Pharmacology of this compound (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Differential mechanisms of nitric oxide- and peroxynitrite-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Recent Advances in the Chemical Biology of this compound (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Direct Detection of this compound in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Developing Detection Methods for this compound [arizona.aws.openrepository.com]
- 34. researchgate.net [researchgate.net]
- 35. Peroxynitrite Is the Major Species Formed from Different Flux Ratios of Co-generated Nitric Oxide and Superoxide: DIRECT REACTION WITH BORONATE-BASED FLUORESCENT PROBE - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. books.rsc.org [books.rsc.org]
- 38. maisonsaine.ca [maisonsaine.ca]
Distinguishing Nitroxyl (HNO) from Nitric Oxide (NO) Activity in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nitroxyl (HNO) and nitric oxide (NO), despite their close chemical relationship, exhibit distinct biological activities that necessitate clear methods for differentiating their effects in experimental settings. This guide provides a comparative overview of assays and tools available to researchers for selectively investigating the bioactivity of HNO and NO.
Chemical and Biological Reactivity: A Tale of Two Redox Siblings
Nitric oxide, a free radical, is a well-established signaling molecule that primarily exerts its effects through the activation of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[1] In contrast, this compound, the one-electron reduced and protonated form of NO, demonstrates a greater propensity to react with thiols and thiol-containing proteins, a key mechanism underlying many of its biological actions.[2][3] While HNO can also influence cGMP levels, this is often considered to be an indirect effect, possibly through its conversion to NO.[3]
Tools for Selective Generation and Scavenging of HNO and NO
The selective generation and removal of HNO and NO are crucial for attributing specific biological effects to each molecule.
Donors: Controlled Release of HNO and NO
Specific donor compounds that release either HNO or NO under physiological conditions are indispensable tools. Angeli's salt is a commonly used donor for HNO, while compounds like DEA/NO are utilized for the controlled release of NO.
| Donor Compound | Released Species | Typical Concentration Range | Key Characteristics |
| Angeli's Salt (Sodium trioxodinitrate) | HNO | 0.1 nM - 100 µM | Spontaneously decomposes in aqueous solution to release HNO.[4][5] |
| DEA/NO (Diethylamine NONOate) | NO | 10 µM - 100 µM | Releases NO with a defined half-life at physiological pH.[6][7][8] |
Scavengers: Differentiating Activity Through Selective Inhibition
The differential reactivity of HNO and NO with certain chemical agents can be exploited to distinguish their activities in biological assays. L-cysteine is a prime example, as it selectively scavenges HNO while potentiating the effects of NO.
| Scavenger | Target Species | Typical Concentration | Effect on Vasorelaxation |
| L-cysteine | HNO | ~3 mM | Inhibits HNO-mediated vasorelaxation.[9][10] |
| L-cysteine | NO | ~1 mM | Enhances NO-mediated vasorelaxation.[11] |
Comparative Analysis of Biological Effects
The distinct signaling pathways activated by HNO and NO lead to different physiological responses, which can be quantified and compared.
Vasorelaxation Assays
A common method to differentiate HNO and NO activity is through vasorelaxation assays in isolated aortic rings, often in the presence of L-cysteine.
Experimental Protocol: Vasorelaxation Assay for Differentiating HNO and NO Activity
-
Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., rat) and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2/5% CO2 at 37°C.
-
Pre-contraction: Pre-contract the aortic rings with a vasoconstrictor agent like phenylephrine to a stable, submaximal tension.
-
Cumulative Concentration-Response Curves:
-
Generate a cumulative concentration-response curve for the HNO donor, Angeli's salt.
-
In a separate set of rings, pre-incubate with L-cysteine (e.g., 3 mM) for a sufficient period before generating the concentration-response curve for Angeli's salt.
-
Generate a cumulative concentration-response curve for the NO donor, DEA/NO.
-
In another set of rings, pre-incubate with L-cysteine (e.g., 1 mM) before generating the concentration-response curve for DEA/NO.
-
-
Data Analysis: Record the relaxation responses as a percentage of the pre-contraction tension. Compare the concentration-response curves in the presence and absence of L-cysteine for both donors. A significant rightward shift or inhibition of the Angeli's salt curve and a potentiation of the DEA/NO curve by L-cysteine indicates the distinct activities of HNO and NO.[9][10][11]
cGMP Activation Assays
Measuring the production of cGMP in response to HNO and NO donors can provide clear evidence of their differential engagement of the sGC pathway.
Experimental Protocol: cGMP Measurement in Cultured Cells
-
Cell Culture: Plate vascular smooth muscle cells or other relevant cell types in multi-well plates and grow to confluence.
-
Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Treat the cells with varying concentrations of Angeli's salt or DEA/NO for a defined period.
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular contents.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the dose-dependent effects of Angeli's salt and DEA/NO on intracellular cGMP levels. A significantly greater increase in cGMP in response to DEA/NO would be expected.[7][12]
Visualizing HNO and NO Activity with Fluorescent Probes
A variety of fluorescent probes have been developed for the specific detection and imaging of HNO and NO in living cells.
Fluorescent Probes for this compound (HNO)
Copper-based fluorescent probes are commonly used for HNO detection. These probes are typically non-fluorescent in their Cu(II)-bound state. The reduction of Cu(II) to Cu(I) by HNO leads to the release of the fluorophore and a "turn-on" fluorescent signal.
| Probe Type | Example | Detection Mechanism | Selectivity over NO |
| Copper-Based | Cu(II)-BODIPY complexes | Reduction of Cu(II) to Cu(I) by HNO.[3][13][14][15] | High |
| Phosphine-Based | Cyto-JN | Reaction of HNO with the diphenylphosphinobenzoyl group.[16][17] | High |
Experimental Protocol: Cellular Imaging of HNO with a Copper-Based Fluorescent Probe
-
Cell Culture and Staining: Culture cells (e.g., HeLa cells) on a suitable imaging dish. Incubate the cells with the copper-based fluorescent probe (e.g., 1 µM CuII[BOT1]) for 1 hour at 37°C.[13]
-
Induction of HNO Production: Treat the stained cells with an HNO donor, such as Angeli's salt (e.g., 200 µM).[13]
-
Fluorescence Microscopy: Acquire fluorescence images at different time points after the addition of the HNO donor using a fluorescence microscope with appropriate filter sets for the specific probe.
-
Image Analysis: Quantify the change in intracellular fluorescence intensity over time. A time-dependent increase in fluorescence following the addition of Angeli's salt indicates the detection of HNO.[13]
Fluorescent Probes for Nitric Oxide (NO)
Diaminofluorescein (DAF) derivatives are widely used for the detection of NO. These probes are essentially non-fluorescent until they react with an oxidized form of NO (in the presence of oxygen) to form a highly fluorescent triazole derivative.
| Probe Type | Example | Detection Mechanism | Selectivity over HNO |
| Diaminofluorescein-based | DAF-FM diacetate | Reaction with an oxidized form of NO to form a fluorescent triazole.[2][9][18] | High |
Experimental Protocol: Cellular Imaging of NO with DAF-FM Diacetate
-
Cell Culture and Loading: Culture cells (e.g., endothelial cells) on an imaging dish. Load the cells with DAF-FM diacetate (e.g., 5-10 µM) for 20-60 minutes at 37°C.[2][9][18]
-
De-esterification: Wash the cells to remove excess probe and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular diacetate to the NO-sensitive DAF-FM.[2][9]
-
Induction of NO Production: Stimulate the cells to produce NO using an appropriate agonist (e.g., acetylcholine for endothelial cells) or an NO donor.
-
Fluorescence Microscopy: Acquire fluorescence images before and after stimulation using a fluorescence microscope with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.[2][9]
-
Image Analysis: Quantify the increase in intracellular fluorescence as an indicator of NO production.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of HNO and NO and the workflows of key experimental assays.
Caption: Distinct signaling pathways of HNO and NO.
Caption: Vasorelaxation assay workflow.
Caption: Cellular imaging workflow.
Conclusion
The distinct chemical and biological properties of this compound and nitric oxide necessitate the use of specific tools and assays for their individual study. By employing selective donors, scavengers, and fluorescent probes in carefully designed experiments, researchers can confidently distinguish between the activities of these two important signaling molecules. The protocols and comparative data presented in this guide offer a robust framework for investigating the unique roles of HNO and NO in various physiological and pathological processes.
References
- 1. lifesciencesutc.co.uk [lifesciencesutc.co.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen sulfide and nitric oxide are mutually dependent in the regulation of angiogenesis and endothelium-dependent vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Detection of this compound in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. [PDF] In Vitro and in Vivo Imaging of this compound with Copper Fluorescent Probe in Living Cells and Zebrafish | Semantic Scholar [semanticscholar.org]
- 14. A near-infrared fluorescent probe for the selective detection of HNO in living cells and in vivo - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. sfrbm.org [sfrbm.org]
- 18. Nitric Oxide Assay and Quantification [bio-protocol.org]
A Comparative Guide to Fluorescent and Electrochemical Nitroxyl (HNO) Detection
For Researchers, Scientists, and Drug Development Professionals
Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a critical signaling molecule with distinct chemical and biological properties. Its therapeutic potential in areas such as cardiovascular disease and cancer has spurred the development of sensitive and selective methods for its detection. This guide provides an objective comparison of two prominent analytical techniques for HNO detection: fluorescent probes and electrochemical sensors. We present a summary of their performance characteristics, detailed experimental protocols, and visualizations of their detection mechanisms to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Fluorescent Probes vs. Electrochemical Sensors
| Feature | Fluorescent Probes | Electrochemical Sensors |
| Principle | Change in fluorescence intensity or wavelength upon reaction with HNO. | Amperometric or potentiometric response from the electrochemical reaction of HNO at a modified electrode surface. |
| Sensitivity | High, with limits of detection often in the nanomolar range. | High, with demonstrated detection in the nanomolar to micromolar range. |
| Selectivity | Varies by probe design; can be highly selective against other reactive nitrogen and oxygen species. | Generally high selectivity, particularly with metalloporphyrin-based sensors. |
| Spatiotemporal Resolution | Excellent for cellular and subcellular imaging. | Good for real-time, continuous monitoring in solution. |
| Primary Application | Bioimaging in live cells and tissues. | Quantitative analysis in biological fluids and chemical reaction monitoring. |
| Interferences | Can include other reducing agents or reactive species depending on the probe's mechanism. | Can be susceptible to surface fouling and interference from electroactive species. |
Quantitative Performance Comparison
The selection of a detection method often hinges on its quantitative performance. The following tables summarize key metrics for representative fluorescent probes and electrochemical sensors for HNO detection.
Table 1: Performance of Selected Fluorescent Probes for HNO Detection
| Probe Name/Type | Limit of Detection (LOD) | Linear Range | Response Time | Key Selectivity Features | Reference |
| Copper-Based (e.g., Cu(II)-BOT1) | ~50 µM (visual) | Not specified | Fast | Selective for HNO over NO and other ROS/RNS.[1] | [1] |
| Phosphine-Based (Ratiometric) | 0.5 µM | Not specified | Minutes | Highly selective for HNO.[2] | [2] |
| Phosphine-Based (Turn-on) | 18 nM | Not specified | Minutes | High selectivity against other biological reductants.[2] | [2] |
| FRET-Based Ratiometric Probe | 70 nM | 0.3 - 20 µM | < 10 minutes | High selectivity for HNO over other reactive species.[3][4] | [3][4] |
| Chemiluminescent (HNOCL-1) | 138 nM | 0 - 500 µM | ~15 minutes to max intensity | High selectivity based on phosphine reaction.[5] | [5] |
Table 2: Performance of Selected Electrochemical Sensors for HNO Detection
| Sensor Type | Limit of Detection (LOD) | Linear Range | Response Time | Key Selectivity Features | Reference |
| Cobalt Porphyrin-Modified Gold Electrode | ~1 nM | 1 nM - 1 µM | Real-time | Specific for HNO with no interference from NO, O₂, NO₂⁻, and other RNOS.[6][7] | [6][7] |
| Generic Oxides of Nitrogen (NOx) Sensor | Not specified for HNO | 2 - 500 PPM | T90 = 30 seconds | Responds to NOx, not specific to HNO.[8] | [8] |
Signaling Pathways and Detection Mechanisms
Understanding the underlying principles of detection is crucial for interpreting results and troubleshooting experiments.
Fluorescent Probe Detection Mechanisms
Fluorescent probes for HNO typically operate via one of two primary mechanisms:
-
Copper(II) Reduction: The fluorescence of a dye is quenched by a paramagnetic Cu(II) center. HNO selectively reduces Cu(II) to diamagnetic Cu(I), restoring the fluorescence of the dye.
-
Phosphine-Aza-Ylide Reaction: Non-fluorescent phosphine-derivatized fluorophores react with HNO to form a highly fluorescent aza-ylide, resulting in a "turn-on" signal.
Electrochemical Sensor Detection Mechanism
Electrochemical detection of HNO is most effectively achieved using a cobalt porphyrin-modified electrode. The process involves the binding of HNO to the cobalt center, followed by an electrochemical oxidation that generates a measurable current.
Experimental Protocols
Fluorescent Detection of HNO in Living Cells
This protocol provides a general guideline for using a fluorescent probe to detect HNO in a cellular context. Specific parameters should be optimized for the chosen probe and cell line.
Materials:
-
Fluorescent HNO probe (e.g., a phosphine-based or copper-based probe)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
HNO donor (e.g., Angeli's salt)
-
Live-cell imaging microscope with appropriate filter sets
-
Cell line of interest cultured on glass-bottom dishes
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the probe stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.
-
HNO Treatment:
-
Prepare a fresh solution of the HNO donor (e.g., Angeli's salt) in PBS or an appropriate buffer immediately before use.
-
Add the HNO donor solution to the cells at the desired final concentration.
-
-
Imaging:
-
Immediately place the dish on the stage of the live-cell imaging microscope.
-
Acquire images at the appropriate excitation and emission wavelengths for the specific probe.
-
Capture images at different time points to monitor the change in fluorescence intensity.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.
-
Compare the fluorescence intensity of HNO-treated cells to control (untreated) cells.
-
Electrochemical Detection of HNO in Solution
This protocol outlines the general steps for using a cobalt porphyrin-modified electrode for the quantitative detection of HNO.
Materials:
-
Cobalt porphyrin-modified gold working electrode
-
Ag/AgCl reference electrode
-
Platinum counter electrode
-
Potentiostat
-
Electrochemical cell
-
Phosphate buffer (pH 7.4)
-
HNO donor (e.g., Angeli's salt)
-
Nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation:
-
If not pre-made, modify a gold electrode by covalently attaching a cobalt porphyrin via a thiol moiety.[6]
-
Clean the electrode surface according to standard procedures before each experiment.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of phosphate buffer.
-
Deoxygenate the buffer by bubbling with nitrogen gas for at least 15-20 minutes.
-
-
Baseline Measurement:
-
Apply a constant potential (e.g., 0.8 V vs. Ag/AgCl) to the working electrode and record the baseline current until a stable signal is obtained.[6]
-
-
HNO Measurement:
-
Prepare a fresh stock solution of the HNO donor.
-
Inject a known concentration of the HNO donor into the electrochemical cell while stirring.
-
Record the change in current over time as HNO is released and reacts with the electrode.
-
-
Calibration:
-
To quantify the HNO concentration, perform a calibration by adding known concentrations of the HNO donor and recording the corresponding peak or steady-state currents.
-
Construct a calibration curve by plotting the current response versus the HNO concentration.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of HNO in unknown samples.
-
The real-time current response can be used to study the kinetics of HNO release or consumption.
-
Conclusion
Both fluorescent probes and electrochemical sensors offer powerful capabilities for the detection of this compound. The choice between these methods should be guided by the specific research question and experimental context. Fluorescent probes are unparalleled for visualizing HNO in complex biological environments with high spatial resolution, making them ideal for cell biology and in vivo imaging studies. Electrochemical sensors, on the other hand, provide excellent quantitative data and real-time monitoring capabilities, making them well-suited for biochemical assays, kinetic studies, and applications where precise concentration measurements are paramount. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can effectively harness these tools to advance our understanding of the multifaceted roles of HNO in health and disease.
References
- 1. Direct Detection of this compound in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ratiometric Determination of this compound Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemiluminescent Probe for HNO Quantification and Real-time Monitoring in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of endogenous this compound as a new redox player in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gas-sensing.com [gas-sensing.com]
A Comparative Analysis of Nitroxyl (HNO) Donor Release Profiles
For Researchers, Scientists, and Drug Development Professionals
Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a promising therapeutic agent with unique pharmacological properties, particularly in the cardiovascular system.[1][2] Due to its transient nature, the use of HNO donor compounds is essential for investigating its biological effects.[2] This guide provides a comparative analysis of the release profiles of common HNO donors, supported by experimental data, to aid researchers in selecting the appropriate donor for their specific needs.
Quantitative Comparison of HNO Donor Release Profiles
The selection of an HNO donor is critically dependent on its release kinetics, which dictates the concentration and duration of HNO exposure in an experimental system. The following table summarizes the key kinetic parameters of several widely used HNO donors under physiological conditions.
| HNO Donor Class | Specific Compound | Release Conditions (pH, Temp) | Half-life (t½) | First-Order Rate Constant (k) | Key By-products | Citation(s) |
| Trioxodinitrates | Angeli's Salt (Na₂N₂O₃) | pH 7.4, 37°C | ~2-3 min | 4-5 x 10⁻³ s⁻¹ | Nitrite (NO₂⁻) | [2][3][4] |
| pH 4-8, 25°C | ~17 min | 6.8 x 10⁻⁴ s⁻¹ | Nitrite (NO₂⁻) | [3] | ||
| N-Hydroxy-sulfonamides | Piloty's Acid | pH 13, 37°C | ~6.4 min | 1.8 x 10⁻³ s⁻¹ | Benzenesulfinate | [3] |
| pH 13, 25°C | ~27.5 min | 4.2 x 10⁻⁴ s⁻¹ | Benzenesulfinate | [3] | ||
| N-hydroxy-2-nitrobenzenesulfonamide | Physiological conditions | More efficient than Piloty's acid | Not specified | 2-nitrobenzenesulfinate | [5] | |
| Diazeniumdiolates | Isopropylamine/NO (IPA/NO) | pH 7.4, 37°C | ~2.2 min | 5.1 x 10⁻³ s⁻¹ | N-nitrosated isopropylamine | [3] |
| Alicyclic Amine Diazeniumdiolates | pH 7.4 | ~50% HNO yield | Not specified | N-nitrosated amines | [6] | |
| Acyloxy Nitroso Compounds | Acetoxy Nitroso (1) | pH 7.6, RT | ~800-890 min | 7.8-8.6 x 10⁻⁴ min⁻¹ | Acetate | [7] |
| Pivaloxy Nitroso (2) | pH 7.6, RT | Slower than Acetoxy Nitroso | Not specified | Pivalate | [7][8] | |
| Trifluoroacetoxy Nitroso (3) | All conditions | Rapid hydrolysis | Not specified | Trifluoroacetate | [7][8] | |
| Enzyme-Activated Donors | β-Galactosidase-activated Piloty's acid derivative | Presence of β-galactosidase | Controlled release | Not specified | Arylsulfinate | [9][10] |
| Photocontrollable Donors | Hetero-Diels-Alder cycloadducts | Photoirradiation | Spatially and temporally controlled | Not specified | Varies | [11][12] |
Mechanisms of HNO Release
The generation of this compound from donor molecules can be initiated through various mechanisms, including spontaneous decomposition, enzymatic activation, and photo-activation.
Spontaneous Decomposition
Many traditional HNO donors release HNO spontaneously under physiological conditions. The release is often pH-dependent.
Caption: Spontaneous decomposition pathways for Angeli's Salt and Piloty's Acid.
Enzyme-Activated Release
A more targeted approach involves the use of pro-drugs that release HNO upon activation by a specific enzyme. This allows for site-specific delivery of HNO. For instance, derivatives of Piloty's acid have been designed to be activated by β-galactosidase, an enzyme overexpressed in senescent cells.[9][10]
Caption: General workflow for enzyme-activated HNO release.
Photocontrollable Release
For precise spatial and temporal control over HNO release, photocontrollable donors have been developed. These compounds are stable until irradiated with light of a specific wavelength, which triggers a reaction to release HNO.[11][12]
Caption: Mechanism of photocontrollable HNO release.
Signaling Pathways of this compound
The biological effects of HNO are mediated through its interaction with various cellular targets, which are distinct from those of nitric oxide.[13] A key aspect of HNO's mechanism of action is its reactivity with thiol-containing proteins.[2]
Caption: Key signaling pathways modulated by this compound (HNO).
Experimental Protocols
Accurate measurement of HNO release is crucial for the interpretation of experimental results. Below are summaries of common methods used to quantify HNO.
Spectrophotometric Detection of HNO
This method often relies on the reaction of HNO with a chromophoric agent or the direct monitoring of the donor's decomposition.
-
Principle: The decomposition of some HNO donors, like acyloxy nitroso compounds, can be monitored by observing the decrease in absorbance at a specific wavelength.[7] Alternatively, HNO can be trapped by a scavenger that forms a product with a distinct absorbance.
-
General Protocol:
-
Prepare a stock solution of the HNO donor in an appropriate solvent.
-
Initiate the decomposition by diluting the stock solution into a buffer at the desired pH and temperature in a cuvette.
-
Immediately place the cuvette in a UV-Vis spectrophotometer.
-
Monitor the change in absorbance over time at the characteristic wavelength of the donor or the product of a trapping reaction.
-
Calculate the rate constant from the exponential decay of the absorbance.
-
-
Instrumentation: UV-Vis Spectrophotometer.
Gas Chromatography (GC) for N₂O Detection
HNO rapidly dimerizes to form hyponitrous acid, which then decomposes to nitrous oxide (N₂O) and water.[2] Measuring the N₂O produced is an indirect method to quantify HNO release.
-
Principle: The headspace of a reaction vessel containing the decomposing HNO donor is sampled and injected into a gas chromatograph to quantify the amount of N₂O formed.[7]
-
General Protocol:
-
Place a solution of the HNO donor in a sealed vial with a septum.
-
Incubate the vial under controlled temperature to allow for HNO release and N₂O formation.
-
At specific time points, withdraw a sample of the headspace gas using a gas-tight syringe.
-
Inject the gas sample into a GC equipped with an appropriate column and detector (e.g., electron capture detector).
-
Quantify the N₂O concentration by comparing the peak area to a standard curve.
-
-
Instrumentation: Gas Chromatograph with a suitable detector.
HNO Trapping Assays
Specific trapping agents can be used to react with HNO to form a stable, detectable product.
-
Principle: A known concentration of a trapping agent, such as metmyoglobin or a fluorescent probe, is included in the reaction with the HNO donor. The reaction of HNO with the trap leads to a change in the spectroscopic properties of the trap (e.g., absorbance or fluorescence), which can be monitored.[6]
-
General Protocol:
-
Prepare a solution containing the trapping agent in a suitable buffer.
-
Add the HNO donor to initiate the reaction.
-
Monitor the change in the spectroscopic signal of the trapping agent over time using a spectrophotometer or fluorometer.
-
The rate of change of the signal is proportional to the rate of HNO release.
-
-
Instrumentation: Spectrophotometer, Fluorometer.
Caption: General experimental workflow for measuring HNO release.
References
- 1. The Pharmacology of this compound (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emergence of this compound (HNO) as a Pharmacological Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of this compound-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piloty's acid derivative with improved this compound-releasing characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyloxy Nitroso Compounds as this compound (HNO) Donors: Kinetics, Reactions with Thiols and Vasodilation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyloxy nitroso compounds as this compound (HNO) donors: kinetics, reactions with thiols, and vasodilation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Galactosidase-activated this compound (HNO) donors provide insights into redox cross-talk in senescent cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Photocontrollable nitric oxide (NO) and this compound (HNO) donors and their release mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
Nitroxyl vs. Nitric Oxide: A Comparative Guide to Vasodilation Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the vasodilation mechanisms of nitroxyl (HNO) and its redox sibling, nitric oxide (NO). While both are nitrogen oxides that promote vascular relaxation, their underlying molecular pathways exhibit critical differences, offering distinct therapeutic possibilities. This document outlines these differences, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Core Mechanisms of Action: A Tale of Two Redox Forms
Nitric oxide (NO·), a free radical, is a well-established modulator of vascular tone.[1] Its one-electron reduction product, this compound (HNO), is now recognized for its own unique and pharmacologically distinct vascular effects.[1][2] While both molecules ultimately lead to vasodilation, often by engaging the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway, their specific molecular targets and the nuances of their signaling cascades differ significantly.
Activation of Soluble Guanylate Cyclase (sGC)
The canonical pathway for both NO and HNO-induced vasodilation involves the activation of sGC in vascular smooth muscle cells.[3][4] Activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP, which in turn activates protein kinase G (PKG) to mediate a cascade of events leading to relaxation.
-
Nitric Oxide (NO): NO activates sGC by binding to the ferrous (Fe²⁺) heme cofactor within the enzyme's β1 subunit.[5][6] This binding displaces the coordinating histidine residue, leading to a conformational change that stimulates cGMP production by up to 200-fold.[5][7]
-
This compound (HNO): HNO also activates sGC, and this is essential for its vasodilatory effect.[3][8] Studies show that HNO donors can activate the ferrous form of sGC.[9] While the precise interaction is still under investigation, it is clear that sGC and the subsequent cGMP production are necessary for HNO-induced vasodilation in vivo.[3] Unlike NO, whose vasorelaxant effects can have cGMP-independent components, the vasodilatory action of HNO appears to be almost exclusively dependent on sGC activation.[1][3]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. SOLUBLE GUANYLATE CYCLASE IS REQUIRED FOR SYSTEMIC VASODILATION BUT NOT POSITIVE INOTROPY INDUCED BY this compound (HNO) in the MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NO and CO differentially activate soluble guanylyl cyclase via a heme pivot-bend mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a vasodilator of human vessels that is not susceptible to tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of this compound (HNO) on Soluble Guanylate Cyclase Activity: INTERACTIONS AT FERROUS HEME AND CYSTEINE THIOLS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Nitroxyl-Specific Protein S-Nitrosylation
For researchers, scientists, and drug development professionals, the precise validation of nitroxyl (HNO)-specific protein S-nitrosylation is a critical challenge. Distinguishing this modification from S-nitrosation by nitric oxide (NO) is essential for understanding the unique signaling pathways of HNO. This guide provides an objective comparison of current validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
This compound, the one-electron reduced sibling of nitric oxide, imparts a distinct post-translational modification on cysteine residues: the formation of a stable S-sulfinamide (R-S(O)NH₂). This is in contrast to the S-nitrosothiol (R-S-NO) formed by NO. The ability to specifically detect the S-sulfinamide is the cornerstone of validating HNO-mediated protein modification. This guide compares three primary methodologies: the broadly used Biotin Switch Technique (BST), highly specific fluorescent probes, and definitive mass spectrometry-based approaches.
Comparative Analysis of Validation Methods
The choice of method for validating this compound-specific S-nitrosylation depends on a variety of factors, including the required specificity, sensitivity, and the nature of the biological sample. While the Biotin Switch Technique is a common method for general S-nitrosylation, its inability to distinguish between different nitroso-modifications makes it unsuitable for specific validation of HNO activity. In contrast, methods targeting the unique sulfinamide modification or employing HNO-selective probes offer greater precision.
| Method | Principle | Specificity for HNO | Sensitivity | Pros | Cons |
| Mass Spectrometry | Detects the specific mass shift (+47 Da) corresponding to the formation of a sulfinamide (R-S(O)NH₂) from a thiol (R-SH). | High. Directly identifies the chemical modification unique to HNO. | High (pmol to fmol range).[1] | Provides definitive structural confirmation and site of modification. Unbiased discovery of modified proteins. | Requires specialized equipment and expertise. Sample preparation can be complex. |
| This compound-Specific Fluorescent Probes | Small molecules that exhibit a fluorescent response upon selective reaction with HNO, often via phosphine-based chemistry. | High. Designed to be selective for HNO over NO and other reactive nitrogen species. | High (nM to µM range).[2][3][4] | Enables real-time imaging in living cells. Relatively simple to implement. | Indirect detection of protein modification. Potential for off-target effects. Quantum yield and detection limits vary between probes. |
| Biotin Switch Technique (BST) | A three-step method involving blocking free thiols, reducing S-nitrosothiols to thiols, and labeling the nascent thiols with biotin. | Low. Does not distinguish between S-nitrosothiols (from NO) and other modifications that can be reduced to a thiol. | Moderate (nmol/mg of protein).[5][6][7] | Widely established for general S-nitrosylation detection. Compatible with standard laboratory techniques (Western blot). | Prone to false positives if thiol blocking is incomplete.[3] Cannot confirm HNO-specific modification. |
Experimental Protocols
Mass Spectrometry for S-Sulfinamide Detection
This protocol outlines a general workflow for identifying HNO-induced S-sulfinamide modifications on a purified protein or in a complex mixture.
a. Protein Treatment with HNO Donor:
-
Prepare a stock solution of the HNO donor, Angeli's salt (Na₂N₂O₃), in 10 mM NaOH. Due to its instability in neutral or acidic pH, fresh preparation is crucial.
-
Incubate the protein sample (typically 0.1-1 mg/mL) with a working concentration of Angeli's salt (e.g., 0.1-1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period (e.g., 30-60 minutes) at 37°C.[8] The optimal concentration and incubation time should be determined empirically.
-
Include negative controls: a protein sample without Angeli's salt and a sample with a decomposed Angeli's salt solution.
b. Sample Preparation for Mass Spectrometry (In-Solution Digestion):
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the sample using 8 M urea.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature. This step is critical to prevent the reformation of disulfide bonds and to block any unmodified thiols.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M to ensure enzyme activity.
-
Add a protease, such as trypsin, at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[9]
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.[4]
-
c. LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system.
-
Separate peptides using a reverse-phase column with a gradient of acetonitrile.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant peptide ions for fragmentation (MS/MS).
d. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search algorithm (e.g., Sequest, Mascot).
-
Specify a variable modification corresponding to the mass of the sulfinamide group (+47.003 Da on cysteine).
-
Validate the identification of sulfinamide-modified peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.
This compound-Specific Fluorescent Probe Imaging
This protocol provides a general guideline for using a fluorescent probe to detect HNO in living cells.
a. Cell Culture and Probe Loading:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a stock solution of the HNO-specific fluorescent probe (e.g., in DMSO).
-
Dilute the probe to the final working concentration (typically in the µM range) in cell culture medium.
-
Incubate the cells with the probe-containing medium for the time recommended by the manufacturer (usually 30-60 minutes).
b. HNO Induction and Imaging:
-
Wash the cells to remove excess probe.
-
Add fresh medium containing the HNO donor (e.g., Angeli's salt at a suitable concentration) to the cells.
-
Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filter set for the specific probe.
-
Acquire images at regular intervals to monitor the change in fluorescence intensity over time.
-
Include control groups, such as cells treated with the probe but no HNO donor, and cells treated with an NO donor to confirm the specificity of the probe.
Biotin Switch Technique (for comparison)
A detailed protocol for the Biotin Switch Technique can be found in numerous publications.[2] The fundamental steps are:
-
Blocking: Free thiol groups in the protein sample are blocked with a thiol-modifying agent like methyl methanethiosulfonate (MMTS).[2]
-
Reduction: S-nitrosothiols are selectively reduced to free thiols using ascorbate.
-
Labeling: The newly formed thiol groups are labeled with a biotin-containing reagent, such as biotin-HPDP.[2]
-
Detection: Biotinylated proteins can then be detected by Western blotting with an anti-biotin antibody or enriched using avidin-affinity chromatography for subsequent identification by mass spectrometry.
Visualizing the Workflows and Pathways
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for Mass Spectrometry-based Validation of S-Sulfinamide Formation.
Caption: Distinct Signaling Pathways of HNO and NO.
References
- 1. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. [PDF] Detection of protein S-nitrosylation with the biotin-switch technique. | Semantic Scholar [semanticscholar.org]
Assessing the Off-Target Effects of Nitroxyl (HNO) Donors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of nitroxyl (HNO) has garnered significant interest in recent years, with HNO donors being investigated for a range of cardiovascular and other diseases. However, the inherent reactivity of HNO necessitates a thorough understanding of the potential off-target effects of the donor compounds used to generate it. This guide provides a comparative assessment of the off-target effects of three common classes of this compound donors: Angeli's salt, Piloty's acid and its derivatives, and acyloxy nitroso compounds.
Executive Summary
This guide summarizes the current understanding of the off-target effects of different this compound donors. The primary off-target reactivity of HNO is with thiols and metalloproteins, leading to potential enzyme inhibition and disruption of cellular signaling. The choice of HNO donor is critical, as the donor chemistry, decomposition byproducts, and rate of HNO release all contribute to the overall off-target profile.
Angeli's salt , a widely used HNO donor, decomposes to produce nitrite as a significant byproduct, which has its own biological activities. Piloty's acid and its derivatives offer an alternative, producing benzenesulfinate upon decomposition, a compound with reportedly low toxicity. Acyloxy nitroso compounds represent a tunable class of donors where the rate of HNO release can be modulated by altering the acyl group; their byproducts are generally a ketone and a carboxylic acid.
This guide presents quantitative data on the inhibition of off-target enzymes, details experimental protocols for assessing off-target effects, and provides diagrams of relevant signaling pathways and experimental workflows to aid researchers in selecting and evaluating appropriate HNO donors for their studies.
Data Presentation: Comparison of Off-Target Effects
The following tables summarize the key characteristics and reported off-target effects of the three classes of this compound donors.
Table 1: General Characteristics and Byproducts of this compound Donors
| Donor Class | Example Compound | Decomposition Byproducts | Key Off-Target Considerations |
| Diazeniumdiolates | Angeli's Salt (Na₂N₂O₃) | Nitrite (NO₂⁻) | Nitrite has known vasoactive and signaling properties that can confound results. Can also generate nitric oxide (NO) under certain conditions.[1][2] |
| N-substituted Hydroxylamines | Piloty's Acid (PhSO₂NHOH) | Benzenesulfinate (PhSO₂⁻) | Benzenesulfinate is reported to have low biological activity and toxicity.[3][4] |
| Acyloxy Nitroso Compounds | 1-Nitrosocyclohexyl Acetate | Cyclohexanone, Acetic Acid | Byproducts are generally considered to have low biological activity at typical experimental concentrations. The rate of HNO release is tunable.[5][6][7][8] |
Table 2: Comparative Off-Target Enzyme Inhibition
| Donor Compound | Target Enzyme | IC₅₀ Value (µM) | Comments |
| Angeli's Salt | Papain | 0.62 | Inhibition is largely irreversible by DTT, suggesting sulfinamide formation.[9] |
| Angeli's Salt | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 0.4 | Inhibition involves disulfide formation, which is reversible. |
| 1-Nitrosocyclohexyl Acetate | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 0.2 | Acyloxy nitroso compounds can directly react with thiols or release HNO, both leading to inhibition.[10] |
| 1-Nitrosocyclohexyl Pivalate | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 0.15 | [10] |
| 1-Nitrosocyclohexyl Trifluoroacetate | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 0.67 | [10] |
| Piloty's Acid | Yeast Aldehyde Dehydrogenase | 48 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of off-target effects. Below are protocols for key experiments cited in this guide.
Protocol 1: Assessment of Off-Target Enzyme Inhibition
This protocol is adapted from studies on the inhibition of papain and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound donor on a specific enzyme.
Materials:
-
Purified enzyme of interest (e.g., papain, GAPDH)
-
Appropriate enzyme substrate and buffer
-
This compound donor stock solution (prepared fresh in appropriate solvent)
-
Microplate reader
-
Dithiothreitol (DTT) for reversibility studies
Procedure:
-
Prepare a series of dilutions of the this compound donor in the reaction buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the this compound donor to the wells and incubate for a specific period (e.g., 30 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a microplate reader.
-
To test for reversibility, add DTT to a parallel set of wells after the initial incubation with the donor and before the addition of the substrate.
-
Calculate the percentage of enzyme inhibition for each donor concentration relative to a control with no donor.
-
Plot the percentage of inhibition against the logarithm of the donor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Protocol 2: Comet Assay for DNA Damage Assessment
This protocol is based on the methodology used to assess DNA damage induced by Angeli's salt.[11]
Objective: To evaluate the potential of a this compound donor to induce DNA strand breaks in cultured cells.
Materials:
-
Cultured mammalian cells
-
This compound donor
-
Low melting point agarose
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Treat cultured cells with various concentrations of the this compound donor for a defined period.
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Perform electrophoresis to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".
-
Neutralize and stain the slides with a fluorescent DNA dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. The "tail moment" is a common metric used.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the assessment of this compound donor off-target effects.
Caption: HNO signaling and off-target protein modification.
Caption: Workflow for assessing enzyme inhibition by HNO donors.
Caption: Off-target effects of this compound donor byproducts.
Conclusion
The selection of a this compound donor for research or therapeutic development requires careful consideration of its potential off-target effects. This guide provides a framework for comparing the off-target profiles of Angeli's salt, Piloty's acid derivatives, and acyloxy nitroso compounds. While HNO itself has inherent reactivity that must be accounted for, the byproducts of donor decomposition can introduce confounding variables. Researchers are encouraged to utilize the provided data and experimental protocols to rigorously evaluate the off-target effects of their chosen HNO donor in the context of their specific biological system. A thorough understanding of these off-target effects will ultimately lead to more robust and translatable findings in the promising field of this compound biology.
References
- 1. Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemos.de [chemos.de]
- 4. biocompare.com [biocompare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrolysis of acyloxy nitroso compounds yields this compound (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of acyloxy nitroso compounds yields this compound (HNO). | Semantic Scholar [semanticscholar.org]
- 8. Water Soluble Acyloxy Nitroso Compounds: HNO Release and Reactions with Heme and Thiol Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitroxide radicals protect against DNA damage in rat epithelial cells induced by nitric oxide, this compound anion and peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Nitroxyl Donors in Heart Failure Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various nitroxyl (HNO) donors in preclinical and clinical heart failure models, supported by experimental data.
This compound donors have emerged as a promising class of therapeutics for heart failure, demonstrating a unique pharmacological profile that includes positive inotropic (contractility-enhancing), lusitropic (relaxation-enhancing), and vasodilatory effects. Unlike traditional inotropes, these actions are largely independent of cAMP and cGMP signaling pathways, potentially offering a safer and more effective treatment strategy. This guide focuses on the comparative efficacy of three key this compound donors: Angeli's Salt, CXL-1020, and its prodrug, BMS-986231 (also known as cimlanod).
Overview of this compound Donors
This compound (HNO) is the one-electron reduced and protonated form of nitric oxide (NO). While chemically related, HNO exhibits distinct biological activities that are particularly beneficial in the context of heart failure. The primary mechanism of action for HNO donors involves the modification of thiol groups on key proteins involved in calcium cycling within cardiomyocytes, leading to enhanced cardiac function.
-
Angeli's Salt (Sodium trioxodinitrate) : One of the earliest and most studied HNO donors. While effective in experimental settings, its clinical utility is hampered by chemical instability and the simultaneous generation of nitrite, which has its own vascular effects.[1]
-
CXL-1020 : A more stable and pure this compound donor developed to overcome the limitations of Angeli's Salt.[1] It has been investigated in both preclinical and early-phase clinical trials for acute decompensated heart failure.[2]
-
BMS-986231 (Cimlanod/CXL-1427) : A second-generation this compound donor and a prodrug of CXL-1020, designed for intravenous administration. It has been evaluated in Phase II clinical trials.
Comparative Efficacy Data
Direct head-to-head comparative studies of these this compound donors in the same heart failure model are limited in the published literature. The following tables summarize key efficacy data from separate studies, comparing each this compound donor to a relevant comparator.
Disclaimer: The data presented below are from different studies with varying experimental models and conditions. Direct comparison of the absolute values between tables should be made with caution.
CXL-1020 vs. Milrinone in a Rat Model of Diastolic Dysfunction
This study compared the efficacy of CXL-1020 with the phosphodiesterase 3 (PDE3) inhibitor milrinone in a rat model of diastolic dysfunction induced by chronic isoproterenol exposure.[3][4]
| Parameter | CXL-1020 | Milrinone |
| In Vitro (Isolated Cardiomyocytes) | ||
| Ca2+ Re-uptake | More effective improvement | Less effective |
| In Vivo (Anesthetized Rats) | ||
| Concomitant Chronotropy | No increase | Present |
| Myocardial Arrhythmias/Ectopy | No increase | Increased |
| Lusitropic Effects | Greater improvement | Less pronounced |
CXL-1020 vs. Sodium Nitroprusside in a Canine Model
A preclinical study compared the hemodynamic profile of CXL-1020 with the vasodilator sodium nitroprusside (SNP).[5]
| Parameter (at matched reduction in systolic pressure) | CXL-1020 | Sodium Nitroprusside (SNP) |
| Stroke Volume | Increased | Increased |
| Heart Rate | No increase | No increase |
| Inotropy (Contractility) | Significantly improved | No significant effect |
| Lusitropy (Relaxation) | Significantly improved | No significant effect |
BMS-986231 (Cimlanod) vs. Nitroglycerin in Chronic Heart Failure Patients
This randomized, double-blind, crossover trial compared the hemodynamic effects of BMS-986231 with nitroglycerin (NTG) and placebo in patients with stable heart failure with reduced ejection fraction (HFrEF).[6][7]
| Parameter | BMS-986231 (12 µg/kg/min) | Nitroglycerin (80 µ g/min ) | Placebo |
| Stroke Volume Index (mL/m²) | 29 ± 9 | 28 ± 8 | 30 ± 7 |
| Transmitral E/e' ratio | Lower than placebo | Similar to BMS-986231 | Baseline |
| Blood Pressure Reduction | Similar to NTG, greater than placebo | Similar to BMS-986231, greater than placebo | Minimal change |
The study concluded that in this population of chronic, stable HFrEF, the hemodynamic effects of cimlanod were similar to nitroglycerin, suggesting that the primary mechanism of action observed was venodilation and preload reduction, without additional inotropic or lusitropic effects.[6][7]
Angeli's Salt vs. NO Donor (DEA/NO) in a Diabetic Rat Model
This study investigated the cardiac and vascular responses to Angeli's Salt and the nitric oxide donor diethylamine NONOate (DEA/NO) in a rat model of type 2 diabetes, a condition associated with nitric oxide resistance.[8]
| Response | Angeli's Salt (HNO Donor) | DEA/NO (NO Donor) |
| Inotropic (Contractility) | Preserved or enhanced | Impaired |
| Lusitropic (Relaxation) | Preserved or enhanced | Impaired |
| Coronary Vasodilation | Preserved or enhanced | Impaired |
These findings suggest that this compound donors may have a therapeutic advantage in patient populations with underlying oxidative stress and impaired nitric oxide signaling.[8]
Signaling Pathways and Experimental Workflows
This compound Donor Signaling Pathway in Cardiomyocytes
Caption: Signaling pathway of this compound (HNO) in cardiomyocytes.
Experimental Workflow: Isolated Heart Perfusion (Langendorff)
Caption: Workflow for Langendorff isolated heart perfusion experiments.
Experimental Protocols
Canine Model of Microembolization-Induced Heart Failure
This model is designed to mimic the progressive nature of ischemic cardiomyopathy.
-
Animal Preparation : Adult mongrel dogs are instrumented for hemodynamic measurements under general anesthesia.
-
Microembolization Procedure : A suspension of microspheres (e.g., 50 µm polystyrene) is injected into the left main coronary artery. This procedure is repeated sequentially (e.g., every 1-3 weeks) until a desired level of cardiac dysfunction is achieved, typically a left ventricular ejection fraction (LVEF) below 35%.
-
Induction of Heart Failure : Over several weeks, the repeated microembolizations lead to patchy myocardial fibrosis, left ventricular hypertrophy, and the development of chronic heart failure, characterized by reduced LVEF, increased left ventricular end-diastolic pressure, and elevated plasma norepinephrine levels.
-
Drug Administration : Once stable heart failure is established, this compound donors or control substances are administered intravenously, and hemodynamic parameters are monitored.
Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the assessment of cardiac function independent of systemic influences.
-
Heart Isolation : The heart is rapidly excised from an anesthetized animal (commonly a rat or rabbit) and immediately placed in ice-cold cardioplegic solution.
-
Aortic Cannulation : The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion : The heart is perfused in a retrograde manner via the aorta with an oxygenated and nutrient-rich buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow and maintained at a physiological temperature (e.g., 37°C). The retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries.
-
Data Acquisition : A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric contractile function, including left ventricular developed pressure (LVDP) and the maximal rates of pressure development and decline (+/- dP/dt). Heart rate and coronary flow are also monitored.
-
Drug Testing : After a stabilization period, this compound donors are added to the perfusate, and their effects on cardiac function are recorded.
Cardiomyocyte Isolation and Calcium Transient Measurement
This cellular-level assay provides insights into the direct effects of this compound donors on cardiomyocyte function.
-
Cardiomyocyte Isolation : Hearts are typically isolated and perfused using a Langendorff apparatus with a collagenase-containing solution to digest the extracellular matrix. The ventricles are then minced and gently agitated to release individual cardiomyocytes.
-
Calcium Indicator Loading : The isolated cardiomyocytes are incubated with a fluorescent calcium indicator dye, such as Fura-2 AM.
-
Experimental Setup : The dye-loaded cells are placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. The cells are electrically stimulated to contract at a physiological frequency.
-
Data Acquisition : The fluorescence intensity of the calcium indicator is measured over time, providing a recording of the intracellular calcium transients. Simultaneously, cell shortening (a measure of contractility) can be assessed using video edge-detection.
-
Drug Application : this compound donors are added to the superfusate, and changes in the amplitude and kinetics of the calcium transient and cell shortening are recorded to determine the drug's effect on calcium handling and contractility.
Conclusion
This compound donors represent a novel and promising therapeutic strategy for heart failure. Their unique mechanism of action, which involves direct enhancement of myocyte calcium cycling, distinguishes them from existing therapies. The development of more stable and pure HNO donors, such as CXL-1020 and its prodrug BMS-986231, has paved the way for clinical investigation.
While direct comparative efficacy data between different this compound donors is still emerging, the available evidence suggests a favorable profile, including improved cardiac function without significant increases in heart rate or arrhythmogenesis. Furthermore, their efficacy appears to be preserved in conditions of oxidative stress and nitric oxide resistance, suggesting a potential benefit in a broad range of heart failure patients. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these promising new agents.
References
- 1. This compound (HNO) a Novel Approach for the Acute Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXL-1020 Treatment for Patients with Acute Decompensated Heart Failure (ADHF) - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. CXL-1020, a Novel this compound (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction—A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXL-1020, a Novel this compound (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction-A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioxyl Pharmaceuticals Presents Data On Its Clinical Candidate, CXL-1020, at the 60th Annual American College of Cardiology Scientific Session [prnewswire.com]
- 6. Haemodynamic effects of the this compound donor cimlanod (BMS-986231) in chronic heart failure: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardioprotective actions of this compound donor Angeli's salt are preserved in the diabetic heart and vasculature in the face of nitric oxide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nitroxyl (HNO) and its Donors
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical species are paramount. Nitroxyl (HNO), a highly reactive nitrogen oxide, and its donor compounds, such as Angeli's salt (sodium trioxodinitrate), require specific procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound-containing waste streams.
Core Principles of this compound Waste Management
Given that this compound is a transient and reactive species, disposal procedures focus on the safe handling and decomposition of its donor compounds. The primary strategy involves the controlled decomposition of the this compound donor in an aqueous solution, followed by the appropriate disposal of the resulting solution. This approach is based on the inherent instability of most this compound donors in neutral to acidic aqueous environments.
Experimental Protocol: Disposal of Angeli's Salt Waste
This protocol outlines the recommended procedure for the disposal of aqueous waste solutions containing Angeli's salt, a common this compound donor.
Materials:
-
Waste solution containing Angeli's salt
-
Stir bar and stir plate
-
Large beaker (at least twice the volume of the waste solution)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves
-
pH paper or pH meter
-
Dilute acid (e.g., 1 M hydrochloric acid or citric acid)
-
Sodium bicarbonate (for neutralization)
-
Hazardous waste container for inorganic salt solutions
Procedure:
-
Preparation and Safety: Conduct the entire procedure in a well-ventilated fume hood. Ensure all necessary PPE is worn. Place a large beaker containing a stir bar on a stir plate.
-
Dilution: Transfer the aqueous waste solution containing the this compound donor to the large beaker. If the concentration of the donor is high, dilute the solution with water to a concentration of less than 5% (w/v). This helps to control the rate of reaction.
-
Controlled Decomposition: Begin stirring the solution. Slowly and carefully add a dilute acid (e.g., 1 M HCl or citric acid) dropwise to the solution. The decomposition of Angeli's salt is initiated by protonation and proceeds at a controlled rate.[1] Monitor the pH of the solution periodically. The goal is to bring the pH to a neutral or slightly acidic level (pH 5-7) to ensure complete decomposition.[2] The decomposition of Angeli's salt at physiological pH yields this compound (HNO) and nitrite (NO₂⁻).[3][4] The highly reactive this compound then dimerizes to hyponitrous acid, which subsequently decomposes into nitrous oxide (N₂O) gas and water.[3]
-
Ventilation and Off-Gassing: Be aware that the decomposition process will generate nitrous oxide (N₂O) gas. While not highly toxic in small quantities, it is an asphyxiant in high concentrations and has potential health effects with long-term exposure.[5][6][7] Ensure the fume hood provides adequate ventilation to safely remove the gas.
-
Neutralization: Once the decomposition is complete (i.e., no further gas evolution is observed upon the addition of a small amount of acid), neutralize the solution. If the solution is acidic, slowly add sodium bicarbonate until the pH is between 6 and 8.
-
Final Disposal: The resulting solution primarily contains inorganic salts (e.g., sodium nitrite, sodium chloride if HCl was used) and should be disposed of as hazardous chemical waste.[8] Transfer the neutralized solution to a properly labeled hazardous waste container designated for inorganic salt solutions. Follow your institution's specific guidelines for hazardous waste disposal.
Quantitative Data on Angeli's Salt Decomposition
The rate of decomposition of Angeli's salt is highly dependent on pH and temperature. The following table summarizes key quantitative parameters related to its decomposition.
| Parameter | Value | Conditions |
| Decomposition Products | This compound (HNO) and Nitrite (NO₂⁻) | Physiological pH |
| Secondary Products | Nitrous Oxide (N₂O) and Water | From HNO dimerization and subsequent decomposition |
| Half-life (t½) | ~2.3 minutes | 100 mM phosphate buffer, pH 7.4, 37°C |
| Decomposition Rate | Nearly instantaneous | pH 5.0 |
| Stability | Stable in alkaline solutions (pH > 8) | Short-term storage |
Data sourced from multiple studies on the chemistry of Angeli's salt.[2][3][9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound donor waste, specifically focusing on Angeli's salt.
By adhering to these procedures, laboratories can effectively manage and dispose of this compound-containing waste, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. nj.gov [nj.gov]
- 3. Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrous Oxide | NIOSH | CDC [archive.cdc.gov]
- 6. Health hazards and nitrous oxide: a time for reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Chemistry of this compound-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for Nitroxyl and Its Precursors
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Nitroxyl (HNO). Given that this compound is a highly reactive and short-lived intermediate, this document focuses on the safe handling of its common chemical precursors, such as Angeli's salt and Piloty's acid, which are typically used to generate HNO in situ.[1][2] Adherence to these procedural guidelines is essential for ensuring laboratory safety.
Hazard Identification and Risk Assessment
This compound precursors, particularly aromatic nitro compounds, present several potential hazards. A thorough risk assessment must be conducted before beginning any experiment.[3] Key hazards include:
-
Toxicity : Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[3] Systemic effects such as methemoglobinemia, leading to cyanosis, can occur.[3]
-
Irritation : These compounds can cause significant irritation to the skin, eyes, and respiratory tract, potentially resulting in a burning sensation, coughing, and shortness of breath.[3] Some related compounds are lachrymators, causing tearing.[3]
-
Reactivity : this compound is highly reactive towards nucleophiles, including thiols.[1] Precursors may be incompatible with strong oxidizing agents and strong bases.[3]
-
Carcinogenicity : Some related nitroalkenes are suspected carcinogens.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound precursors.[3] The following equipment should be used to minimize exposure.
-
Hand Protection : Due to the lack of specific breakthrough time data for many this compound precursors, a conservative approach to glove selection is critical.[3] For extended contact, Butyl rubber gloves are recommended for the general class of "nitro compounds".[3] For operations with a high risk of splashes, consider wearing a double layer of gloves, such as a nitrile glove over a butyl rubber glove.[3] Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, and immediately upon any known or suspected contact with the hazardous material.[4]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] When there is a risk of splashing, a face shield should be worn in addition to safety goggles for full protection.[4][6]
-
Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is required.[3] Full-length pants and closed-toe shoes are mandatory.[3] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[3]
-
Respiratory Protection : All work with this compound precursors should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient, or during an emergency or spill, respiratory protection is necessary.[3] For volatile compounds, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[3] In situations with high concentrations or potential for oxygen displacement, a self-contained breathing apparatus (SCBA) may be required.[5][7][8]
Quantitative Data Summary for PPE and Exposure
The following table summarizes key quantitative data and recommendations for PPE when handling this compound precursors. Note the absence of established occupational exposure limits for many specific compounds, underscoring the need for stringent safety measures.
| Parameter | Specification/Recommendation | Rationale/Notes |
| Hand Protection (Incidental Contact) | Heavy-duty nitrile gloves | For splash protection. Replace immediately upon contact.[3] |
| Hand Protection (Extended Contact) | Butyl rubber gloves (consider double-gloving) | Recommended for the general class of nitro compounds.[3] |
| Glove Breakthrough Time | Data not readily available for specific precursors | A conservative approach is advised; assume short breakthrough times.[3] |
| Eye Protection | Safety goggles with side-shields (ANSI Z.87.1 or EN 166) | Protects against chemical splashes.[5][6] |
| Face Protection | Face shield (worn over goggles) | Required for tasks with a high risk of splashing or explosion.[4][6] |
| Body Protection | Flame-resistant lab coat; chemical-resistant apron | Provides a barrier against skin contact.[3] |
| Respiratory Protection | Chemical Fume Hood | Primary engineering control to minimize inhalation.[3] |
| Occupational Exposure Limit (OEL) | Not established for many specific precursors | No specific PEL (OSHA) or REL (NIOSH) has been found for many related compounds.[3] |
Operational and Disposal Plans
Standard Operating Procedure for Handling
-
Preparation : Before starting, ensure a designated and properly functioning chemical fume hood is available.[3] Clearly label all containers.
-
PPE Donning : Put on all required PPE, including double gloves if necessary, a flame-resistant lab coat, and safety goggles.[3]
-
Chemical Handling : Conduct all manipulations of this compound precursors, including weighing and solution preparation, inside the chemical fume hood to contain vapors and dust.[3][5]
-
Post-Handling : After handling, wipe down the work area in the fume hood. Carefully remove PPE, avoiding cross-contamination. Wash hands thoroughly with soap and water.
-
Storage : Keep precursor containers tightly closed in a cool, dry, and well-ventilated place, segregated from incompatible materials like strong oxidizing agents.[5][9]
Emergency Procedures: First Aid
-
Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
-
Skin Contact : Remove contaminated clothing immediately.[10] Wash the affected skin area with plenty of soap and water.[5] Seek medical advice.[5]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting.[5][10] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5][10] Call a physician or Poison Control Center immediately.[5]
Waste Disposal Plan
A clear plan for the disposal of all resulting waste must be in place before starting any experiment.[11]
-
Waste Segregation : Do not mix waste streams.[12] Nitroaromatic compounds should be treated as hazardous waste and collected in a designated, compatible container.[11] Segregate from reactive substances, particularly acids and bases.[11][12]
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Neutralization : Neutralization should only be attempted for small quantities as part of a documented laboratory procedure.[11] Otherwise, collect the waste for professional disposal.
-
Disposal Method : Do not dispose of this compound precursors or related waste down the drain.[13] Disposal should occur through your institution's hazardous waste management service, which will typically use an engineered landfill or incineration.[12][14]
Visual Workflow for Safe Handling
The following diagram illustrates the essential workflow for safely handling this compound precursors in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. echemi.com [echemi.com]
- 10. abmole.com [abmole.com]
- 11. benchchem.com [benchchem.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. nems.nih.gov [nems.nih.gov]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
